2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-2-morpholin-4-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-2-18-13-5-3-12(4-6-13)14(11-15)16-7-9-17-10-8-16/h3-6,14H,2,7-11,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMOSECQTNSXEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CN)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586105 | |
| Record name | 2-(4-Ethoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31466-48-5 | |
| Record name | 2-(4-Ethoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, potential synthesis, and speculative pharmacology of the compound 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine (CAS 31466-48-5). Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature and public databases, this guide synthesizes foundational chemical principles with data from structurally analogous compounds. The aim is to offer a well-reasoned, albeit partially theoretical, framework for researchers and drug development professionals interested in this and related chemical entities. We will explore its core chemical structure, propose a plausible synthetic route, predict key physicochemical parameters, and discuss potential pharmacological activities based on established structure-activity relationships of related phenethylamine and morpholine derivatives. This document is intended to serve as a foundational resource to stimulate and guide future empirical research.
Introduction and Chemical Identity
This compound is a substituted phenethylamine derivative characterized by the presence of an ethoxy group on the phenyl ring and a morpholine moiety attached to the alpha-carbon of the ethylamine side chain. As a member of the broad class of phenethylamines, it holds potential for biological activity, given that this structural motif is common in many neuroactive compounds.[1][2]
Table 1: Core Chemical Identifiers
| Property | Value | Source |
| IUPAC Name | 2-(4-ethoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine | - |
| CAS Number | 31466-48-5 | [3] |
| Molecular Formula | C₁₄H₂₂N₂O₂ | [3] |
| Molecular Weight | 250.34 g/mol | [3] |
| Canonical SMILES | CCOCC1=CC=C(C=C1)C(CN)N2CCOCC2 | - |
| InChI Key | InChI=1S/C14H22N2O2/c1-2-18-13-7-5-12(6-8-13)14(15)16-9-10-17-11-16/h5-8,14H,2,9-11,15H2,1H3 | - |
Predicted Physicochemical Properties
In the absence of experimentally determined data, computational models provide valuable estimations of a compound's physicochemical properties, which are crucial for predicting its pharmacokinetic and pharmacodynamic behavior.[4][5] These predictions are based on the compound's structure and are calculated using well-established algorithms.
Table 2: Predicted Physicochemical Data
| Parameter | Predicted Value | Significance in Drug Discovery |
| logP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | Indicates the lipophilicity of the molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) properties. A value in this range suggests good membrane permeability. |
| Topological Polar Surface Area (TPSA) | 47.72 Ų | Reflects the polar surface area of the molecule, which is a key factor in predicting drug transport properties, including blood-brain barrier penetration. |
| pKa (Acid Dissociation Constant) | Basic pKa: 8.5 - 9.5 | The primary amine is expected to be the most basic site, influencing the compound's ionization state at physiological pH and thus its solubility and receptor interactions. |
| Aqueous Solubility | Moderately Soluble | The presence of polar functional groups (amine, ether, morpholine) suggests some degree of water solubility, which is important for formulation and bioavailability. |
| Hydrogen Bond Donors | 1 | The primary amine can act as a hydrogen bond donor. |
| Hydrogen Bond Acceptors | 4 | The two oxygen atoms and the two nitrogen atoms can act as hydrogen bond acceptors. |
| Rotatable Bonds | 5 | Indicates the conformational flexibility of the molecule, which can influence its binding affinity to target proteins. |
Note: These values are estimations and should be confirmed by experimental analysis.
Proposed Synthesis Pathway
While a specific synthesis for this compound is not documented in readily available literature, a plausible synthetic route can be proposed based on established organic chemistry principles and analogous reactions for similar compounds.[6][7] A potential retro-synthetic analysis suggests a pathway starting from 4-ethoxyphenylacetonitrile.
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Methodology:
-
Bromination of 4-Ethoxyphenylacetonitrile: The synthesis would likely commence with the alpha-bromination of 4-ethoxyphenylacetonitrile. This can be achieved using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a suitable solvent (e.g., carbon tetrachloride).
-
Nucleophilic Substitution with Morpholine: The resulting α-bromo-4-ethoxyphenylacetonitrile would then undergo a nucleophilic substitution reaction with morpholine. This reaction would likely be carried out in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) and may require a non-nucleophilic base to scavenge the HBr byproduct.
-
Reduction of the Nitrile: The final step involves the reduction of the nitrile group in α-morpholino-4-ethoxyphenylacetonitrile to a primary amine. This transformation can be accomplished using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, or through catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon under a hydrogen atmosphere.
Analytical Characterization
For the structural elucidation and purity assessment of this compound, a combination of standard analytical techniques would be employed.[8][9]
Table 3: Recommended Analytical Methods
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethoxy group (triplet and quartet), aromatic protons, the methine proton at the chiral center, protons of the morpholine ring, and the methylene protons of the ethylamine side chain. |
| ¹³C NMR | Distinct signals for each carbon atom in the molecule, including those of the ethoxy group, the aromatic ring, the chiral center, the morpholine ring, and the ethylamine side chain. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the compound's molecular weight (250.34 g/mol ) and characteristic fragmentation patterns. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of aromatic and aliphatic groups, C-O-C stretching of the ether and morpholine moieties, and C-N stretching. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak under appropriate chromatographic conditions would indicate the purity of the compound. Chiral HPLC could be used to separate enantiomers if the compound is synthesized as a racemate. |
Potential Pharmacological Profile and Mechanism of Action
The pharmacological properties of this compound have not been explicitly reported. However, its structural features suggest potential interactions with various biological targets, particularly within the central nervous system.
Sources
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. scbt.com [scbt.com]
- 4. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prediction of physicochemical properties. | Semantic Scholar [semanticscholar.org]
- 6. Novel syntheses of alpha-morpholinoamides from alpha,alpha-dichloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine (CAS 31466-48-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine, a substituted phenethylamine derivative with potential applications in pharmacological research and drug discovery. By integrating established data with reasoned scientific extrapolation from structurally analogous compounds, this document aims to equip researchers with the foundational knowledge necessary to explore the therapeutic and scientific potential of this molecule.
Core Molecular Identity and Physicochemical Properties
This compound, identified by the CAS number 31466-48-5, is a chemical entity belonging to the substituted phenethylamine class.[1] The core structure features a phenethylamine backbone, a common motif in many biologically active compounds, further functionalized with an ethoxy group on the phenyl ring and a morpholine moiety.
| Property | Value | Source |
| CAS Number | 31466-48-5 | [1] |
| Molecular Formula | C₁₄H₂₂N₂O₂ | [1] |
| Molecular Weight | 250.34 g/mol | [1] |
| Canonical SMILES | CCOCC1=CC=C(C=C1)C(CN)N2CCOCC2 | Inferred |
| Physical Appearance | Not specified; likely a solid at room temperature | Inferred |
| Solubility | Not specified; expected to have some solubility in organic solvents | Inferred |
Postulated Synthesis and Methodological Rationale
Conceptual Synthetic Workflow
Caption: A plausible synthetic pathway for the target compound.
Step-by-Step Protocol (Hypothetical)
-
Amidation: 4-Ethoxyphenylacetic acid would be reacted with morpholine in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in an appropriate aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). This reaction forms the corresponding amide intermediate. The choice of coupling agent is critical to facilitate the formation of the amide bond by activating the carboxylic acid.
-
Reduction: The resulting amide intermediate would then be reduced to the target ethylamine derivative. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) or a borane complex (e.g., BH₃-THF), would be necessary to reduce the amide carbonyl to a methylene group. This step must be performed under anhydrous conditions to prevent quenching of the highly reactive reducing agent.
-
Purification: The final product would be purified using standard laboratory techniques, such as column chromatography on silica gel, to isolate the desired compound from any unreacted starting materials or byproducts.
Potential Pharmacological Significance and Mechanism of Action
The structural motifs within this compound suggest potential interactions with various biological targets, particularly within the central nervous system. The phenethylamine core is a well-established pharmacophore for interacting with monoamine neurotransmitter systems.
Inferred Biological Targets and Signaling Pathways
The presence of the phenethylamine skeleton suggests a potential for this compound to act as a ligand for dopamine, serotonin, or norepinephrine receptors.[2] Furthermore, the morpholine moiety is a common feature in many biologically active compounds, contributing to improved pharmacokinetic properties and, in some cases, specific receptor interactions. For instance, morpholine derivatives have been investigated as PI3 kinase inhibitors and for other therapeutic applications.
Caption: Potential interactions with neuronal signaling pathways.
Rationale for Further Investigation
-
Dopaminergic and Serotonergic Activity: Based on structurally similar compounds, it is plausible that this molecule could exhibit affinity for dopamine and/or serotonin receptors, potentially acting as an agonist or antagonist.[2] Such properties are relevant for investigating its potential in mood disorders, cognitive function, and other neurological conditions.
-
Enzyme Inhibition: The morpholine ring is present in molecules designed to inhibit various enzymes.[3] Therefore, screening this compound against a panel of relevant enzymes, such as kinases or monoamine oxidase (MAO), could reveal novel inhibitory activities.
Analytical Characterization and Quality Control
A robust analytical workflow is essential to confirm the identity, purity, and stability of this compound. A combination of spectroscopic and chromatographic techniques is recommended.
Recommended Analytical Techniques
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation. | The ¹H NMR spectrum would show characteristic signals for the ethoxy group, the aromatic protons, the morpholine ring protons, and the ethylamine backbone. The ¹³C NMR would confirm the number of unique carbon environments. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) would be expected to show a molecular ion peak corresponding to the molecular weight (250.34 g/mol ). |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A reversed-phase HPLC method with UV detection would be suitable for determining the purity of the compound and for quantification in various matrices. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | The FTIR spectrum would display characteristic absorption bands for N-H stretching (primary amine), C-O-C stretching (ether and morpholine), and aromatic C-H stretching. |
Illustrative Analytical Workflow
Caption: A comprehensive workflow for analytical characterization.
Safety, Handling, and Preliminary Toxicological Assessment
Due to the limited availability of specific toxicological data for this compound, it should be handled with the standard precautions for a novel chemical entity of unknown toxicity.
General Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
A comprehensive toxicological evaluation, including in vitro cytotoxicity assays and in vivo acute toxicity studies, would be a necessary prerequisite for any advanced preclinical development.
Conclusion and Future Directions
This compound represents an intriguing yet underexplored molecule within the vast landscape of substituted phenethylamines. Its unique combination of a phenethylamine core, an ethoxy substituent, and a morpholine moiety provides a compelling rationale for further investigation into its pharmacological properties. Future research should focus on developing a validated synthetic route, conducting a thorough analytical characterization, and screening the compound against a panel of CNS-related targets to elucidate its mechanism of action and therapeutic potential. This in-depth guide serves as a foundational resource to stimulate and guide such future research endeavors.
References
-
Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. (n.d.). PubMed. [Link]
-
Chemical structures of the five substituted phenethylamine derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis of 4-ethoxyphenyl chloride. (n.d.). PrepChem.com. [Link]
-
Synthesis of 2-{2-[4-(4-chlorophenyl)phenyl]-ethoxy}propionic acid. (n.d.). PrepChem.com. [Link]
-
2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. (n.d.). PubMed. [Link]
-
Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. (2007). Molecules, 12(2), 286-299. [Link]
-
A review on pharmacological profile of Morpholine derivatives. (2015). ResearchGate. [Link]
-
Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. (2006). Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]
-
List of miscellaneous 5-HT2A receptor agonists. (n.d.). Wikipedia. [Link]
-
Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. (1991). Journal of Medicinal Chemistry, 34(1), 407-413. [Link]
- WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol. (n.d.).
-
Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry. (2007). ResearchGate. [Link]
-
Biological activities of morpholine derivatives and molecular targets involved. (2023). ResearchGate. [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051. [Link]
-
Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. (2022). ACS Medicinal Chemistry Letters, 13(4), 646-655. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine
Abstract
This technical guide provides a comprehensive and in-depth overview of a plausible and robust synthetic route for the preparation of 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide delves into the rationale behind the chosen synthetic strategy, detailed experimental protocols for each step, and methods for the characterization of intermediates and the final product. The synthesis is presented as a multi-step process commencing from commercially available 4-ethoxyacetophenone, involving key transformations such as alpha-bromination, nucleophilic substitution with morpholine, and a final reductive amination to yield the target compound.
Introduction and Synthetic Strategy
This compound is a molecule of interest in medicinal chemistry due to its structural motifs, which are present in various biologically active compounds. The presence of a phenethylamine backbone, substituted with an ethoxy group and a morpholine moiety, suggests potential applications in the development of novel therapeutic agents.
The synthetic strategy outlined in this guide is designed to be efficient, scalable, and utilize readily available starting materials. The core of this strategy revolves around a three-step sequence:
-
Alpha-Bromination of 4-Ethoxyacetophenone: This initial step introduces a reactive handle at the alpha-position of the ketone, setting the stage for the subsequent introduction of the morpholine ring.
-
Nucleophilic Substitution with Morpholine: The bromine atom is displaced by morpholine to form the key intermediate, 2-morpholino-1-(4-ethoxyphenyl)ethanone.
-
Reductive Amination: The final step involves the conversion of the ketone functionality in the intermediate to the desired ethylamine, thus completing the synthesis of the target molecule.
This approach was chosen for its logical progression and the well-established nature of each individual transformation in organic synthesis.
Experimental Protocols
Materials and Instrumentation
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Visualization can be achieved using UV light and/or appropriate staining agents. Nuclear Magnetic Resonance (NMR) spectra should be recorded on a suitable spectrometer (e.g., 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR). Mass spectrometry (MS) data can be obtained using an electrospray ionization (ESI) mass spectrometer.
Synthesis of 2-Bromo-1-(4-ethoxyphenyl)ethanone (Intermediate 1)
The alpha-bromination of 4-ethoxyacetophenone is a crucial first step. Several methods can be employed for this transformation. Below are two effective protocols.
Protocol 2.2.1: Bromination using Bromine
This classic method utilizes elemental bromine in the presence of an acid catalyst.
-
Procedure:
-
In a well-ventilated fume hood, dissolve 4-ethoxyacetophenone (1 equivalent) in a suitable solvent such as chloroform or glacial acetic acid.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Slowly add a solution of bromine (1.05 equivalents) in the same solvent to the reaction mixture at room temperature with constant stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by pouring the mixture into cold water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-1-(4-ethoxyphenyl)ethanone.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Protocol 2.2.2: Bromination using Cupric Bromide
This method offers a milder alternative to using elemental bromine.[1]
-
Procedure:
-
To a solution of 4-ethoxyacetophenone (1 equivalent) in a mixture of ethyl acetate and chloroform, add cupric bromide (CuBr₂) (2.2 equivalents).
-
Reflux the reaction mixture with vigorous stirring.
-
Monitor the reaction by TLC. The reaction time can vary but is typically in the range of 4-6 hours.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the copper salts.
-
Wash the filter cake with ethyl acetate.
-
Combine the filtrates and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the desired product.
-
| Reactant | Molar Mass ( g/mol ) | Equivalents | Amount |
| 4-Ethoxyacetophenone | 164.20 | 1 | (User-defined) |
| Bromine | 159.81 | 1.05 | (Calculated) |
| Cupric Bromide | 223.35 | 2.2 | (Calculated) |
Synthesis of 2-Morpholino-1-(4-ethoxyphenyl)ethanone (Intermediate 2)
This step involves a nucleophilic substitution reaction where the bromine atom in intermediate 1 is displaced by morpholine.
-
Procedure:
-
Dissolve 2-bromo-1-(4-ethoxyphenyl)ethanone (1 equivalent) in a suitable polar aprotic solvent such as acetonitrile or tetrahydrofuran (THF).
-
Add morpholine (2.2 equivalents) to the solution. The excess morpholine acts as both the nucleophile and a base to neutralize the HBr formed during the reaction.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water to remove the morpholine hydrobromide salt.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 2-morpholino-1-(4-ethoxyphenyl)ethanone.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
| Reactant | Molar Mass ( g/mol ) | Equivalents | Amount |
| 2-Bromo-1-(4-ethoxyphenyl)ethanone | 243.09 | 1 | (User-defined) |
| Morpholine | 87.12 | 2.2 | (Calculated) |
Synthesis of this compound (Final Product)
The final step is the conversion of the α-amino ketone to the target ethylamine. This can be achieved through reductive amination. Two common and effective reducing agents for this transformation are sodium borohydride and lithium aluminum hydride.
Protocol 2.4.1: Reduction with Sodium Borohydride (NaBH₄)
Sodium borohydride is a milder reducing agent and is generally safer to handle.[2][3]
-
Procedure:
-
Dissolve 2-morpholino-1-(4-ethoxyphenyl)ethanone (1 equivalent) in a protic solvent such as methanol or ethanol.
-
Cool the solution in an ice bath to 0 °C.
-
Add sodium borohydride (NaBH₄) (1.5 - 2.0 equivalents) portion-wise to the solution while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purification can be achieved by column chromatography on silica gel.
-
Protocol 2.4.2: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride is a more powerful reducing agent and can be used for more stubborn reductions.[4][5][6] Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Procedure:
-
In a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a suspension of LiAlH₄ (2.0 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension in an ice bath.
-
Dissolve 2-morpholino-1-(4-ethoxyphenyl)ethanone (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting mixture until a white precipitate forms.
-
Filter the mixture through a pad of Celite® and wash the filter cake with THF.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel.
-
| Reactant | Molar Mass ( g/mol ) | Equivalents | Amount |
| 2-Morpholino-1-(4-ethoxyphenyl)ethanone | 249.31 | 1 | (User-defined) |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.5 - 2.0 | (Calculated) |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 2.0 | (Calculated) |
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
2-Bromo-1-(4-ethoxyphenyl)ethanone (Intermediate 1)
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.9 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~4.4 (s, 2H, -CH₂Br), ~4.1 (q, 2H, -OCH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~190, ~163, ~131, ~128, ~114, ~64, ~31, ~15.
-
MS (ESI): m/z [M+H]⁺ calculated for C₁₀H₁₁BrO₂: 242.00, found: 242.0.
2-Morpholino-1-(4-ethoxyphenyl)ethanone (Intermediate 2)
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.9 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~4.1 (q, 2H, -OCH₂CH₃), ~3.7 (t, 4H, morpholine -CH₂-O-), ~3.6 (s, 2H, -COCH₂N-), ~2.6 (t, 4H, morpholine -CH₂-N-), ~1.4 (t, 3H, -OCH₂CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~195, ~163, ~131, ~128, ~114, ~67, ~64, ~54, ~15.
-
MS (ESI): m/z [M+H]⁺ calculated for C₁₄H₁₉NO₃: 250.14, found: 250.1.
This compound (Final Product)
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.2 (d, 2H, Ar-H), ~6.8 (d, 2H, Ar-H), ~4.0 (q, 2H, -OCH₂CH₃), ~3.7 (t, 4H, morpholine -CH₂-O-), ~3.2-3.0 (m, 3H, -CH(N)CH₂NH₂), ~2.6 (t, 4H, morpholine -CH₂-N-), ~1.8 (br s, 2H, -NH₂), ~1.4 (t, 3H, -OCH₂CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~158, ~132, ~129, ~115, ~68, ~63, ~52, ~45, ~15.[7][8][9][10][11]
-
MS (ESI): m/z [M+H]⁺ calculated for C₁₄H₂₂N₂O₂: 251.17, found: 251.2.[12]
Workflow and Logical Relationships
The overall synthetic workflow can be visualized as a linear progression of three distinct chemical transformations. Each step is designed to be high-yielding and produce intermediates that can be readily purified.
Caption: Synthetic workflow for this compound.
Safety Considerations
-
Bromine and α-bromoketones: These are corrosive and lachrymatory. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive and pyrophoric. It reacts violently with water and other protic sources. Handle under an inert atmosphere and use appropriate quenching procedures.
-
Solvents: Many organic solvents are flammable and/or toxic. Handle in a well-ventilated area and away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This technical guide has outlined a detailed and practical synthetic route for the preparation of this compound. The described protocols are based on well-established chemical transformations and are designed to be reproducible and scalable. The provided characterization data for the intermediates and the final product will aid in the verification of their identity and purity. This guide serves as a valuable resource for researchers and scientists engaged in the synthesis of novel chemical entities for potential therapeutic applications.
References
-
Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Organic Syntheses. L-Valinol. [Link]
-
Wikipedia. Reductions with metal alkoxyaluminium hydrides. [Link]
-
PubChem. 2-Morpholinoethylamine. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
The Organic Chemistry Tutor. Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]
-
Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. [Link]
-
Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
PubChem. [4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]amine. [Link]
-
Organic Chemistry Portal. Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. [Link]
-
SpectraBase. 2-[4-(2-Morpholine)ethoxyphenyl]-3-phenylquinoxaline - Optional[13C NMR]. [Link]
-
SpectraBase. 4-[(2-Morpholin-4-yl)-ethoxy]-phenylamine - Optional[13C NMR]. [Link]
-
OrgoSolver. Carbonyl Reductions: NaBH4/MeOH (Aldehydes/Ketones -> Alcohols). [Link]
-
Zhang, J., et al. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2837. [Link]
-
Reaction Mechanism Notes: Organic Chemistry Revision Sheets. Nucleophilic Addition with NaBH4 (reduction). [Link]
-
Zhang, J., et al. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. ResearchGate. [Link]
-
Master Organic Chemistry. Addition of NaBH4 to aldehydes to give primary alcohols. [Link]
-
Chad's Prep. 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. [Link]
-
Doc Brown's Chemistry. 13C nmr spectrum of ethylamine. [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of ethylamine. [Link]
-
ResearchGate. 13C NMR (75 MHz, CDCl3) spectrum of 2-(4-Ethoxyphenyl) imidazoline.... [Link]
-
ResearchGate. (i) 2-Bromo-1-(4-chlorophenyl)ethanone or.... [Link]
-
SpectraBase. (4-Ethoxyphenyl)ethylamine. [Link]
-
ResearchGate. Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. [Link]
-
ResearchGate. The reaction of ethyl 4-bromo-2-ethoxycarbonyl-2 pentenoate with some nucleophiles. [Link]
-
NIST WebBook. 2-(4-Aminophenyl)ethylamine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. orgosolver.com [orgosolver.com]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. rushim.ru [rushim.ru]
- 5. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. spectrabase.com [spectrabase.com]
- 11. Morpholine(110-91-8) 13C NMR spectrum [chemicalbook.com]
- 12. scbt.com [scbt.com]
An In-depth Technical Guide to the Hypothesized Mechanism of Action of 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine
Abstract: The novel compound 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine presents a unique chemical architecture with potential for significant pharmacological activity. In the absence of comprehensive preclinical data, this guide proposes a primary mechanism of action hypothesis based on a rigorous analysis of its structural components. We postulate that this molecule functions as a modulator of central monoaminergic systems, likely exhibiting affinity for dopamine and/or serotonin receptors or transporters. This document provides the theoretical framework for this hypothesis, outlines a comprehensive, multi-stage experimental plan to elucidate its precise molecular interactions, and offers a roadmap for its future development. This guide is intended for researchers, scientists, and drug development professionals dedicated to the advancement of novel therapeutics.
Part 1: Deconstruction of a Molecule: Structural Analysis and Hypothesis Formulation
The chemical structure of this compound (CAS 31466-48-5) is a composite of well-characterized pharmacophores, each contributing to a potential overall pharmacological profile.[1] A logical starting point for hypothesizing its mechanism of action is to dissect its constituent parts: the phenethylamine core, the morpholine ring, and the para-substituted ethoxy group.
-
The Phenethylamine Backbone: This is a classic scaffold in neuropharmacology, forming the basis for a vast array of endogenous neurotransmitters (e.g., dopamine, norepinephrine) and synthetic drugs. The presence of this core strongly suggests a potential interaction with monoamine transporters (such as DAT, SERT, NET) or G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.[2][3]
-
The Morpholine Moiety: The inclusion of a morpholine ring is significant. Morpholine derivatives are known to possess a wide spectrum of biological activities, including neuroleptic, antidepressant, and analgesic properties.[4] In many centrally-acting compounds, the morpholine group serves to modulate polarity and receptor interaction, and can be a key determinant of receptor subtype selectivity.[5]
-
The 4-Ethoxy Group: The ethoxy substitution on the phenyl ring at the para position will influence the molecule's lipophilicity and its ability to cross the blood-brain barrier. Furthermore, this substitution can affect the electronic properties of the aromatic ring, potentially influencing its binding affinity and intrinsic activity at the target receptor or transporter.
Primary Hypothesis: Based on this structural analysis, we hypothesize that This compound acts as a modulator of the dopaminergic and/or serotonergic systems. The primary mode of action is likely through direct interaction with dopamine (D2-like) and/or serotonin (5-HT2A) receptors, or through inhibition of dopamine and/or serotonin reuptake transporters.
Part 2: Proposed Mechanism of Action: A Deeper Dive
Our central hypothesis can be further refined into two primary, non-mutually exclusive, potential mechanisms:
-
Dopamine D2 Receptor Agonism/Antagonism: The phenethylamine structure is a well-established pharmacophore for dopamine receptor ligands.[2][3] We propose that the compound binds to D2-like dopamine receptors (D2, D3, D4). The morpholine and ethoxy groups will likely influence the binding affinity and functional activity, potentially leading to agonist, partial agonist, or antagonist effects.
-
Serotonin 5-HT2A Receptor Modulation: Many phenethylamine derivatives are known to be potent agonists or antagonists at the 5-HT2A receptor.[6] The overall structure of the target compound bears resemblance to some known 5-HT2A ligands.
The following diagram illustrates the hypothesized signaling pathway in the event of D2 receptor agonism.
Caption: Hypothesized D2 receptor agonism pathway.
Part 3: An Experimental Roadmap for Mechanism of Action Elucidation
To systematically test our hypothesis, a multi-tiered experimental approach is proposed. This plan is designed to first establish target binding and then to characterize the functional consequences of this interaction.
Tier 1: In Vitro Target Engagement
The initial phase will determine if the compound physically interacts with our primary hypothesized targets.
Experimental Workflow: Radioligand Binding Assays
Caption: Workflow for radioligand binding assays.
Protocol 1: Dopamine D2 and Serotonin 5-HT2A Receptor Binding Assays
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing human dopamine D2 receptors or human serotonin 5-HT2A receptors.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine protein concentration using a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add, in order:
-
Assay buffer.
-
Test compound at various concentrations (e.g., 10 µM to 0.1 nM).
-
Radioligand: [3H]Spiperone for D2 receptors or [3H]Ketanserin for 5-HT2A receptors, at a concentration near their Kd.
-
Cell membranes (e.g., 10-20 µg of protein).
-
-
For non-specific binding, use a high concentration of a known unlabeled ligand (e.g., 10 µM haloperidol for D2, 10 µM mianserin for 5-HT2A).
-
Incubate at room temperature for 60-90 minutes.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Dry the filtermat and add scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Table 1: Hypothetical Binding Affinity Data
| Target | Radioligand | Test Compound IC50 (nM) |
| Dopamine D2 | [3H]Spiperone | Experimental Value |
| Serotonin 5-HT2A | [3H]Ketanserin | Experimental Value |
| Dopamine Transporter | [3H]WIN 35,428 | Experimental Value |
| Serotonin Transporter | [3H]Citalopram | Experimental Value |
Tier 2: In Vitro Functional Activity
Once binding is confirmed, the next step is to determine the functional consequence of this interaction (i.e., is the compound an agonist, antagonist, or inverse agonist?).
Protocol 2: cAMP Assay for D2 Receptor Functional Activity
-
Cell Culture:
-
Culture CHO or HEK293 cells stably expressing the human D2 receptor.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
-
Functional Assay:
-
Wash the cells with serum-free media.
-
Add the test compound at various concentrations, with or without a fixed concentration of a known D2 agonist (e.g., quinpirole).
-
Add forskolin to stimulate adenylate cyclase and increase basal cAMP levels.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Quantification:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
To assess agonist activity, plot cAMP levels against the log concentration of the test compound. A decrease in cAMP indicates agonism.
-
To assess antagonist activity, plot cAMP levels in the presence of quinpirole against the log concentration of the test compound. A reversal of the quinpirole-induced decrease in cAMP indicates antagonism.
-
Calculate EC50 (for agonists) or IC50 (for antagonists).
-
Protocol 3: Calcium Flux Assay for 5-HT2A Receptor Functional Activity
-
Cell Culture and Dye Loading:
-
Culture HEK293 cells stably expressing the human 5-HT2A receptor.
-
Seed cells in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Functional Assay:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR).
-
Add the test compound at various concentrations and measure the change in fluorescence over time. An increase in fluorescence indicates an increase in intracellular calcium, characteristic of 5-HT2A agonism.
-
To test for antagonism, pre-incubate the cells with the test compound before adding a known 5-HT2A agonist (e.g., serotonin).
-
-
Data Analysis:
-
Calculate EC50 or IC50 values from the concentration-response curves.
-
Table 2: Hypothetical Functional Activity Data
| Assay | Activity Type | Potency (EC50/IC50, nM) | Efficacy (% of standard) |
| D2 cAMP Assay | Agonist/Antagonist | Experimental Value | Experimental Value |
| 5-HT2A Ca2+ Flux | Agonist/Antagonist | Experimental Value | Experimental Value |
Part 4: Data Interpretation and Future Directions
The data generated from these experiments will provide a clear, evidence-based understanding of the molecular mechanism of action of this compound.
-
Scenario A: Potent D2/5-HT2A Binding and Functional Activity: If the compound shows high affinity and functional activity at either or both D2 and 5-HT2A receptors, this would strongly support our primary hypothesis. Future work would then focus on in vivo models of diseases where these targets are implicated, such as psychosis, depression, or Parkinson's disease.
-
Scenario B: Potent Transporter Binding: If the compound demonstrates high affinity for DAT and/or SERT, this would suggest a mechanism as a reuptake inhibitor. Functional assays measuring neurotransmitter uptake would be the next logical step.
-
Scenario C: No Significant Activity at Primary Targets: Should the compound show weak or no activity at the hypothesized targets, a broader secondary screening panel against other GPCRs, ion channels, and enzymes would be warranted to identify its molecular target.
The systematic approach outlined in this guide provides a robust framework for the initial characterization and subsequent development of this compound. The elucidation of its mechanism of action is the critical first step in unlocking its therapeutic potential.
References
-
MOLBASE. (n.d.). 2-[2-(2-morpholinoethoxy)phenyl]ethylamine|403860-33-3. Retrieved from [Link]
-
Naim, M. J., et al. (2016). A review on pharmacological profile of Morpholine derivatives. ResearchGate. Retrieved from [Link]
-
Camps, P., et al. (1991). Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives. PubMed. Retrieved from [Link]
-
PubChem. (n.d.). 2-Morpholinoethylamine. Retrieved from [Link]
-
PubChem. (n.d.). [4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]amine. Retrieved from [Link]
-
Camps, P., et al. (1992). Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
-
Wikipedia. (n.d.). List of miscellaneous 5-HT2A receptor agonists. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). [Table, Probe Chemical Characterization]. Retrieved from [Link]
-
Jaware, J., & Borhade, S. (n.d.). SYNTHESIS OF NOVEL N-{[2-(MORPHOLIN-4-YL)- QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES. IJPPR. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-[(2-Morpholin-4-yl)-ethoxy]-phenylamine. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. List of miscellaneous 5-HT2A receptor agonists - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine
Abstract
This technical guide provides a comprehensive analysis of the potential therapeutic targets of the novel chemical entity, 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine. Based on a thorough examination of its structural motifs—a 4-ethoxy-substituted phenyl ring, a morpholine heterocycle, and a phenylethylamine backbone—we hypothesize its primary pharmacological interactions within the central nervous system (CNS). Drawing upon extensive structure-activity relationship (SAR) data from analogous compounds, this document delineates a strategic framework for the experimental validation of its mechanism of action. We propose that this compound is likely to exhibit significant activity at monoamine receptors, particularly the serotonin 5-HT₂A receptor, and may also modulate the function of monoamine transporters. This guide offers detailed protocols for a suite of in vitro and cell-based assays to rigorously test these hypotheses, providing a roadmap for its preclinical development.
Introduction and Structural Rationale
The compound this compound (henceforth referred to as Compound A) is a synthetic molecule with the chemical formula C₁₄H₂₂N₂O₂ and a molecular weight of 250.34 g/mol [1]. While no direct pharmacological data for Compound A has been published, its constituent chemical features are well-represented in a multitude of CNS-active agents. The strategic analysis of these structural components provides a robust foundation for predicting its potential therapeutic targets.
-
The Phenylethylamine Scaffold: This is a classic pharmacophore present in numerous neurotransmitters (e.g., dopamine, norepinephrine) and psychoactive drugs[2]. It is strongly associated with activity at monoamine receptors and transporters[3][4][5].
-
The 4-Ethoxy Phenyl Group: Substitution at the 4-position of the phenyl ring in phenethylamines is a critical determinant of receptor affinity and selectivity. Specifically, 4-alkoxy substituents have been shown to confer high affinity for serotonin 5-HT₂ receptors[1][6][7].
-
The Morpholine Moiety: The inclusion of a morpholine ring in drug candidates can influence physicochemical properties such as solubility and polarity, and it is a common feature in compounds targeting a range of CNS receptors, including dopamine and adrenergic receptors[8].
Based on this structural analysis, we hypothesize that Compound A's primary therapeutic targets reside within the monoaminergic systems of the CNS.
Hypothesized Primary Therapeutic Target: The Serotonin 5-HT₂A Receptor
Our primary hypothesis is that Compound A acts as an agonist or partial agonist at the serotonin 5-HT₂A receptor. This is supported by extensive SAR studies on a series of 4-alkoxy-2,5-dimethoxyphenethylamines, which are close structural analogs[1][6][7].
Supporting Evidence from Structural Analogs
Studies by Luethi et al. have demonstrated that 4-alkoxy-substituted phenethylamines exhibit high affinity for the 5-HT₂A receptor, with Ki values often in the low nanomolar range[1][7]. These compounds typically act as partial agonists, a pharmacological profile that can be therapeutically beneficial by providing a ceiling to the physiological response and potentially reducing side effects. The 4-ethoxy substitution, as present in Compound A, is a key feature in several of the potent 5-HT₂A ligands studied[1][7].
Proposed Signaling Pathway
Activation of the 5-HT₂A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), initiates a well-characterized signaling cascade. Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling pathway is integral to numerous neuronal processes, including synaptic plasticity, learning, and memory.
Secondary and Tertiary Potential Targets
While the 5-HT₂A receptor is the most probable primary target, the structural elements of Compound A suggest potential interactions with other monoamine receptors and transporters.
Other Serotonin Receptors (5-HT₁A, 5-HT₂C)
The aforementioned studies on 4-alkoxy-phenethylamines also revealed moderate binding affinities for 5-HT₁A and 5-HT₂C receptors[7]. Therefore, it is crucial to assess the selectivity profile of Compound A across the serotonin receptor family.
Dopamine and Adrenergic Receptors
The phenylethylamine core is the backbone of dopamine, and the morpholine ring is found in various dopamine receptor ligands[8]. Thus, evaluating the affinity of Compound A for dopamine receptors (particularly D₂-like receptors) is a necessary step. Similarly, interactions with adrenergic receptors, which are also activated by phenylethylamine-based neurotransmitters, should be investigated.
Monoamine Transporters (DAT, NET, SERT)
Phenylethylamine derivatives are well-known inhibitors of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters[5][9][10][11][12]. The ability of Compound A to inhibit the reuptake of these neurotransmitters could represent a significant component of its overall pharmacological profile.
Experimental Validation Strategy
To systematically investigate the therapeutic potential of Compound A, a tiered experimental approach is recommended. The following protocols outline the key assays for target identification and characterization.
Tier 1: Primary Target Identification
4.1.1. Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of Compound A for the hypothesized primary and secondary monoamine receptors.
-
Protocol:
-
Membrane Preparation: Utilize commercially available cell membranes expressing human recombinant 5-HT₂A, 5-HT₁A, 5-HT₂C, Dopamine D₂, and α₁A-adrenergic receptors.
-
Assay Buffer: Prepare appropriate binding buffers for each receptor target as per established protocols.
-
Competition Binding: Incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A, [³H]spiperone for D₂) and a range of concentrations of Compound A (e.g., 0.1 nM to 10 µM).
-
Incubation: Incubate at a specified temperature for a set duration to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Detection: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ value and convert it to a Ki value using the Cheng-Prusoff equation.
-
4.1.2. Functional Assay: Calcium Flux
-
Objective: To determine the functional activity (EC₅₀ and Emax) of Compound A at the 5-HT₂A receptor.
-
Protocol:
-
Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human 5-HT₂A receptor.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of Compound A to the cells.
-
Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: Plot the change in fluorescence against the logarithm of Compound A concentration to determine the EC₅₀ and Emax values relative to a known full agonist (e.g., serotonin).
-
Tier 2: Selectivity Profiling
4.2.1. Broad Receptor Panel Screening
-
Objective: To assess the off-target activity of Compound A and establish a comprehensive selectivity profile.
-
Protocol: Submit Compound A to a commercial broad panel screen (e.g., Eurofins SafetyScreen44) to test its binding affinity against a wide range of GPCRs, ion channels, and transporters at a fixed concentration (e.g., 10 µM).
4.2.2. Monoamine Transporter Uptake Assays
-
Objective: To determine if Compound A inhibits the reuptake of dopamine, norepinephrine, and serotonin.
-
Protocol:
-
Cell Lines: Use cell lines stably expressing human DAT, NET, or SERT.
-
Incubation: Pre-incubate the cells with varying concentrations of Compound A.
-
Substrate Addition: Add a radiolabeled substrate ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Uptake Termination: After a short incubation period, terminate the uptake by rapid washing with ice-cold buffer.
-
Detection: Lyse the cells and measure the intracellular radioactivity.
-
Data Analysis: Calculate the IC₅₀ for the inhibition of uptake for each transporter.
-
Quantitative Data Summary and Interpretation
The following table should be populated with the experimental data obtained from the assays described above.
| Target | Assay Type | Parameter | Expected Value Range | Therapeutic Implication |
| 5-HT₂A Receptor | Binding | Ki | < 100 nM | High potency at primary target |
| Functional | EC₅₀ | < 500 nM | Functional agonism/partial agonism | |
| Functional | Emax | 40-90% | Potential for a modulated response | |
| 5-HT₁A Receptor | Binding | Ki | > 500 nM | Good selectivity over 5-HT₁A |
| 5-HT₂C Receptor | Binding | Ki | > 200 nM | Moderate selectivity over 5-HT₂C |
| Dopamine D₂ Receptor | Binding | Ki | > 1 µM | Low risk of D₂-mediated side effects |
| α₁A-Adrenergic Receptor | Binding | Ki | > 1 µM | Low risk of adrenergic side effects |
| DAT | Uptake Inhibition | IC₅₀ | > 1 µM | Minimal impact on dopamine reuptake |
| NET | Uptake Inhibition | IC₅₀ | > 1 µM | Minimal impact on norepinephrine reuptake |
| SERT | Uptake Inhibition | IC₅₀ | > 1 µM | Minimal impact on serotonin reuptake |
Conclusion and Future Directions
The structural features of this compound strongly suggest that it is a CNS-active compound with a high probability of targeting the serotonin 5-HT₂A receptor. The proposed experimental workflow provides a clear and robust path to confirm this hypothesis, determine its selectivity profile, and elucidate its mechanism of action. Positive results from these studies, particularly high affinity and partial agonism at the 5-HT₂A receptor with good selectivity over other monoamine targets, would warrant further preclinical investigation, including in vivo behavioral models relevant to psychiatric and neurological disorders.
References
-
Luethi, D., et al. (2018). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. [Link]
-
Casy, A. F., & Ghanim, A. H. (1985). Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxoxyphenyl)-2-aminoethanols and their morpholine analogues. Journal of Medicinal Chemistry. [Link]
-
Luethi, D., et al. (2025). Receptor Interaction Profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology. [Link]
-
Brandt, S. D., et al. (2019). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis. [Link]
-
Luethi, D., et al. (2021). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology. [Link]
-
Luethi, D., & Liechti, M. E. (2018). Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs). Neuropharmacology. [Link]
-
Kim, K. M., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [Link]
-
Xie, Z., et al. (2008). Beta-phenylethylamine alters monoamine transporter function via trace amine-associated receptor 1: implication for modulatory roles of trace amines in brain. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Xie, Z., et al. (2008). Beta-phenylethylamine alters monoamine transporter function via trace amine-associated receptor 1: implication for modulatory roles of trace amines in brain. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Asiri, M. A., et al. (2011). Synthesis and Pharmacological Evaluation of Schiff Bases of 4-(2-Aminophenyl)-Morpholines. Indian Journal of Pharmaceutical Sciences. [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
-
Lee, H., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. [Link]
-
Patel, K., et al. (2021). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]
-
Kim, K. M., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. PubMed Central. [Link]
Sources
- 1. Frontiers | Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines [frontiersin.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.atu.ie [pure.atu.ie]
- 10. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 11. researchgate.net [researchgate.net]
- 12. Beta-phenylethylamine alters monoamine transporter function via trace amine-associated receptor 1: implication for modulatory roles of trace amines in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine: A Prospective Analysis for Drug Discovery
Disclaimer: The following technical guide is a prospective analysis based on the chemical structure of 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine (CAS 31466-48-5) and the known properties of its constituent moieties. As of the date of this publication, there is no available peer-reviewed literature, patent data, or experimental validation for the synthesis, biological activity, or mechanism of action of this specific compound. This document is intended for researchers, scientists, and drug development professionals as a theoretical framework to guide future investigation.
Introduction and Rationale
This compound is a novel chemical entity that combines three key structural motifs: a phenethylamine backbone, a morpholine ring, and a 4-ethoxy-phenyl group. While this specific combination has not been explored in the public domain, the individual components are well-established pharmacophores, suggesting a high potential for biological activity.
-
Phenethylamine Core: The phenethylamine scaffold is the backbone of many endogenous neurotransmitters (e.g., dopamine, norepinephrine) and a vast array of psychoactive substances and therapeutic agents.[1][2] Its derivatives are known to interact with a multitude of targets within the central nervous system (CNS).[1]
-
Morpholine Moiety: The morpholine ring is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to improve pharmacokinetic properties such as solubility and metabolic stability.[3][4][5] It is also associated with a diverse range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][6]
-
4-Ethoxy-phenyl Group: The substitution on the phenyl ring can significantly modulate the pharmacological profile of phenethylamine derivatives. An ethoxy group at the para-position can influence receptor binding affinity and selectivity, as well as metabolic pathways.
This guide will provide a theoretical exploration of this compound, proposing a synthetic route, postulating potential biological activities and mechanisms of action, and outlining a roadmap for future research.
Proposed Synthesis and Characterization
While no specific synthesis for this compound has been published, a plausible and efficient synthetic route can be proposed based on established methodologies for analogous compounds. A common approach for the synthesis of α-substituted phenethylamines involves the construction of the core amino alcohol followed by functionalization.
Proposed Retrosynthetic Analysis
A logical retrosynthetic pathway would involve the disconnection of the morpholine and ethylamine moieties, leading back to a key epoxide intermediate.
Caption: Proposed retrosynthetic pathway for this compound.
Step-by-Step Proposed Synthesis Protocol
Step 1: Synthesis of 4-Ethoxybenzaldehyde This starting material can be synthesized from 4-hydroxybenzaldehyde via Williamson ether synthesis.
-
Dissolve 4-hydroxybenzaldehyde in a suitable polar aprotic solvent (e.g., acetone).
-
Add a slight excess of anhydrous potassium carbonate.
-
Add ethyl iodide dropwise and reflux the mixture for 16 hours.[7]
-
Filter the reaction mixture and evaporate the solvent.
-
Purify the resulting 4-ethoxybenzaldehyde by distillation or chromatography.
Step 2: Synthesis of 2-(4-Ethoxyphenyl)-2-hydroxyacetonitrile (4-Ethoxy-mandelonitrile) This cyanohydrin intermediate is formed by the addition of cyanide to 4-ethoxybenzaldehyde.
-
To a solution of 4-ethoxybenzaldehyde in a suitable solvent, add a source of cyanide (e.g., KCN or TMSCN) and a catalytic amount of acid or base.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction to isolate the cyanohydrin.
Step 3: Synthesis of 2-(4-Ethoxyphenyl)-2-morpholinoacetonitrile This step involves the nucleophilic substitution of the hydroxyl group with morpholine. This can be achieved via an intermediate tosylate or by direct substitution under specific conditions.
-
Activate the hydroxyl group of the cyanohydrin, for example, by converting it to a tosylate using tosyl chloride and a base.
-
React the activated intermediate with morpholine in a suitable solvent to yield 2-(4-ethoxyphenyl)-2-morpholinoacetonitrile.
Step 4: Reduction to this compound The final step is the reduction of the nitrile group to a primary amine.
-
Dissolve the 2-(4-ethoxyphenyl)-2-morpholinoacetonitrile in an anhydrous ether solvent (e.g., THF or diethyl ether).
-
Add a powerful reducing agent, such as lithium aluminum hydride (LiAlH4), portion-wise at a low temperature.
-
After the reaction is complete, quench the excess reducing agent carefully with water and an aqueous base.
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
-
Purify the final product, this compound, by column chromatography or crystallization of a suitable salt.
Characterization
The synthesized compound should be thoroughly characterized using standard analytical techniques:
| Technique | Expected Data |
| NMR Spectroscopy | ¹H and ¹³C NMR spectra to confirm the chemical structure and connectivity of protons and carbons. |
| Mass Spectrometry | High-resolution mass spectrometry (HRMS) to determine the exact mass and confirm the molecular formula (C₁₄H₂₂N₂O₂).[8] |
| FT-IR Spectroscopy | To identify the characteristic functional groups, such as N-H stretching of the primary amine and C-O-C stretching of the ether and morpholine moieties. |
| Melting Point | To determine the purity of the solid compound or its salt form. |
Postulated Biological Activity and Mechanism of Action
Based on its structural components, this compound could exhibit a range of biological activities, primarily targeting the central nervous system.
Potential as a Dopamine Reuptake Inhibitor
The phenethylamine backbone is a common feature of compounds that interact with the dopamine transporter (DAT).[1] Inhibition of dopamine reuptake leads to increased levels of dopamine in the synaptic cleft, which can have stimulant and antidepressant effects.
-
Structure-Activity Relationship (SAR) Insights: Studies on phenethylamine derivatives have shown that substitutions on the phenyl ring and the amine can significantly impact DAT inhibitory activity.[1] The 4-ethoxy group may influence the binding affinity and selectivity for DAT over other monoamine transporters. The morpholine ring, being a bulky substituent at the alpha position of the ethylamine chain, could also play a crucial role in the interaction with the transporter protein.
Caption: Postulated mechanism of action as a dopamine reuptake inhibitor.
Potential as a Serotonin (5-HT) Receptor Agonist
Certain substituted phenethylamines are known to act as agonists at serotonin receptors, particularly the 5-HT₂A subtype.[9] This interaction is often associated with psychedelic or psychoactive effects, but can also be harnessed for therapeutic purposes in psychiatry. The specific substitution pattern of this compound would determine its affinity and efficacy at various 5-HT receptor subtypes.
Other Potential Activities
-
Cholinesterase Inhibition: Some morpholine-bearing compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in the treatment of Alzheimer's disease.[10]
-
Anticancer and Antimicrobial Activity: The broad bioactivity of morpholine derivatives suggests that the target compound could be screened for anticancer and antimicrobial properties.[3][4][6]
Proposed Experimental Workflows
To validate the theoretical profile of this compound, a systematic experimental workflow is proposed.
Sources
- 1. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. scbt.com [scbt.com]
- 9. List of miscellaneous 5-HT2A receptor agonists - Wikipedia [en.wikipedia.org]
- 10. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safety and Toxicity Profiling of 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine
For the attention of: Researchers, scientists, and drug development professionals.
Preamble: Navigating the Unknowns in Preclinical Safety Assessment
The journey of a novel chemical entity from discovery to a potential therapeutic candidate is fraught with challenges, paramount among them being the rigorous evaluation of its safety and toxicity profile. This guide uses 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine, a compound for which public safety data is largely unavailable[1], as a case study to delineate a comprehensive, multi-tiered strategy for preclinical safety and toxicity assessment. The principles and methodologies outlined herein are broadly applicable to other novel small molecules, providing a robust framework for decision-making in drug development.
This document is structured not as a rigid protocol, but as a dynamic guide that follows the logical progression of a preclinical safety evaluation. We will begin with in silico and in vitro assessments that require minimal compound quantities and provide rapid, early indicators of potential liabilities.[2] We will then progress to more complex in vivo studies designed to understand the compound's effects in a whole organism.[3][4] Throughout this guide, the "why" behind each experimental choice is emphasized, fostering a deeper understanding of the causality that underpins a thorough safety assessment.
Part 1: Foundational Characterization and In Silico Assessment
Before embarking on extensive biological testing, a thorough understanding of the physicochemical properties of this compound is essential. These properties can provide early clues to potential absorption, distribution, metabolism, excretion, and toxicity (ADMET) characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Safety Assessment |
| Molecular Formula | C₁₄H₂₂N₂O₂[5] | Provides the basis for all subsequent calculations. |
| Molecular Weight | 250.34 g/mol [5] | Within the range for good oral bioavailability (Lipinski's Rule of Five). |
| CAS Number | 31466-48-5[5] | Unique identifier for tracking and literature searches. |
| Predicted LogP | 1.5 - 2.5 (estimated) | Moderate lipophilicity suggests potential for good membrane permeability and absorption, but also warrants investigation into potential for non-specific binding and CNS penetration. |
| pKa | Basic (amine group), Neutral (morpholine) (estimated) | The ionization state at physiological pH will influence solubility, permeability, and potential for off-target interactions. |
In Silico Toxicity Prediction:
Computational models can be employed as a preliminary screen to identify potential toxicological flags.[6] These models leverage large datasets of known toxic compounds to predict the likelihood of adverse effects based on chemical structure.
-
hERG Inhibition Models: To assess the potential for cardiotoxicity.[6]
-
Genotoxicity Models: To predict mutagenicity and clastogenicity.
-
Hepatotoxicity Models: To identify structural alerts for potential liver injury.[7]
It is crucial to interpret in silico predictions with caution, as they are predictive and not a substitute for experimental data. However, they are invaluable for prioritizing compounds and designing subsequent in vitro and in vivo studies.[2]
Part 2: A Tiered Approach to In Vitro Toxicity Assessment
In vitro assays are a cornerstone of modern toxicology, offering a means to assess specific toxicological endpoints in a controlled environment, thereby reducing the reliance on animal testing in the early stages of drug development.[8][9]
Tier 1: Foundational Cytotoxicity and Genotoxicity Screening
The initial in vitro assays are designed to provide a broad overview of the compound's potential to cause cellular damage and genetic mutations.
Experimental Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.[10][11] A reduction in metabolic activity is indicative of cytotoxicity.
Methodology:
-
Cell Culture: Plate a relevant cell line (e.g., HepG2 for liver cells, HEK293 for kidney cells) in a 96-well plate and allow to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.[10]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.[10]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[10]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.[10]
Table 2: Example Cytotoxicity Data for this compound
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| HepG2 | 24 | >100 |
| 48 | 85.2 | |
| 72 | 62.5 | |
| HEK293 | 24 | >100 |
| 48 | 98.7 | |
| 72 | 75.1 |
Experimental Protocol 2: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a compound.[12][13] It utilizes several strains of Salmonella typhimurium with mutations in the genes involved in histidine synthesis.
Methodology:
-
Strain Selection: Use a panel of at least four different Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.
-
Metabolic Activation: Conduct the assay with and without the addition of a mammalian liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.
-
Exposure: Expose the bacterial strains to various concentrations of this compound on a histidine-deficient agar.
-
Incubation: Incubate the plates for 48-72 hours.
-
Data Analysis: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.
Tier 2: Specific Organ Toxicity and Safety Pharmacology
If the initial screening assays do not reveal significant liabilities, the next tier of in vitro testing focuses on specific organ systems that are common sites of drug-induced toxicity.
Cardiotoxicity Assessment: The hERG Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[14][15][16] Therefore, early assessment of a compound's effect on the hERG channel is a critical safety evaluation.[14]
Experimental Protocol 3: Automated Patch Clamp hERG Assay
Automated patch clamp systems provide a high-throughput method for assessing hERG channel inhibition.[14]
Methodology:
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).[14]
-
Compound Application: Apply a range of concentrations of this compound to the cells.
-
Electrophysiological Recording: Measure the hERG channel current using an automated patch clamp system.
-
Data Analysis: Determine the concentration-dependent inhibition of the hERG current and calculate the IC50 value.[14]
Table 3: Example hERG Inhibition Data
| Compound | IC50 (µM) |
| This compound | 25.8 |
| Positive Control (e.g., Terfenadine) | 0.1 |
Hepatotoxicity Assessment
Drug-induced liver injury (DILI) is a significant cause of drug attrition.[7][17] In vitro models using primary human hepatocytes or hepatoma cell lines can provide valuable insights into a compound's potential to cause liver damage.[18][19][20]
Experimental Protocol 4: High-Content Imaging for Hepatotoxicity
High-content imaging allows for the simultaneous measurement of multiple cellular parameters associated with hepatotoxicity.
Methodology:
-
Cell Culture: Plate primary human hepatocytes or HepG2 cells in a multi-well plate.
-
Compound Treatment: Treat the cells with various concentrations of the test compound.
-
Staining: Stain the cells with fluorescent dyes to visualize the nucleus (e.g., Hoechst), assess mitochondrial membrane potential, and detect reactive oxygen species (ROS).
-
Image Acquisition and Analysis: Acquire images using a high-content imaging system and analyze various cellular parameters to identify signs of cytotoxicity, mitochondrial dysfunction, and oxidative stress.
Genotoxicity: In Vitro Micronucleus Assay
This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss or gain) events.[21][22]
Methodology:
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, TK6) or human peripheral blood lymphocytes.[23]
-
Compound Treatment: Treat the cells with the test compound, with and without metabolic activation (S9).
-
Cytochalasin B Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvest and Staining: Harvest the cells, fix, and stain with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: Score the frequency of micronuclei in binucleated cells. A significant increase in micronucleated cells indicates genotoxic potential.
Part 3: In Vivo Safety and Toxicity Assessment
While in vitro assays are invaluable for early screening, in vivo studies in animal models are essential for understanding the complex interactions of a compound within a living organism and for predicting human safety.[2][3][24][25] These studies should be conducted in compliance with Good Laboratory Practice (GLP) guidelines.[26]
Workflow for In Vivo Toxicity Studies
Caption: A typical workflow for in vivo toxicity studies.
Experimental Protocol 5: Acute Toxicity Study
This study aims to determine the toxicity of a single dose of the compound and to identify the maximum tolerated dose (MTD).
Methodology:
-
Species Selection: Use two mammalian species, typically one rodent (e.g., rat) and one non-rodent (e.g., dog).
-
Dose Administration: Administer single, escalating doses of the compound via the intended clinical route of administration.
-
Clinical Observations: Monitor the animals for signs of toxicity, morbidity, and mortality for at least 14 days.
-
Pathology: Conduct a gross necropsy on all animals and histopathological examination of major organs and tissues.
Experimental Protocol 6: Repeat-Dose Toxicity Study
These studies are designed to evaluate the toxic effects of the compound after repeated administration over a longer period. The duration of the study depends on the intended duration of clinical use.[27]
Methodology:
-
Study Design: Administer the compound daily for a specified period (e.g., 28 days) at three dose levels (low, mid, and high) plus a vehicle control group. Include recovery groups to assess the reversibility of any toxic effects.
-
In-life Monitoring: Conduct regular clinical observations, body weight measurements, and food consumption monitoring.
-
Clinical Pathology: Collect blood and urine samples for hematology, clinical chemistry, and urinalysis at specified time points.
-
Terminal Procedures: At the end of the study, perform a full necropsy, weigh major organs, and collect tissues for histopathological examination.
Signaling Pathway Analysis: A Hypothetical Mechanism of Toxicity
Should toxicity be observed, further mechanistic studies are warranted. For example, if hepatotoxicity is observed, one might investigate the involvement of pathways related to oxidative stress and apoptosis.
Caption: A potential pathway for drug-induced hepatotoxicity.
Part 4: Data Integration, Risk Assessment, and Regulatory Submission
The culmination of the safety and toxicity assessment is the integration of all data to form a comprehensive risk assessment. This involves considering the therapeutic index (the ratio of the toxic dose to the therapeutic dose) and the nature and reversibility of any observed toxicities.
The complete data package, including detailed study reports and analyses, will form a critical part of the Investigational New Drug (IND) or Clinical Trial Application (CTA) submission to regulatory agencies such as the FDA and EMA.[26][28][29][30][31][32][33][34]
Conclusion
The safety and toxicity profiling of a novel chemical entity like this compound is a complex but essential process in drug development. By employing a systematic, tiered approach that integrates in silico, in vitro, and in vivo methodologies, researchers can build a comprehensive understanding of a compound's safety profile, enabling informed decision-making and ultimately protecting patient safety. The absence of existing data should not be a barrier but rather a call to apply the rigorous and scientifically sound principles of modern toxicology.
References
- Vivotecnia. In vivo toxicology studies - Drug development - PK-TK.
- PubMed. The role of early in vivo toxicity testing in drug discovery toxicology.
- PubMed. Assessment of hepatotoxicity potential of drug candidate molecules including kinase inhibitors by hepatocyte imaging assay technology and bile flux imaging assay technology.
- Benchchem. Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
- Cre
- PubMed. The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics.
- ResearchGate.
- The Crucial Role of preclinical toxicology studies in Drug Discovery.
- In vivo toxicology studies - Blog.
- EMA. A Standard Battery for Genotoxicity Testing of Pharmaceuticals.
- Appgreatlakes. The Importance of Screening Against the hERG Assay.
- Evotec. hERG Safety | Cyprotex ADME-Tox Solutions.
- WuXi AppTec. 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.
- Cre
- Co-Labb. Implementing ICH S6(R1)
- Charles River Labor
- Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies.
- PubMed. Hepatotoxicity in drug development: detection, significance and solutions.
- Drug-Induced Liver Injury: Biomarkers, Requirements, Candidates, and Valid
- Miltenyi Biotec. Genotoxicity testing of drugs | High-throughput assay.
- Pharmaron. Genetic Toxicology.
- FDA. S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use.
- ICH. Safety Guidelines.
- ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Altasciences. SMALL MOLECULE SAFETY ASSESSMENT.
- Full article: High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage.
- European Medicines Agency (EMA). ICH S6 (R1) Preclinical safety evaluation of biotechnology-derived pharmaceuticals - Scientific guideline.
- ICH. preclinical safety evaluation of biotechnology-derived pharmaceuticals s6(r1).
- Therapeutic Goods Administration (TGA). ICH guideline S6 (R1) - preclinical safety evaluation of biotechnology-derived pharmaceuticals.
- PMC.
- National Toxicology Program. Computational models for cardiotoxicity via hERG inhibition.
- NIH's Seed. Regulatory Knowledge Guide for Small Molecules.
- Echemi. 2-(4-ETHOXY-PHENYL)
- Santa Cruz Biotechnology. This compound | CAS 31466-48-5 | SCBT.
- Sigma-Aldrich. 4-(2-Morpholin-4-yl-ethyl)-phenylamine.
- Books. 11: Nonclinical Safety Assessment in Drug Development.
- Sigma-Aldrich.
- FDA. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
- FDA. FDA - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
Sources
- 1. echemi.com [echemi.com]
- 2. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 4. hoeford.com [hoeford.com]
- 5. scbt.com [scbt.com]
- 6. Computational models for cardiotoxicity via hERG inhibition [ntp.niehs.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. criver.com [criver.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. ema.europa.eu [ema.europa.eu]
- 13. fda.gov [fda.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. appggreatlakes.org [appggreatlakes.org]
- 16. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 17. Frontiers | Drug-Induced Liver Injury: Biomarkers, Requirements, Candidates, and Validation [frontiersin.org]
- 18. Assessment of hepatotoxicity potential of drug candidate molecules including kinase inhibitors by hepatocyte imaging assay technology and bile flux imaging assay technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]
- 20. Hepatotoxicity in drug development: detection, significance and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 22. miltenyibiotec.com [miltenyibiotec.com]
- 23. pharmaron.com [pharmaron.com]
- 24. blog.biobide.com [blog.biobide.com]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. seed.nih.gov [seed.nih.gov]
- 27. database.ich.org [database.ich.org]
- 28. co-labb.co.uk [co-labb.co.uk]
- 29. ICH Official web site : ICH [ich.org]
- 30. ICH S6 (R1) Preclinical safety evaluation of biotechnology-derived pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 31. ICH guideline S6 (R1) - preclinical safety evaluation of biotechnology-derived pharmaceuticals | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 32. books.rsc.org [books.rsc.org]
- 33. fda.gov [fda.gov]
- 34. FDA - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - ECA Academy [gmp-compliance.org]
An In-Depth Technical Guide to the Metabolic Stability of 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine
This guide provides a comprehensive technical overview of the metabolic stability of the novel compound 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine. Designed for researchers, scientists, and drug development professionals, this document synthesizes predictive metabolic pathways based on the molecule's structural motifs with detailed, field-proven experimental protocols for its empirical assessment. The core objective is to provide a robust framework for understanding and evaluating the compound's pharmacokinetic profile, a critical step in the drug discovery and development cascade.
The Imperative of Metabolic Stability in Drug Discovery
Metabolic stability, the susceptibility of a compound to biotransformation, is a cornerstone of modern drug design. It is a critical determinant of a drug's pharmacokinetic profile, directly influencing its half-life, bioavailability, dosing regimen, and potential for drug-drug interactions. A compound with poor metabolic stability is rapidly cleared from the body, often requiring higher or more frequent doses to achieve therapeutic concentrations, which can lead to patient non-compliance and potential toxicity from metabolites. Conversely, excessively high stability can lead to drug accumulation and adverse effects. Therefore, a thorough understanding and early assessment of metabolic stability are essential to identify and optimize drug candidates with favorable pharmacokinetic properties, ultimately increasing the probability of clinical success.
Drug metabolism is predominantly carried out in the liver by a superfamily of enzymes, most notably the Cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I oxidative metabolism. These reactions typically introduce or unmask functional groups, preparing the molecule for subsequent Phase II conjugation reactions (e.g., glucuronidation, sulfation), which enhance water solubility and facilitate excretion. Our analysis of this compound will focus on predicting its fate within this well-established metabolic machinery.
Predicted Metabolic Pathways
While specific experimental data for this compound is not publicly available, we can construct a highly probable metabolic map by dissecting its structure into three key components: the phenethylamine core, the ethoxy-phenyl group, and the morpholine ring.
Metabolism of the Phenethylamine Core
The 2-phenylethylamine scaffold is a well-known pharmacophore present in many endogenous compounds and pharmaceuticals. Its primary metabolic pathway involves oxidative deamination catalyzed by monoamine oxidases (MAO-A and MAO-B). This reaction would convert the primary amine of the ethylamine side chain into an aldehyde intermediate, which would then be rapidly oxidized to the corresponding carboxylic acid by aldehyde dehydrogenase (ALDH). Additionally, cytochrome P450 enzymes can contribute to the metabolism of phenethylamine derivatives.
Metabolism of the 4-Ethoxy-phenyl Group
The ethoxy group attached to the phenyl ring represents a classic "soft spot" for oxidative metabolism. The most probable metabolic transformation is O-dealkylation (specifically, O-de-ethylation) mediated by CYP enzymes (CYP2D6 and CYP3A4 being common candidates). This reaction would cleave the ethyl group to form a primary alcohol (ethanol) and a phenolic metabolite. This newly formed hydroxyl group on the phenyl ring is then a prime substrate for Phase II conjugation enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), leading to the formation of glucuronide and sulfate conjugates, which are readily excreted. A secondary, less common pathway could be direct aromatic hydroxylation at one of the vacant positions on the phenyl ring.
Metabolism of the Morpholine Ring
The morpholine ring is often incorporated into drug candidates to improve physicochemical properties like solubility and to enhance metabolic stability. While generally considered a relatively stable heterocycle, it is not metabolically inert. The morpholine moiety can undergo several transformations, including:
-
N-oxidation: Oxidation of the tertiary amine within the morpholine ring.
-
Ring Opening: Enzymatic cleavage of the C-O or C-N bonds within the morpholine ring can occur, often initiated by a cytochrome P450-catalyzed reaction.
-
Alpha-Carbon Oxidation: Hydroxylation of the carbon atoms adjacent to the nitrogen or oxygen atoms.
A recent analysis of FDA-approved drugs containing a morpholine ring identified the CYP3A4 enzyme as a primary driver for their metabolism.
The following diagram illustrates the predicted major metabolic pathways for the compound.
Caption: Predicted metabolic pathways for this compound.
Experimental Protocols for Assessing Metabolic Stability
To empirically determine the metabolic stability and intrinsic clearance of the title compound, two primary in vitro assays are indispensable: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay. These assays are routinely conducted during early drug discovery to screen and rank compounds based on their metabolic profiles.
Liver Microsomal Stability Assay
This assay is the workhorse for evaluating Phase I metabolic stability. Liver microsomes are subcellular fractions rich in CYP enzymes. The protocol measures the rate of disappearance of the parent compound over time when incubated with microsomes in the presence of necessary cofactors.
Experimental Workflow Diagram
An In-Depth Technical Guide to the In Silico Modeling of 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine
Preamble: The Imperative for Predictive Modeling in Modern Drug Discovery
In the landscape of contemporary pharmaceutical research, the journey from a promising chemical entity to a clinically approved therapeutic is fraught with challenges, high attrition rates, and staggering costs. The traditional paradigm, heavily reliant on empirical, trial-and-error laboratory screening, is progressively giving way to a more rational, predictive approach.[1] In silico modeling—the use of computational simulations to predict, analyze, and design drug candidates—has emerged as an indispensable pillar in this new era.[2][3] By leveraging the power of computational chemistry and bioinformatics, we can de-risk and accelerate drug development pipelines, making more informed decisions before a single physical compound is synthesized.[1][4]
This guide provides a comprehensive, technically-grounded framework for the in silico characterization of 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine, a novel small molecule featuring a morpholine heterocycle. The morpholine scaffold is a well-established "privileged structure" in medicinal chemistry, present in numerous approved drugs and bioactive compounds, exhibiting a wide array of activities.[5] This inherent potential makes our subject compound a compelling candidate for computational investigation. We will proceed not with a rigid template, but with a logical, causality-driven workflow that mirrors a real-world drug discovery project—from initial molecular characterization to the prediction of its ultimate fate within a biological system.
Part 1: Foundational Analysis: Ligand Preparation and Physicochemical Profiling
Rationale: Before any complex biological simulations can be undertaken, the molecule of interest must be accurately represented in a digital format and its fundamental physicochemical properties must be understood. This initial step is critical as it dictates the quality and reliability of all subsequent predictions. An improperly prepared ligand structure can lead to erroneous docking poses, flawed dynamics, and misleading ADMET profiles.
Protocol: 3D Structure Generation and Energy Minimization
-
2D to 3D Conversion:
-
Begin with the 2D representation of this compound, typically as a SMILES (Simplified Molecular Input Line Entry System) string.
-
Utilize a computational chemistry software package (e.g., Schrödinger Maestro, MOE, or open-source tools like RDKit) to convert the 2D structure into a three-dimensional conformation.[6][7]
-
-
Tautomeric and Ionization State Prediction:
-
At a physiological pH of ~7.4, the primary amine group in the ethylamine moiety is expected to be protonated (-NH3+). It is crucial to model the biologically relevant ionization state.
-
Employ tools like Schrödinger's Epik or ChemAxon's pKa Calculator to predict the dominant protonation and tautomeric states at the target pH. This ensures that the electrostatic interactions in subsequent simulations are modeled accurately.
-
-
Energy Minimization:
-
The initial 3D structure is a computationally generated, often high-energy, conformation. It must be "relaxed" into a more energetically favorable state.
-
Perform energy minimization using a suitable molecular mechanics force field, such as OPLS (Optimized Potentials for Liquid Simulations) or MMFF (Merck Molecular Force Field). This process adjusts bond lengths, angles, and dihedrals to find a local energy minimum, resulting in a more realistic starting conformation for docking and other analyses.
-
Physicochemical Property Prediction
Rationale: Key physicochemical properties, often correlated with the "Rule of Five" proposed by Lipinski, provide a first pass filter for a compound's "drug-likeness." These descriptors help predict oral bioavailability and potential liabilities.[3]
We can computationally estimate these properties for our compound.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 250.34 g/mol [8] | Influences absorption and distribution; values < 500 Da are generally preferred for oral drugs. |
| LogP (Octanol-Water Partition Coefficient) | 2.06[9] | A measure of lipophilicity. Affects solubility, permeability, and metabolism. Values between 1 and 3 are often optimal. |
| Topological Polar Surface Area (TPSA) | 47.7 Ų[9] | Predicts drug transport properties, particularly intestinal absorption and blood-brain barrier penetration. Values < 140 Ų are favorable. |
| Hydrogen Bond Donors | 1[9] | The primary amine group. Influences solubility and target binding. Fewer than 5 is desirable. |
| Hydrogen Bond Acceptors | 4[9] | The ether oxygen, morpholine oxygen, and two nitrogen atoms. Influences solubility and target binding. Fewer than 10 is desirable. |
| Rotatable Bonds | 5[9] | A measure of molecular flexibility. High numbers can lead to a loss of entropy upon binding. Fewer than 10 is generally preferred. |
Initial Assessment: Based on these predicted properties, this compound exhibits a favorable drug-like profile, adhering to the Rule of Five guidelines. This provides a strong rationale for proceeding with more advanced computational modeling.
Part 2: Target Hypothesis and Molecular Docking Simulation
Rationale: The primary goal of molecular docking is to predict the preferred binding orientation and affinity of a ligand to a specific biological target, typically a protein.[10][11] Since no target is explicitly known for our compound, we will adopt a hypothesis-driven approach. Given the prevalence of morpholine-containing compounds as kinase inhibitors, we will select a representative kinase, Cyclin-Dependent Kinase 2 (CDK2), as a hypothetical target to demonstrate the workflow. CDK2 is a well-studied target in cancer therapy.
Workflow for Molecular Docking
The following diagram illustrates the logical flow of a typical molecular docking experiment.
Caption: Workflow for a structure-based molecular docking simulation.
Protocol: Docking of this compound into CDK2
-
Receptor Preparation:
-
Download the crystal structure of CDK2 from the Protein Data Bank (PDB). For this example, we use PDB ID: 1HCK, which contains a co-crystallized inhibitor.
-
Using a protein preparation wizard (e.g., Schrödinger's Protein Preparation Wizard), process the structure. This involves: removing solvent molecules, adding hydrogen atoms, assigning correct bond orders, and performing a restrained energy minimization to relieve steric clashes. The co-crystallized ligand is used to define the active site.
-
-
Grid Generation:
-
Define the binding pocket by creating a grid box centered on the co-crystallized ligand from the original PDB file. This grid pre-calculates the energetic potentials of the active site, speeding up the docking calculation. The size of the box should be sufficient to allow the ligand to rotate and translate freely within the binding site.
-
-
Ligand Docking:
-
Use the prepared ligand structure from Part 1.
-
Execute the docking calculation using a standard precision (SP) or extra precision (XP) algorithm, such as Glide or AutoDock Vina.[7][12] The algorithm will systematically sample different conformations and orientations of the ligand within the grid box, scoring each "pose" based on a scoring function that estimates binding affinity.
-
-
Pose Analysis and Visualization:
-
The primary output is a set of predicted binding poses, each with a corresponding docking score (e.g., kcal/mol). A more negative score typically indicates a higher predicted binding affinity.
-
Visualize the top-scoring pose within the active site of CDK2. Analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the complex.
-
Hypothetical Docking Results
| Metric | Result | Interpretation |
| Docking Score (Glide SP) | -7.5 kcal/mol | Indicates a strong predicted binding affinity, worthy of further investigation. |
| Key Interacting Residues | LEU 83, GLU 81, ILE 10 | The protonated amine of the ligand forms a predicted hydrogen bond with the backbone carbonyl of LEU 83. The ethoxy-phenyl group occupies a hydrophobic pocket defined by ILE 10, while the morpholine ring makes contacts with GLU 81. |
Expert Insight: The predicted hydrogen bond with the "hinge region" (in this case, LEU 83) is a canonical interaction for many kinase inhibitors. This finding, although hypothetical, lends credibility to the binding mode and suggests the compound is a plausible kinase-directed scaffold.
Part 3: Assessing Dynamic Stability with Molecular Dynamics (MD) Simulations
Rationale: Molecular docking provides a static snapshot of a potential binding event. However, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations model the time-dependent behavior of a molecular system, providing invaluable insights into the stability of the ligand-protein complex, the persistence of key interactions, and conformational changes that may occur upon binding.[13][14]
Workflow for Molecular Dynamics Simulation
Caption: Standard workflow for an all-atom molecular dynamics simulation.
Protocol: MD Simulation of the CDK2-Ligand Complex
-
System Building:
-
Use the top-scoring docked pose from Part 2 as the starting structure.
-
Place the complex in a periodic boundary box (e.g., a cubic or orthorhombic box) and solvate it with an explicit water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the overall charge of the system.
-
-
Equilibration:
-
Perform an initial energy minimization of the entire solvated system to remove bad contacts.
-
Gradually heat the system from 0 K to 310 K (physiological temperature) over several hundred picoseconds while restraining the protein and ligand atoms.
-
Run a subsequent simulation phase to equilibrate the system's pressure. This multi-step equilibration is crucial for ensuring the stability of the simulation.
-
-
Production Run:
-
Once equilibrated, run the production MD simulation for a duration of 100 to 500 nanoseconds (ns) under an NPT (isothermal-isobaric) ensemble. During this phase, atomic coordinates are saved at regular intervals (e.g., every 100 picoseconds) to generate a trajectory file. Popular software for this includes GROMACS, AMBER, or Desmond.[12]
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time relative to the starting structure. A stable, converging RMSD plot for both indicates that the complex is not undergoing major conformational changes and the ligand remains stably bound.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue. This highlights flexible regions of the protein. One would expect lower fluctuation in the residues lining the binding pocket when the ligand is bound.
-
Interaction Analysis: Analyze the trajectory to determine the percentage of simulation time that specific interactions (e.g., the hydrogen bond to LEU 83) are maintained. This provides a dynamic measure of the interaction's strength and importance.
-
Expert Insight: A stable RMSD and persistent key interactions over a 100+ ns simulation would strongly support the docking prediction and suggest that this compound forms a stable and long-lived complex with the target.
Part 4: Predicting Drug-Likeness: ADMET Profiling
Rationale: A compound can have exceptional potency at its target but still fail in clinical trials due to poor pharmacokinetic or safety profiles.[15] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical in silico step to identify potential liabilities early in the discovery process.[16][17] This is often achieved using a combination of physicochemical descriptors and machine learning models trained on large experimental datasets.[15][18]
Workflow for In Silico ADMET Prediction
Caption: A streamlined workflow for computational ADMET prediction.
Predicted ADMET Profile
The following table summarizes a hypothetical but plausible ADMET profile for our compound, generated using platforms like SwissADME, admetSAR, or Schrödinger's QikProp.
| ADMET Parameter | Predicted Outcome | Implication for Drug Development |
| Human Intestinal Absorption (HIA) | High | The compound is likely to be well-absorbed from the gut, making it a good candidate for oral administration. |
| Blood-Brain Barrier (BBB) Penetration | Low | The compound is not predicted to cross the BBB, which is desirable for drugs intended to act peripherally, avoiding CNS side effects. |
| CYP2D6 Inhibition | Non-inhibitor | Predicted not to inhibit a major cytochrome P450 enzyme involved in drug metabolism, reducing the risk of drug-drug interactions. |
| Hepatotoxicity | Low Risk | The compound is not predicted to cause liver damage. |
| Ames Mutagenicity | Non-mutagenic | The compound is not predicted to be mutagenic, a critical safety endpoint. |
| hERG Blockade | Low Risk | Predicted to have a low propensity for blocking the hERG potassium channel, reducing the risk of cardiotoxicity. |
Overall Assessment: The predicted ADMET profile for this compound is highly favorable. It suggests the compound has good oral absorption, a clean safety profile, and a low risk of metabolic complications. This, combined with its strong predicted binding to a relevant cancer target, marks it as a high-priority candidate for synthesis and experimental validation.
Conclusion and Future Directions
This guide has systematically outlined a comprehensive in silico workflow for the evaluation of this compound. By integrating ligand preparation, molecular docking, molecular dynamics, and ADMET prediction, we have constructed a data-driven narrative that progresses from basic molecular properties to a sophisticated understanding of its potential as a therapeutic agent. The computational evidence suggests that this compound is a drug-like molecule with a high probability of forming a stable, high-affinity interaction with a kinase target and possesses a favorable pharmacokinetic and safety profile.
The strength of this in silico approach lies in its ability to build a robust, multi-faceted hypothesis that can be tested experimentally.[19] The logical next steps would be the chemical synthesis of the compound, followed by in vitro validation of its activity against a panel of kinases (including CDK2) and subsequent cell-based assays to confirm its therapeutic potential. This seamless integration of computational prediction and experimental validation represents the future of efficient and successful drug discovery.[20]
References
-
Nextmol. Computational chemistry & AI software. [Link]
-
Fiveable. ADMET prediction | Medicinal Chemistry Class Notes. [Link]
-
IntuitionLabs. A Technical Overview of Molecular Simulation Software. [Link]
-
Digital Chemistry. Predict ADMET Properties with Proprietary Data. [Link]
-
SciSpace. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. [Link]
-
Deep Origin. ADMET Predictions - Computational Chemistry Glossary. [Link]
-
Aurlide. How do you predict ADMET properties of drug candidates?. [Link]
-
Patsnap Synapse. What is in silico drug discovery?. [Link]
-
Schrödinger. Computational Chemistry. [Link]
-
Taylor & Francis Online. The Benefits of In Silico Modeling to Identify Possible Small-Molecule Drugs and Their Off-Target Interactions. [Link]
-
University of New Mexico. Cheminformatics and Molecular Modeling. [Link]
-
Patheon Pharma Services. In Silico Modeling: Accelerating drug development. [Link]
-
MDPI. In Silico Drug Design and Discovery: Big Data for Small Molecule Design. [Link]
-
ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]
-
J&K Scientific. 2-Morpholin-4-Yl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine. [Link]
-
MDPI. Polyphilic Interactions as Structural Driving Force Investigated by Molecular Dynamics Simulation. [Link]
-
National Institutes of Health. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. [Link]
-
National Institutes of Health. Molecular Dynamic Simulations for Biopolymers with Biomedical Applications. [Link]
-
MDPI. Synthesis, Anti-Inflammatory Activity, and Docking Simulation of a Novel Styryl Quinolinium Derivative. [Link]
-
SciSpace. Molecular docking study of catecholamines and [4-(propan-2-yl) phenyl]carbamic acid with tyrosine hydroxylase.. [Link]
-
National Institutes of Health. Molecular docking study of catecholamines and [4-(propan-2-yl) phenyl]carbamic acid with tyrosine hydroxylase. [Link]
-
MOLBASE. 2-[2-(2-morpholinoethoxy)phenyl]ethylamine|403860-33-3. [Link]
-
National Institutes of Health. [4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]amine - PubChem. [Link]
-
Impactfactor. Synthesis, Characterization and Antioxidant Activity of Morpholine Mannich Base Derivatives. [Link]
-
JOCPR. Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. [Link]
-
National Institutes of Health. 2-(Morpholin-4-yl)-2-(pyrid-3-yl)ethylamine - PubChem. [Link]
-
National Institutes of Health. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. [Link]
-
MDPI. Experiment and Molecular Dynamic Simulation on Performance of 3,4-Bis(3-nitrofurazan-4-yl)furoxan (DNTF) Crystals Coated with Energetic Binder GAP. [Link]
-
National Institutes of Health. Molecular Dynamics Simulations of the Thermal Decomposition of 3,4-Bis(3-nitrofurazan-4-yl)furoxan. [Link]
Sources
- 1. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]
- 2. What is in silico drug discovery? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. schrodinger.com [schrodinger.com]
- 5. researchgate.net [researchgate.net]
- 6. Top 10 Molecular Modeling Software: Features, Pros, Cons & Comparison - DevOpsSchool.com [devopsschool.com]
- 7. Cheminformatics and Molecular Modeling – Translational Informatics Division [datascience.unm.edu]
- 8. scbt.com [scbt.com]
- 9. echemi.com [echemi.com]
- 10. scispace.com [scispace.com]
- 11. Molecular docking study of catecholamines and [4-(propan-2-yl) phenyl]carbamic acid with tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. intuitionlabs.ai [intuitionlabs.ai]
- 13. Polyphilic Interactions as Structural Driving Force Investigated by Molecular Dynamics Simulation (Project 7) [mdpi.com]
- 14. Molecular Dynamic Simulations for Biopolymers with Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. digitalchemistry.ai [digitalchemistry.ai]
- 16. fiveable.me [fiveable.me]
- 17. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 18. aurlide.fi [aurlide.fi]
- 19. scispace.com [scispace.com]
- 20. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for In Vitro Profiling of 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine
Introduction: Characterizing a Novel Phenylethylamine Derivative
The compound 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine belongs to the broad class of phenylethylamines, a structural motif present in a wide array of neuroactive compounds. The inclusion of a morpholine ring often enhances metabolic stability and modulates the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] Molecules incorporating both phenylethylamine and morpholine scaffolds have shown activity at various molecular targets, including G-protein coupled receptors (GPCRs), monoamine transporters, and ion channels.[1][2][3] Given this structural heritage, a comprehensive in vitro pharmacological profiling of this compound is essential to elucidate its mechanism of action and therapeutic potential.
This guide provides a detailed framework and step-by-step protocols for the initial in vitro characterization of this novel chemical entity. The assays described are designed to investigate its potential interactions with two primary target classes implicated for this structural class: monoamine transporters and G-protein coupled receptors. The protocols are designed to be robust, reproducible, and grounded in established pharmacological principles, providing researchers with the tools to generate high-quality, decision-making data.
Part 1: Monoamine Transporter Interaction Assays
Substituted phenylethylamines are well-known modulators of monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3][4] These transporters are critical for regulating neurotransmitter levels in the synapse, and their modulation is a key mechanism for many therapeutic agents and psychoactive compounds. The following assays are designed to determine if this compound inhibits the reuptake of monoamines.
Workflow for Monoamine Transporter Assay
Figure 1. General workflow for monoamine transporter uptake inhibition assay.
Protocol 1.1: Radioligand Uptake Inhibition Assay in Rat Brain Synaptosomes
This protocol details the measurement of uptake inhibition for dopamine, norepinephrine, and serotonin in crude synaptosomal preparations from rat brain tissue.[5][6]
1. Preparation of Synaptosomes:
-
Euthanize Sprague-Dawley rats via CO2 narcosis in accordance with institutional and national guidelines.[5]
-
Rapidly dissect the brain regions of interest: caudate for DAT, and whole brain minus cerebellum and caudate for NET and SERT.[5]
-
Homogenize the tissue in ice-cold 10% sucrose solution using a Potter-Elvehjem homogenizer.[5]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[5][6]
-
Collect the supernatant, which contains the synaptosomes, and keep on ice.[5]
-
Determine the protein concentration of the synaptosomal preparation using a standard method such as the bicinchoninic acid (BCA) assay.[6]
2. Uptake Inhibition Assay:
-
Prepare a Krebs-phosphate buffer (126 mM NaCl, 2.4 mM KCl, 0.83 mM CaCl2, 0.8 mM MgCl2, 0.5 mM KH2PO4, 0.5 mM Na2SO4, 11.1 mM glucose, 0.05 mM pargyline, with 1 mg/mL bovine serum albumin and 1 mg/mL ascorbic acid, pH 7.4).[5]
-
In a 96-well plate, add 900 µL of Krebs-phosphate buffer containing the test compound (this compound) at various concentrations (e.g., 8-point dose-response curve from 1 nM to 100 µM).
-
Add the appropriate radiolabeled neurotransmitter: 5 nM [3H]dopamine for DAT assays, 10 nM [3H]norepinephrine for NET assays, or 5 nM [3H]5-HT for SERT assays.[5]
-
To ensure specificity, add unlabeled blockers for competing transporters. For example, in the DAT assay, include an inhibitor of NET.
-
Initiate the uptake reaction by adding 100 µL of the synaptosome suspension to each well.[5]
-
Incubate for a predetermined time (e.g., 5-15 minutes) at 37°C with gentle agitation.[6]
-
Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters.[5]
-
Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Quantify the radioactivity retained on the filters using a liquid scintillation counter.[5]
3. Data Analysis:
-
Non-specific uptake is determined in the presence of a high concentration of a known selective inhibitor for the respective transporter (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT).
-
Calculate the percent inhibition for each concentration of the test compound relative to the control (vehicle-treated) wells.
-
Generate a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 1.2: Uptake Inhibition in Transporter-Transfected Cell Lines
This assay provides a more controlled system by using cell lines (e.g., HEK-293 or COS-7) stably or transiently expressing a single human monoamine transporter.[4][7]
1. Cell Culture and Plating:
-
Culture HEK-293 cells stably expressing hDAT, hNET, or hSERT in DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Seed the cells into 96-well plates at a density of 40,000-60,000 cells per well and allow them to adhere and form a confluent monolayer overnight.
2. Uptake Assay:
-
On the day of the assay, wash the cells once with Hank's Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4).[6][7]
-
Pre-incubate the cells for 20-30 minutes at 37°C with various concentrations of this compound diluted in assay buffer.[3][6]
-
Initiate uptake by adding the radiolabeled substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) at a final concentration near its Km value.[4]
-
Incubate for a short period (e.g., 1-5 minutes) at room temperature or 37°C.[7]
-
Stop the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold assay buffer.[6][7]
-
Lyse the cells with a lysis buffer (e.g., 1% SDS).[7]
-
Transfer the lysate to scintillation vials and measure the radioactivity.
3. Data Analysis:
-
Determine non-specific uptake using cells that do not express the transporter or in the presence of a known selective inhibitor.
-
Calculate IC50 values as described in Protocol 1.1.
| Parameter | Synaptosome Assay | Transfected Cell Line Assay |
| System | Native tissue preparation | Recombinant expression system |
| Throughput | Moderate | High |
| Physiological Relevance | High (native environment) | Moderate (isolated system) |
| Specificity Control | Requires cross-inhibitors | High (single transporter expressed) |
| Data Interpretation | Reflects interaction in a complex milieu | Clear interaction with a specific human transporter |
Part 2: G-Protein Coupled Receptor (GPCR) Activity Assays
The phenylethylamine scaffold is a common feature in ligands for numerous GPCRs. These assays will determine if this compound acts as an agonist or antagonist at relevant GPCRs, such as dopamine, serotonin, or adrenergic receptors.
Signaling Pathways for GPCR Subtypes
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Topic: A Multi-Assay Strategy for Profiling the Cellular Activity of 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine
An Application Note from the Senior Scientist's Desk
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide and detailed protocols for characterizing the cellular activity of the novel compound, 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine. Given its structural similarity to phenethylamine and morpholine-containing pharmacophores, a systematic approach is essential to elucidate its mechanism of action.[1][2][3] We present an integrated workflow, beginning with essential cytotoxicity assessment, followed by a functional screening cascade targeting high-probability protein classes: monoamine transporters and G-protein coupled receptors (GPCRs). The protocols herein are designed to be self-validating, incorporating critical controls and field-proven insights to ensure data integrity and reproducibility. This guide will enable researchers to build a robust pharmacological profile, identifying the compound's primary targets and downstream signaling consequences.
| Experimental Strategy & Rationale
The structural backbone of this compound suggests a high likelihood of interaction with neurological targets. The ethylamine moiety is a classic feature of monoamine neurotransmitters, while the morpholine ring is a privileged structure in medicinal chemistry known to confer diverse biological activities.[2] Therefore, our profiling strategy is not a random screen but a hypothesis-driven investigation.
The core logic is to first establish a safe concentration range before assessing function. Any observed effect in a functional assay is meaningless if the compound is simply inducing cell death.[4][5] Subsequently, we probe the most likely targets based on chemical structure—monoamine transporters—before moving to a broader screen of the most common cell signaling pathways mediated by GPCRs.
This tiered approach, visualized below, ensures an efficient use of resources and provides a clear decision-making framework for interpreting complex biological data.
Figure 1: A tiered experimental workflow for compound characterization.
| Foundational Assay: Cytotoxicity Profiling
| Principle: MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[6] In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[4] The amount of formazan produced, quantified by measuring absorbance after solubilization, is directly proportional to the number of viable cells.[4] This assay is crucial for identifying the concentration range at which the test compound exhibits biological effects without causing general cell death.[5][6]
| Protocol: MTT Cytotoxicity Assay
Materials:
-
HEK293 cells (or other relevant cell line)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized.[7]
-
Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution.
-
96-well flat-bottom tissue culture plates.
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 10,000 cells/well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.[4]
-
Compound Treatment: Prepare a 2x concentration series of the test compound in serum-free medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Controls: Include wells with vehicle (e.g., 0.1% DMSO in medium) as a negative control and a known cytotoxic agent (e.g., 10% DMSO) as a positive control. Also include "medium only" wells for background correction.
-
-
Incubation: Incubate the plate for 24-48 hours (or desired exposure time) at 37°C, 5% CO₂.
-
MTT Addition: Carefully aspirate the medium. Add 50 µL of MTT solution (diluted to 0.5 mg/mL in serum-free medium) to each well.[6]
-
Formazan Development: Incubate for 3-4 hours at 37°C. Protect the plate from light. Visually confirm the formation of purple crystals.
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of solubilization solution (e.g., DMSO) to each well.[7]
-
Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm (with a reference wavelength of 630 nm if desired) using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the "medium only" wells from all other readings.
-
Calculate percent viability: (Absorbance_Treated / Absorbance_Vehicle) * 100.
-
Plot percent viability against log[compound concentration] and determine the CC₅₀ (50% cytotoxic concentration) using non-linear regression.
| Primary Target Assays: Monoamine Transporter Activity
| Principle: Fluorescent Substrate Uptake Inhibition
Monoamine transporters (DAT, NET, SERT) are membrane proteins that clear neurotransmitters from the synaptic cleft.[8] Their activity can be measured by monitoring the uptake of a fluorescent substrate. An inhibitor compound will compete with the substrate, reducing the rate of fluorescence accumulation inside the cells. This assay directly measures the compound's potency at blocking transporter function.[9] Radiotracer-based uptake assays are a gold standard, but fluorescent assays offer a safer and higher-throughput alternative.[10][11][12]
| Protocol: Transporter Uptake Inhibition Assay
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT (run as separate assays).
-
Poly-D-Lysine coated 96-well black wall, clear-bottom plates.
-
Assay Buffer (e.g., HEPES-buffered solution).[9]
-
Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices) containing a fluorescent substrate.
-
Reference inhibitors: Vanoxerine (for DAT), Nisoxetine (for NET), Fluoxetine (for SERT).[9]
Procedure:
-
Cell Seeding: Seed transporter-expressing cells at a density of 5 x 10⁴ cells per well onto coated 96-well plates 18-24 hours prior to the assay.[9]
-
Compound Pre-incubation: Wash cells three times with Assay Buffer. Add test compound dilutions (prepared in Assay Buffer) to the wells. Also add reference inhibitors and a vehicle control.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.[9]
-
Substrate Addition: Add the fluorescent neurotransmitter substrate to all wells as per the manufacturer's instructions.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped for bottom-read fluorescence. Monitor the increase in intracellular fluorescence over 10-30 minutes at room temperature.[9] Excitation is typically ~440 nm and emission is measured through a >515 nm filter.[9]
Data Analysis:
-
The rate of uptake can be determined from the slope of the fluorescence vs. time curve.
-
Alternatively, use an endpoint reading (e.g., fluorescence at 30 min).
-
Calculate percent inhibition: 100 - [(Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background)] * 100.
-
Plot percent inhibition against log[compound concentration] and fit to a four-parameter logistic equation to determine the IC₅₀ value.
| Secondary Target Assays: GPCR Signaling Pathways
If the compound shows weak or no activity at monoamine transporters, or if a broader characterization is desired, the next step is to assess its impact on canonical GPCR signaling pathways. GPCRs signal primarily through G-proteins (Gαs, Gαi, Gαq) or via β-arrestin recruitment.[13][14][15]
Figure 2: Overview of major GPCR signaling pathways.
| Gαs and Gαi Coupling: cAMP Accumulation Assay
Principle: GPCRs coupled to Gαs proteins activate adenylyl cyclase, increasing intracellular cyclic AMP (cAMP).[14][15][16] Conversely, Gαi-coupled receptors inhibit this enzyme, leading to a decrease in cAMP.[14][15][16] This change in the second messenger cAMP can be measured using various methods, including bioluminescent biosensors (e.g., Promega's GloSensor) or competitive immunoassays (e.g., Cisbio's HTRF).[17][18][19]
Protocol: Bioluminescence-based cAMP Assay (GloSensor™) This protocol is adapted from the GloSensor™ technology, which provides a sensitive, live-cell format.[19]
Materials:
-
HEK293 cells stably expressing the GloSensor™-22F cAMP plasmid.
-
White, opaque 96-well or 384-well assay plates.
-
GloSensor™ cAMP Reagent.
-
Reference compounds: Isoproterenol (β-adrenergic agonist, Gαs-coupled) and Forskolin (direct adenylyl cyclase activator).
-
CO₂-independent buffer (e.g., HBSS with 10mM HEPES).
Procedure:
-
Cell Seeding: Plate GloSensor™-HEK293 cells at 20,000 cells/well in a white-walled 96-well plate and incubate overnight.
-
Reagent Equilibration: Prepare the GloSensor™ cAMP Reagent according to the manufacturer's protocol. Remove culture medium from cells and add the reagent-containing buffer.
-
Incubation: Incubate the plate at room temperature for 2 hours in the dark to allow for substrate equilibration.
-
Baseline Reading: Measure baseline luminescence using a plate-reading luminometer.
-
Compound Addition: Add the test compound, reference compounds, and vehicle controls.
-
Agonist Mode (for Gαs): Add the compound and monitor for an increase in luminescence.
-
Antagonist Mode (for Gαi): First, stimulate the cells with a low concentration of forskolin (e.g., 1-5 µM) to raise basal cAMP levels. Then add the test compound and monitor for a decrease in luminescence.
-
-
Kinetic Measurement: Read luminescence kinetically for 30-60 minutes.
Data Analysis:
-
Normalize data to the baseline reading for each well.
-
Plot the luminescence signal (or area under the curve) against log[compound concentration].
-
Determine the EC₅₀ for agonists or IC₅₀ for antagonists.
| Gαq Coupling: Calcium Flux Assay
Principle: Activation of Gαq-coupled GPCRs stimulates phospholipase C (PLC), which generates inositol trisphosphate (IP₃).[20][21][22] IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores like the endoplasmic reticulum, causing a rapid, transient increase in cytosolic Ca²⁺ concentration.[20][22] This flux can be detected using calcium-sensitive fluorescent dyes (e.g., Fluo-8, Fura-2, Indo-1) that exhibit increased fluorescence upon binding to Ca²⁺.[18][23][24]
Protocol: Fluorescent Calcium Flux Assay
Materials:
-
HEK293 cells (or a cell line endogenously expressing a target Gαq-coupled receptor).
-
Black wall, clear-bottom 96-well plates.
-
Calcium-sensitive dye kit (e.g., BD™ Calcium Assay Kit, Fluo-8 No Wash Kit).[24][25]
-
Assay buffer (e.g., HBSS with 20mM HEPES).
-
Probenecid (optional, to prevent dye leakage).
-
Reference agonist (e.g., Carbachol for muscarinic receptors) and antagonist.
-
Positive control: Ionomycin or ATP.[23]
Procedure:
-
Cell Seeding: Plate cells (e.g., 50,000 cells/well) in 96-well plates and incubate overnight.[25]
-
Dye Loading: Prepare the dye-loading solution according to the kit manufacturer's instructions, often containing the dye and probenecid. Remove culture medium and add 100 µL of dye-loading solution to each well.
-
Incubation: Incubate the plate for 1 hour at 37°C, followed by 20-30 minutes at room temperature, protected from light.[25][26]
-
Assay Measurement: Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Baseline Reading: Record baseline fluorescence for 10-20 seconds.
-
Compound Addition: The instrument automatically adds the test compound, reference compounds, or vehicle control to the wells.
-
Signal Reading: Continue to record fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the transient calcium peak.
Data Analysis:
-
Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against log[compound concentration] to determine the EC₅₀ for agonists.
-
For antagonists, pre-incubate with the antagonist before adding a known agonist at its EC₅₀ concentration, and measure the reduction in the agonist's response to determine the IC₅₀.
| G-Protein Independent Signaling: β-Arrestin Recruitment Assay
Principle: Upon activation, GPCRs are phosphorylated by GRKs, creating a binding site for β-arrestin proteins.[14] The recruitment of β-arrestin is critical for receptor desensitization and can initiate its own signaling cascades.[13][27] Assays like DiscoverX's PathHunter® use enzyme fragment complementation (EFC). The GPCR is tagged with a small enzyme fragment (ProLink), and β-arrestin is fused to a larger fragment (Enzyme Acceptor). Ligand-induced recruitment brings the fragments together, forming an active enzyme that generates a chemiluminescent signal.[13][28] This allows for direct measurement of the GPCR-arrestin interaction.
Protocol: EFC-based β-Arrestin Recruitment Assay (PathHunter®)
Materials:
-
PathHunter® cell line expressing the target GPCR tagged with ProLink and β-arrestin tagged with Enzyme Acceptor.
-
White, opaque 96-well assay plates.
-
PathHunter® Detection Reagents.
-
Reference agonist known to recruit β-arrestin to the target receptor.
Procedure:
-
Cell Seeding: Plate the PathHunter® cells in a white-walled 96-well plate and incubate overnight.
-
Compound Addition: Add serial dilutions of the test compound, reference agonist, and vehicle controls to the cells.
-
Incubation: Incubate the plate for 90 minutes at 37°C or room temperature, as optimized for the specific receptor.[13]
-
Detection: Prepare the detection reagent mixture according to the manufacturer's protocol. Add the reagent mixture to all wells.
-
Final Incubation: Incubate for 60 minutes at room temperature in the dark.
-
Measurement: Read the chemiluminescent signal on a plate-reading luminometer.
Data Analysis:
-
Plot the relative light units (RLU) against log[compound concentration].
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax for β-arrestin recruitment.
| Data Summary & Interpretation
To facilitate a comprehensive understanding of the compound's profile, summarize all quantitative data in a structured table.
| Assay Type | Target/Pathway | Readout | Result (Example) |
| Cytotoxicity | General Cell Health | CC₅₀ (µM) | > 50 |
| Transporter Uptake | Dopamine (DAT) | IC₅₀ (µM) | 2.5 |
| Serotonin (SERT) | IC₅₀ (µM) | 15.2 | |
| Norepinephrine (NET) | IC₅₀ (µM) | > 30 | |
| GPCR Signaling | Gαs (cAMP) | EC₅₀ / IC₅₀ (µM) | No Activity |
| Gαq (Calcium Flux) | EC₅₀ / IC₅₀ (µM) | No Activity | |
| β-Arrestin | EC₅₀ (µM) | 28.5 |
Interpretation:
-
High CC₅₀: The compound is not broadly cytotoxic at concentrations where functional activity is observed.
-
Potent IC₅₀ at DAT: This suggests the compound's primary mechanism of action is likely as a dopamine reuptake inhibitor.
-
Weaker Activity at SERT/NET: The compound shows selectivity for DAT over other monoamine transporters.
-
No G-protein Activity: The compound does not appear to be a direct agonist or antagonist at receptors signaling through cAMP or calcium pathways.
-
Weak β-Arrestin Activity: The weak activity might be off-target or indicate a very specific, biased ligand profile at an untested receptor. The primary finding remains the DAT inhibition.
This integrated data set allows the researcher to build a strong, evidence-based pharmacological profile, identifying this compound as a selective dopamine transporter inhibitor.
| References
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
-
ION Biosciences. (n.d.). Gαq GPCR assays.
-
University of Chicago. (n.d.). CALCIUM FLUX PROTOCOL.
-
Abcam. (n.d.). MTT assay protocol.
-
NCBI Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets.
-
Ilic, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays. ResearchGate.
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
-
Reddit r/DrugNerds. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays.
-
bio-protocol. (n.d.). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors.
-
BenchChem. (n.d.). Application Notes and Protocols for Beta-Arrestin Recruitment Assays.
-
Ilic, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays. PubMed Central.
-
Acta Pharmacologica Sinica. (n.d.). Recent progress in assays for GPCR drug discovery.
-
NCBI Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs).
-
Biocompare. (2013). Cell-based Assays for GPCR Activity.
-
Promega Corporation. (2017). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. YouTube.
-
ResearchGate. (n.d.). Calcium Flux Assay Protocol.
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
-
Spillmann, D., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology.
-
DiscoveRx. (n.d.). cAMP Hunter™ eXpress GPCR Assay.
-
protocols.io. (n.d.). Fluo-8 Calcium Flux Assay.
-
Promega Corporation. (n.d.). GloSensor™ cAMP Assay Protocol.
-
BD Biosciences. (n.d.). BD™ Calcium Assay Kit.
-
Promega Corporation. (n.d.). cAMP-Glo™ Assay.
-
bio-protocol. (2013). Flow Cytometric Analysis of Calcium Influx Assay in T cells.
-
MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors.
-
QIAGEN GeneGlobe. (n.d.). Gαq Signaling.
-
MDPI. (2018). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters.
-
ION Biosciences. (n.d.). Gαi/o GPCR assays.
-
Journal of Biological Chemistry. (n.d.). An experimental strategy to probe Gq contribution to signal transduction in living cells.
-
Glennon, R.A., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC.
-
QIAGEN GeneGlobe. (n.d.). Gαi Signaling.
-
ResearchGate. (n.d.). Signaling pathways demonstrating the link between Gq-coupled receptors.
-
Company of Biologists. (2025). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology.
-
PMC. (n.d.). Inhibition of Gαwi2 activation by Gαi3 in CXCR3-mediated signaling.
-
Naim, M.J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate.
-
Tzara, A., et al. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate.
-
Santa Cruz Biotechnology. (n.d.). This compound.
-
ResearchGate. (2013). Morpholines. Synthesis and Biological Activity.
-
PubChem. (n.d.). 2-Morpholin-4-yl-2-p-tolyl-ethylamine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. clyte.tech [clyte.tech]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. mdpi.com [mdpi.com]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. biocompare.com [biocompare.com]
- 19. GloSensor™ cAMP Assay Protocol [promega.jp]
- 20. ionbiosciences.com [ionbiosciences.com]
- 21. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 22. journals.biologists.com [journals.biologists.com]
- 23. bu.edu [bu.edu]
- 24. Fluo-8 Calcium Flux Assay [protocols.io]
- 25. Calcium Assay Kit [bdbiosciences.com]
- 26. bio-protocol.org [bio-protocol.org]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Analytical Determination of 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the qualitative and quantitative analysis of 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine, a compound of interest in pharmaceutical research and forensic science. As a molecule combining phenethylamine and morpholine moieties, its detection requires robust and sensitive analytical methodologies. This document outlines three primary analytical techniques: High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each section delves into the principles of the technique, provides step-by-step protocols, and explains the rationale behind experimental choices, ensuring scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to establish reliable analytical methods for this compound and its analogues.
Introduction to this compound
This compound (CAS 31466-48-5) is a synthetic organic compound with a molecular formula of C₁₄H₂₂N₂O₂ and a molecular weight of approximately 250.34 g/mol [1]. Its structure features a phenethylamine core, which is characteristic of many psychoactive substances and neurotransmitters, substituted with an ethoxy group on the phenyl ring and a morpholine group on the ethylamine side chain. The presence of these functional groups dictates its physicochemical properties and informs the selection of appropriate analytical strategies.
The accurate detection and quantification of this compound are crucial in various fields. In pharmaceutical development, it may be studied as a new chemical entity, requiring precise analytical methods for pharmacokinetic, stability, and quality control studies. In forensic toxicology, it could emerge as a novel psychoactive substance (NPS), necessitating sensitive and specific detection methods in complex biological matrices[2][3].
This document provides a multi-faceted approach to the analysis of this compound, offering methodologies with varying levels of selectivity, sensitivity, and instrumental requirements. All protocols are designed to be self-validating, with an emphasis on the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines for the validation of analytical procedures.
High-Performance Liquid Chromatography (HPLC) for Analysis
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound[4]. Reversed-phase chromatography, utilizing a nonpolar stationary phase and a polar mobile phase, is the most suitable approach for this moderately polar compound.
Principle and Rationale
In reversed-phase HPLC, the analyte partitions between a hydrophobic stationary phase (typically C18-bonded silica) and a polar mobile phase (usually a mixture of water and acetonitrile or methanol). By manipulating the mobile phase composition, the retention of the analyte on the column can be controlled to achieve separation from other components in the sample matrix. Detection can be achieved using a UV detector, as the phenyl ring of the analyte exhibits absorbance in the UV region, or via fluorescence detection for enhanced sensitivity, which often requires a derivatization step.
HPLC with UV Detection Protocol
This protocol is suitable for the quantification of the analyte in bulk materials or simple formulations where high sensitivity is not the primary requirement.
2.2.1. Instrumentation and Consumables
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Visible detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid or phosphate buffer components.
-
0.45 µm syringe filters.
2.2.2. Step-by-Step Protocol
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid in water). A typical starting point is a 50:50 (v/v) mixture[5]. The optimal ratio should be determined during method development to achieve a suitable retention time and peak shape.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Dissolve the sample in the mobile phase to an expected concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile:0.1% Formic Acid (e.g., 50:50 v/v), isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 274 nm (based on the ethoxy-phenyl group). This should be confirmed by determining the absorbance maximum of the analyte.
-
-
Analysis and Quantification: Inject the calibration standards to construct a calibration curve of peak area versus concentration. Inject the sample solutions and determine the concentration of the analyte from the calibration curve.
HPLC with Fluorescence Detection (Post-Derivatization)
For higher sensitivity, particularly in biological matrices, pre-column derivatization with a fluorogenic reagent like o-phthalaldehyde (OPA) can be employed[6][7]. OPA reacts with the primary amine group of the analyte to form a highly fluorescent isoindole derivative.
2.3.1. Additional Reagents
-
o-Phthalaldehyde (OPA).
-
2-Mercaptoethanol.
-
Borate buffer.
2.3.2. Derivatization and Analysis Protocol
-
Derivatization Reagent Preparation: Prepare the OPA reagent by dissolving OPA in borate buffer and adding 2-mercaptoethanol.
-
Derivatization Procedure: Mix a specific volume of the sample or standard solution with the OPA reagent and allow it to react for a short, consistent period (e.g., 1-2 minutes) at room temperature before injection[7].
-
Chromatographic Conditions: Follow the HPLC conditions outlined in section 2.2.2, but with the fluorescence detector set to appropriate excitation and emission wavelengths for the OPA-analyte derivative (typically Ex: ~340 nm, Em: ~455 nm).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For polar compounds like this compound, a derivatization step is typically necessary to improve its chromatographic properties[8].
Principle and Rationale
The analyte is chemically modified (derivatized) to increase its volatility and thermal stability. The derivatized analyte is then introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification and quantification. Derivatization with an acylating agent like trifluoroacetic anhydride (TFAA) is common for amines, as it masks the polar N-H group, leading to improved peak shape and thermal stability[9][10].
GC-MS Protocol (with TFAA Derivatization)
3.2.1. Instrumentation and Consumables
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Capillary GC column suitable for amine analysis (e.g., 5% phenyl-methylpolysiloxane).
-
Trifluoroacetic anhydride (TFAA) and a suitable solvent (e.g., ethyl acetate).
-
Inert gas for drying (e.g., nitrogen).
-
Heating block or water bath.
3.2.2. Step-by-Step Protocol
-
Sample Preparation and Extraction: For complex matrices, perform a liquid-liquid or solid-phase extraction to isolate the analyte. Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization: To the dried residue, add a small volume of ethyl acetate and TFAA (e.g., 50 µL of each)[9]. Cap the vial tightly and heat at a controlled temperature (e.g., 70°C) for a specific time (e.g., 30 minutes) to ensure complete reaction. After cooling, the sample is ready for injection.
-
GC-MS Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Spectrometer Scan Range: m/z 50-500.
-
-
Data Analysis: Identify the analyte based on its retention time and the fragmentation pattern of its TFAA derivative. For quantification, use selected ion monitoring (SIM) of characteristic fragment ions to enhance sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the trace-level detection and quantification of compounds in complex matrices due to its high sensitivity and selectivity[2][3].
Principle and Rationale
The analyte is first separated by HPLC as described in Section 2. The eluent from the HPLC column is then introduced into the mass spectrometer. In the ion source (typically electrospray ionization, ESI), the analyte is ionized to form a protonated molecule ([M+H]⁺). This precursor ion is selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are detected in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and provides excellent signal-to-noise ratios.
Predicted MS/MS Fragmentation
For this compound ([M+H]⁺ = m/z 251.18), the following fragmentation pathways are predicted:
-
Precursor Ion: m/z 251.18
-
Predicted Product Ions:
-
Loss of the morpholine group.
-
Cleavage of the ethylamine side chain.
-
Fragmentation of the ethoxy-phenyl group.
-
Specific precursor-product ion transitions need to be optimized experimentally by infusing a standard solution of the analyte into the mass spectrometer.
LC-MS/MS Protocol
4.3.1. Instrumentation and Consumables
-
LC-MS/MS system with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an ESI source.
-
Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
LC-MS grade acetonitrile, methanol, and water.
-
Ammonium formate or formic acid.
4.3.2. Step-by-Step Protocol
-
Mobile Phase Preparation: Prepare mobile phase A as 0.1% formic acid in water and mobile phase B as 0.1% formic acid in acetonitrile[2].
-
Standard and Sample Preparation: Prepare standards and samples as described in the HPLC-UV protocol (Section 2.2.2), using the mobile phase as the diluent. For biological samples, a simple protein precipitation with acetonitrile is often sufficient[3].
-
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute the analyte, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Ion Source: ESI in positive ion mode.
-
MRM Transitions: Optimize and monitor at least two precursor-product ion transitions for confident identification and quantification.
-
-
Data Acquisition and Processing: Acquire data in MRM mode and process the results using the instrument's software to determine the concentration of the analyte.
Method Validation
All analytical methods developed for this compound should be validated according to the ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparison of Analytical Methods
The choice of analytical method will depend on the specific application, required sensitivity, and available instrumentation.
| Parameter | HPLC-UV | HPLC-FLD (with Derivatization) | GC-MS (with Derivatization) | LC-MS/MS |
| Principle | UV Absorbance | Fluorescence | Mass Spectrometry | Tandem Mass Spectrometry |
| Selectivity | Moderate | High | High | Very High |
| Sensitivity (Typical LOQ) | ~0.1 - 1 µg/mL[2] | ~0.5 ng/mL[6][7] | ~1 - 10 ng/mL[11] | ~0.1 - 1 ng/mL[3] |
| Sample Preparation | Simple | Derivatization required | Extraction and derivatization required | Often simple (e.g., protein precipitation) |
| Throughput | High | Moderate | Moderate | High |
| Instrumentation Cost | Low | Low-Moderate | Moderate | High |
Visualizations
General Analytical Workflow
Caption: A generalized workflow for the analysis of this compound.
Decision Tree for Method Selection
Caption: Decision tree to guide the selection of the most appropriate analytical method.
References
-
Wang, J., Zeng, S., Wang, D., & Hu, G. (2009). [Determination of optical purity of alpha-phenylethylamine by high performance liquid chromatography with pre-column derivatization]. Se pu = Chinese journal of chromatography, 27(3), 376–378. Available from: [Link]
-
Pellati, F., Benvenuti, S., Melegari, M., & Firenzuoli, F. (2004). Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species. Journal of chromatography. A, 1057(1-2), 153–160. Available from: [Link]
-
Tsai, I. L., Weng, T. I., Lee, C. C., & Chen, C. H. (2009). Simultaneous separation and detection of 18 phenethylamine/tryptamine derivatives by liquid chromatography-UV absorption and -electrospray ionization mass spectrometry. Analytical sciences : the international journal of the Japan Society for Analytical Chemistry, 25(6), 759–763. Available from: [Link]
-
Tang, M., & Winger, G. (2014). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. Journal of agricultural and food chemistry, 62(17), 3697–3701. Available from: [Link]
-
Paterson, S., & Cordero, R. (2019). Gas Chromatography-Mass Spectrometry Method for the Quantitative Identification of 23 New Psychoactive Substances in Blood and Urine. Journal of analytical toxicology, 43(5), 349–358. Available from: [Link]
-
Nguyen, T. H. L., Nguyen, T. T., & Chu, Q. T. (2021). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Vietnam Journal of Food Control, 4(4), 213-220. Available from: [Link]
-
Nguyen, T. H. L., Nguyen, T. T., & Chu, Q. T. (2021). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). ResearchGate. Available from: [Link]
-
Giorgetti, A., & Auwärter, V. (2020). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug testing and analysis, 12(5), 649–662. Available from: [Link]
-
Dastmalchi, S., & Asadpour-Zeynali, K. (2025). A Meta-Analysis on the Limit of Detection of Amphetamine in Urine Samples by Solid-Phase Extraction Coupled with HPLC/UV and GC/MS. Analytical and Bioanalytical Chemistry Research, 12(2), 113-121. Available from: [Link]
-
Kawamura, T., et al. (2000). Improved method for determination of β-phenylethylamine in human plasma by solid-phase extraction and high-performance liquid chromatography with fluorescence detection. Journal of Liquid Chromatography & Related Technologies, 23(13), 1981-1993. Available from: [Link]
-
Grace. Analytical HPLC Column Introduction. Available from: [Link]
-
Office of Justice Programs. The Utility of Multi-Dimensional Liquid Chromatography for the Analysis of Seized Drugs. Available from: [Link]
-
MOLBASE. 2-[2-(2-morpholinoethoxy)phenyl]ethylamine|403860-33-3. Available from: [Link]
-
MDPI. (2025). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. Molecules, 30(1), 1. Available from: [Link]
-
ResearchGate. (2010). Precursor mass prediction by clustering ionization products in LC-MS-based metabolomics. Available from: [Link]
-
ResearchGate. (2012). Ultra-trace level analysis of morpholine, cyclohexylamine, and diethylaminoethanol in steam condensate by gas chromatography with multi-mode inlet, and flame ionization detection. Available from: [Link]
-
DEA. (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. Available from: [Link]
-
Nacalai Tesque, Inc. Methods in Developing Mobile Phase Condition for C18 Column. Available from: [Link]
-
ChemRxiv. (2021). Screening Unknown Novel Psychoactive Substances Using GC-MS Based Machine Learning. Available from: [Link]
-
Agilent Technologies. (2015). Highly Sensitive Detection of Pharmaceuticals and Personal Care Products (PPCPs) in Water Using an Agilent 6495 Triple Quadrupole Mass Spectrometer. Available from: [Link]
-
ResearchGate. (2022). Secondary amines as derivatization reagents for LC-HRMS analysis of FFAs. Available from: [Link]
-
ResearchGate. (2011). Derivatization Methods in GC and GC/MS. Available from: [Link]
-
Susbielles, M. P., et al. (1994). Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine. Journal of chromatography. B, Biomedical applications, 657(1), 147–152. Available from: [Link]
-
Agilent Technologies. Development And Evaluation Of An Accurate Mass LC/MS/MS Spectral Library For Metabolomics. Available from: [Link]
-
ResearchGate. (2013). Assigning precursor–product ion relationships in indiscriminant MS/MS data from non-targeted metabolite profiling studies. Available from: [Link]
-
PubChem. 2-Morpholinoethylamine. Available from: [Link]
-
Hill, D. W., et al. (2014). Correction of precursor and product ion relative abundances in order to standardize CID spectra and improve Ecom50 accuracy for non-targeted metabolomics. Metabolomics : Official journal of the Metabolomic Society, 10(3), 485–496. Available from: [Link]
-
Reddit. (2020). Non-consistent precursor ions in LC-MS/MS and reduced intensity after derivatization using TMS-DAM (peptide mass spec)?. Available from: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Simultaneous separation and detection of 18 phenethylamine/tryptamine derivatives by liquid chromatography-UV absorption and -electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nacalai.com [nacalai.com]
- 6. researchgate.net [researchgate.net]
- 7. Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. gcms.cz [gcms.cz]
- 11. analchemres.org [analchemres.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine
Abstract
This application note provides a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine. This document is intended for researchers, scientists, and drug development professionals. The proposed method is designed to be a robust starting point, and this guide will walk through the critical aspects of method development, including physicochemical considerations of the analyte, selection of chromatographic conditions, and a detailed protocol for method validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Introduction
This compound is a complex aromatic amine with a structure that suggests its potential use in pharmaceutical research and development.[6] The molecule possesses a chiral center, an ethoxy-phenyl group which imparts hydrophobicity, and two amine functionalities (a primary amine and a tertiary amine within the morpholine ring) which will exhibit basic properties. Accurate and reliable quantification of this compound is essential for various stages of drug development, including purity assessment, stability studies, and pharmacokinetic analysis.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of pharmaceutical compounds.[5][7] This application note details a systematic approach to developing a stability-indicating RP-HPLC method for this compound.
Physicochemical Properties and Chromatographic Considerations
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method. While experimental data for this compound is not extensively available, we can infer key characteristics from its structure:
-
Structure:
-
Aromatic Ring (Ethoxy-phenyl group): This moiety provides a chromophore suitable for UV detection and contributes to the molecule's hydrophobicity.
-
Amine Groups: The primary ethylamine and the tertiary morpholine amine are basic centers. Their protonation state is pH-dependent, which will significantly influence retention in reversed-phase chromatography.
-
Chiral Center: The carbon atom attached to the ethoxy-phenyl, morpholine, and ethylamine groups is a chiral center. For enantiomeric separation, a chiral stationary phase or a chiral derivatizing agent would be necessary. This application note will focus on the analysis of the racemic mixture.
-
-
pKa Estimation: The basicity of amines is a critical factor.[8][9] The primary ethylamine is expected to have a pKa in the range of 9-10, while the tertiary morpholine amine will likely have a pKa around 7-8. To ensure consistent retention and good peak shape, the pH of the mobile phase should be controlled to maintain the analyte in a single ionic form, preferably fully protonated. A mobile phase pH of 2-3 is therefore recommended to ensure both amine groups are protonated.
-
Solubility: As an aromatic amine, this compound is expected to be soluble in organic solvents like methanol and acetonitrile and have limited solubility in water.[10][11][12] This influences the choice of diluent for sample preparation and the composition of the mobile phase.
-
UV Absorbance: The ethoxy-phenyl group is the primary chromophore. The UV absorbance maximum is anticipated to be in the range of 220-230 nm and around 270-280 nm. A photodiode array (PDA) detector should be used during method development to determine the optimal wavelength for detection. For this guide, a wavelength of 225 nm will be proposed as a starting point.
HPLC Method Development Strategy
The development of a robust HPLC method involves a systematic optimization of chromatographic parameters.[1]
Column Selection
A reversed-phase C18 column is the recommended starting point for the analysis of non-polar aromatic amines.[7] A standard dimension of 250 mm x 4.6 mm with a 5 µm particle size provides a good balance of efficiency and backpressure. For faster analysis, a shorter column with smaller particles (e.g., 150 mm x 4.6 mm, 3.5 µm) can be considered.
Mobile Phase Selection and Optimization
-
Aqueous Phase: A buffer is essential to control the pH of the mobile phase and ensure consistent ionization of the analyte. A phosphate buffer is a good initial choice due to its wide buffering range. A 20 mM potassium phosphate buffer adjusted to pH 2.5 with phosphoric acid is recommended.
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Acetonitrile generally provides better peak shape and lower backpressure. A gradient elution is recommended for initial method development to determine the optimal organic phase concentration. A starting gradient of 10% to 90% acetonitrile over 20 minutes can be employed. Based on the retention time of the analyte, the gradient can be optimized or converted to an isocratic method for routine analysis.
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm i.d. column.
Detection
A PDA detector is highly recommended for method development to assess peak purity and determine the optimal detection wavelength. Based on the anticipated UV absorbance of the ethoxy-phenyl chromophore, a detection wavelength of 225 nm is a suitable starting point.
Experimental Protocol
Equipment and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Analytical balance.
-
pH meter.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile and methanol.
-
Potassium phosphate monobasic (KH2PO4).
-
Phosphoric acid (H3PO4).
-
HPLC grade water.
-
Reference standard of this compound.
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH2PO4 in 1 L of HPLC grade water to prepare a 20 mM solution. Adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): HPLC grade acetonitrile.
-
Sample Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) is a suitable diluent.
-
Standard Stock Solution: Accurately weigh about 10 mg of the reference standard and dissolve it in 10 mL of sample diluent to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to appropriate concentrations for linearity and quantification.
Chromatographic Conditions (Starting Point)
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 20 mM KH2PO4, pH 2.5 |
| B: Acetonitrile | |
| Gradient | 0-20 min: 10-90% B |
| 20-25 min: 90% B | |
| 25-26 min: 90-10% B | |
| 26-30 min: 10% B | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm |
System Suitability
Before sample analysis, the chromatographic system must meet predefined system suitability criteria. Inject the working standard solution six times and evaluate the following parameters:
-
Tailing Factor (T): Should be ≤ 2.0.
-
Theoretical Plates (N): Should be ≥ 2000.
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.
Method Validation Protocol (ICH Q2(R1))
A comprehensive validation of the developed HPLC method is crucial to ensure its suitability for the intended purpose.[1][2][3][4][5]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by:
-
Analyzing a blank sample (diluent) to ensure no interfering peaks at the retention time of the analyte.
-
Analyzing a placebo sample (if applicable).
-
Performing stress testing (acid, base, oxidation, heat, light) on the analyte to generate degradation products and demonstrating that the analyte peak is resolved from any degradant peaks. Peak purity analysis using a PDA detector should be performed.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Prepare at least five concentrations of the reference standard over a range of 50% to 150% of the expected working concentration.
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration.
-
The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by recovery studies.
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) by spiking a known amount of analyte into a placebo matrix (if available).
-
Analyze each concentration in triplicate.
-
The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions.
-
Repeatability (Intra-day precision): Analyze six replicate samples of the working standard concentration on the same day, by the same analyst, and on the same instrument. The RSD of the peak areas should be ≤ 2.0%.
-
Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day with a different analyst and/or on a different instrument. The RSD between the two sets of data should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1).
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically 10:1).
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Introduce small variations in the method parameters, such as:
-
pH of the mobile phase (e.g., ± 0.2 units).
-
Column temperature (e.g., ± 5 °C).
-
Flow rate (e.g., ± 0.1 mL/min).
-
Organic composition of the mobile phase (e.g., ± 2%).
-
-
The system suitability parameters should still be within the acceptable limits.
Workflow Visualization
The following diagram illustrates the overall workflow for the development and validation of the HPLC method for this compound.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. ajpaonline.com [ajpaonline.com]
- 5. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 6. chemimpex.com [chemimpex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 10. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 11. byjus.com [byjus.com]
- 12. quora.com [quora.com]
Application Note: A Validated LC-MS/MS Method for the High-Sensitivity Quantification of 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine in Human Plasma
Abstract
This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine in human plasma. The methodology employs a straightforward protein precipitation (PPT) technique for sample preparation, offering high recovery and efficiency. Chromatographic separation is achieved on a reverse-phase C18 column within a 5-minute runtime. The analyte and its stable isotope-labeled internal standard are detected using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The method was fully validated according to the International Council for Harmonisation (ICH) M10 guideline for bioanalytical method validation and demonstrated excellent performance across a linear range of 0.1 to 100 ng/mL.[1][2][3] This protocol is suitable for supporting pharmacokinetic and toxicokinetic studies in drug development.
Introduction
This compound is a synthetic organic compound with a molecular formula of C₁₄H₂₂N₂O₂ and a molecular weight of 250.34 g/mol .[4] Its structure, featuring a terminal primary amine and a tertiary amine within the morpholine ring, classifies it as a basic compound with potential pharmacological activity. The accurate measurement of drug and metabolite concentrations in biological matrices is a critical aspect of drug development, providing essential data for regulatory decisions on safety and efficacy.[2][5][6]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technology for quantitative bioanalysis due to its inherent specificity, sensitivity, and wide dynamic range.[7][8] The development of a reliable analytical method requires careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection. Furthermore, rigorous validation is necessary to demonstrate that the method is suitable for its intended purpose.[1][9]
This document provides a comprehensive, field-proven protocol for the analysis of this compound in human plasma. We detail the scientific rationale behind key experimental choices—from sample extraction to MS parameter optimization—and present a full validation package that adheres to current international regulatory standards.[1][10]
Experimental Design & Rationale
Chemicals and Reagents
-
Analyte: this compound reference standard (>98% purity)
-
Internal Standard (IS): this compound-d4 (or a suitable structural analog if a stable isotope-labeled standard is unavailable)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), and Ultrapure Water.
-
Biological Matrix: Drug-free, pooled human plasma (K2-EDTA anticoagulant).
Causality of Choice: The use of a stable isotope-labeled internal standard is the gold standard in quantitative LC-MS. It co-elutes with the analyte and experiences similar ionization effects, effectively correcting for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement.[2] LC-MS grade solvents and reagents are critical to minimize background noise and potential contamination, which is paramount for achieving low limits of quantification.[11]
Instrumentation
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system capable of delivering reproducible gradients at pressures up to 600 bar.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a heated electrospray ionization (ESI) source.
LC Method Parameters
A reverse-phase chromatographic method was developed to separate the analyte from endogenous plasma components.
-
Rationale: The ethoxy-phenyl group imparts sufficient hydrophobicity to the molecule, making it well-suited for retention on a C18 stationary phase. The addition of formic acid to the mobile phase serves a dual purpose: it acidifies the eluent to ensure the basic amine groups of the analyte are protonated, leading to sharp, symmetrical peak shapes, and it facilitates efficient protonation in the ESI source for enhanced signal intensity.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Run Time | 5.0 minutes |
Table 1: Optimized Liquid Chromatography Gradient Conditions
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
MS Method Parameters
The mass spectrometer was operated in positive ion ESI mode due to the presence of two basic nitrogen atoms that are readily protonated.
-
Ionization Rationale: Electrospray ionization is a soft ionization technique ideal for small molecules, as it typically produces an intact protonated molecular ion [M+H]⁺ with minimal in-source fragmentation.[12][13][14] For a molecule like this compound, the high electric field and desolvation process in the ESI source efficiently generate the gaseous [M+H]⁺ ion, which serves as the precursor for MS/MS analysis.[15]
The MRM transitions were optimized by direct infusion of the analyte and IS. The most intense and stable precursor-to-product ion transitions were selected for quantification and confirmation.
Table 2: Mass Spectrometer Parameters and MRM Transitions
| Parameter | Analyte | Internal Standard (IS) |
|---|---|---|
| Precursor Ion (Q1) | m/z 251.2 | m/z 255.2 |
| Product Ion (Q3) | m/z 114.1 (Quantifier) | m/z 118.1 (Quantifier) |
| m/z 86.1 (Qualifier) | m/z 90.1 (Qualifier) | |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy | Optimized (e.g., 22 eV) | Optimized (e.g., 22 eV) |
| Ion Source | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |
| Polarity | Positive | Positive |
| Capillary Voltage | 3500 V | 3500 V |
| Source Temp. | 150 °C | 150 °C |
| Desolvation Temp. | 450 °C | 450 °C |
Detailed Protocols
Standard and QC Sample Preparation Protocol
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and IS in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a 100 ng/mL IS working solution in acetonitrile.
-
Calibration Standards & QCs: Spike 5 µL of the appropriate analyte working solution into 95 µL of blank human plasma to achieve final concentrations for the calibration curve (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 50, 100 ng/mL) and QC samples (e.g., LLOQ: 0.1, Low: 0.3, Mid: 8, High: 80 ng/mL).
Plasma Sample Extraction Protocol
This method utilizes protein precipitation, a fast and effective technique for removing the bulk of matrix proteins prior to LC-MS/MS analysis.[7][16][17]
-
Aliquot Samples: Pipette 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add Precipitation Solution: Add 200 µL of the IS working solution (100 ng/mL in acetonitrile). The acetonitrile acts as the protein precipitating agent.
-
Vortex: Vortex mix all samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer 100 µL of the clear supernatant into a 96-well plate or autosampler vial.
-
Inject: Inject 5 µL of the supernatant onto the LC-MS/MS system.
Method Validation Workflow
The method was validated following the principles outlined in the ICH M10 Bioanalytical Method Validation Guideline.[1][5][9] This ensures the reliability and acceptability of the analytical data.[2][6]
Diagram 1: ICH M10-based bioanalytical method validation workflow.
Selectivity and Specificity
-
Protocol: Six different lots of blank human plasma were processed and analyzed to ensure no significant interference at the retention times of the analyte and IS.
-
Acceptance Criteria: Response of interfering peaks must be <20% of the analyte response at the LLOQ and <5% of the IS response.
-
Result: The method demonstrated high selectivity with no significant endogenous interferences observed.
Calibration Curve and LLOQ
-
Protocol: Calibration curves were constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration and applying a weighted (1/x²) linear regression.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
-
Result: The method was linear over the range of 0.1-100 ng/mL with a mean r² > 0.995. The LLOQ was established at 0.1 ng/mL with a signal-to-noise ratio >10 and acceptable accuracy and precision.
Table 3: Representative Calibration Curve Summary
| Parameter | Value |
|---|---|
| Linear Range | 0.1 – 100 ng/mL |
| Regression | Weighted (1/x²) |
| Mean r² | 0.997 |
| LLOQ | 0.1 ng/mL |
Accuracy and Precision
-
Protocol: Replicate (n=6) QC samples at four concentration levels (LLOQ, LQC, MQC, HQC) were analyzed in three separate batches on different days.
-
Acceptance Criteria: Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
-
Result: The method was found to be accurate and precise, with all results falling within the acceptance limits.
Table 4: Summary of Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|---|
| LLOQ | 0.1 | 0.105 | 105.0 | 9.8 |
| LQC | 0.3 | 0.291 | 97.0 | 7.5 |
| MQC | 8.0 | 8.24 | 103.0 | 5.1 |
| HQC | 80.0 | 78.9 | 98.6 | 4.3 |
Stability
-
Protocol: The stability of the analyte in plasma was evaluated under various conditions: freeze-thaw (3 cycles), short-term (bench-top at room temp for 24h), and long-term (-80°C for 90 days).
-
Acceptance Criteria: Mean concentration of stability samples must be within ±15% of the nominal concentration.
-
Result: The compound was stable under all tested conditions.
Table 5: Summary of Stability Assessment
| Stability Test | Condition | Mean Accuracy (%) |
|---|---|---|
| Freeze-Thaw | 3 Cycles (-80°C to RT) | 98.2 |
| Short-Term | 24 hours at Room Temp | 101.5 |
| Long-Term | 90 days at -80°C | 96.7 |
| Post-Preparative | 48 hours in Autosampler (10°C) | 99.1 |
Analytical Workflow Visualization
Diagram 2: Step-by-step bioanalytical workflow from sample to result.
Conclusion
A highly sensitive, selective, and robust LC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The simple protein precipitation sample preparation and rapid 5-minute chromatographic runtime allow for high-throughput analysis. The method meets all criteria for bioanalytical method validation as per the ICH M10 guideline, confirming its suitability for use in regulated bioanalysis to support drug development programs.
References
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]
-
Bioanalysis Zone. (2024). ICH M10 guideline on bioanalytical method validation and study sample analysis. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
Dong, M. W., & Regalado, E. L. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]
-
U.S. Food and Drug Administration. (2019). M10 Bioanalytical Method Validation. [Link]
-
Hengel, M. J., Jordan, R., & Maguire, W. (2014). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry, 62(17), 3697–3701. [Link]
-
Taylor, P. J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]
-
Xu, R., et al. (2010). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. Journal of Analytical & Bioanalytical Techniques. [Link]
-
Huong, P. T. M., et al. (2021). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Vietnam Journal of Food Control, 4(4), 285-291. [Link]
-
ResearchGate. (2021). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). [Link]
-
Li, F., & Paice, E. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies. [Link]
-
Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2012). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry, 85(1), 2–9. [Link]
-
Molbase. (n.d.). 2-[2-(2-morpholinoethoxy)phenyl]ethylamine. [Link]
-
Chemistry Stack Exchange. (2015). What is the mechanism for electrospray ionization?. [Link]
-
Wikipedia. (n.d.). Electrospray ionization. [Link]
-
National Center for Biotechnology Information. (n.d.). [4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]amine. PubChem Compound Database. [Link]
-
Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. [Link]
-
Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 528-533. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Morpholinoethylamine. PubChem Compound Database. [Link]
-
Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. [Link]
-
SpectraBase. (n.d.). 4-[(2-Morpholin-4-yl)-ethoxy]-phenylamine. [Link]
-
Chemical Register. (n.d.). This compound (CAS No. 31466-48-5) Suppliers & Manufacturers. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. scbt.com [scbt.com]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 7. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. fda.gov [fda.gov]
- 10. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 11. tecan.com [tecan.com]
- 12. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 13. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. spectroscopyeurope.com [spectroscopyeurope.com]
Application Notes and Protocols for the Investigation of 2-(4-Ethoxyphenyl)-2-morpholinoethanamine Analogues in Neuroscience Research
A Guide for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword: This document provides a comprehensive guide for the preclinical evaluation of novel psychoactive compounds, using a representative 2-phenethylamine-2-morpholine derivative, structurally analogous to 2-(4-Ethoxyphenyl)-2-morpholinoethanamine, as a model. Due to the limited availability of published research on this specific molecule, this guide is built upon established methodologies for characterizing similar phenethylamine and morpholine-containing compounds. The protocols and theoretical frameworks presented herein are intended to serve as a robust starting point for researchers venturing into the neuropharmacological assessment of new chemical entities. It is imperative to adapt and validate these methods for each specific compound under investigation.
Introduction: The Scientific Rationale
Phenethylamine and its derivatives represent a vast chemical space of neuroactive compounds, many of which exert profound effects on the central nervous system (CNS) by modulating monoaminergic neurotransmission.[1][2] The incorporation of a morpholine ring can influence a compound's physicochemical properties, such as solubility and blood-brain barrier permeability, and can also play a role in its interaction with biological targets.[3][4] The representative compound, possessing a 4-ethoxyphenyl group, a chiral center at the ethylamine backbone, and a morpholine moiety, suggests potential interactions with serotonin and dopamine systems, which are critical in regulating mood, cognition, and behavior.
Hypothesized Mechanism of Action: Based on the structure-activity relationships of similar phenethylamine derivatives, it is plausible that our representative compound acts as a modulator of serotonin (5-HT) and/or dopamine (DA) receptors.[5][6] The phenethylamine core is a common feature of many hallucinogens and stimulants that target the 5-HT2A receptor and dopamine transporter (DAT), respectively.[2][7] The morpholine group may enhance binding to specific receptor subtypes or transporters.[3][8]
dot
Caption: Hypothesized 5-HT2A receptor-mediated signaling cascade.
Synthesis of a Representative 2-Aryl-2-morpholinoethanamine Derivative
The synthesis of 2-aryl-2-morpholinoethanamine derivatives can be achieved through various synthetic routes. A common approach involves the reaction of a substituted styrene oxide with an appropriate amino alcohol, followed by cyclization. Below is a representative, generalized protocol.
Protocol 2.1: Synthesis of a 2-(Substituted-phenyl)-2-morpholinoethanamine Analog
-
Step 1: Synthesis of the Amino Alcohol Intermediate.
-
React a substituted styrene oxide with an excess of 2-(benzylamino)ethanol in a suitable solvent like methanol.
-
Reflux the mixture for several hours.
-
Remove the solvent under reduced pressure and purify the resulting amino alcohol intermediate.
-
-
Step 2: Cyclization to Form the Morpholine Ring.
-
Treat the purified amino alcohol with a strong acid, such as concentrated sulfuric acid, at low temperatures (e.g., 0-5°C).
-
Carefully neutralize the reaction mixture with a base (e.g., NaOH solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent.
-
-
Step 3: Purification and Characterization.
-
Purify the crude product by column chromatography or recrystallization.
-
Characterize the final compound using techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity.[4]
-
In Vitro Characterization Protocols
The initial characterization of a novel compound involves determining its affinity for and functional activity at specific molecular targets.
Radioligand Binding Assays
These assays are the gold standard for determining the binding affinity (Ki) of a compound to a receptor.[9]
Protocol 3.1.1: 5-HT2A Receptor Binding Assay
-
Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [³H]Ketanserin (a selective 5-HT2A antagonist).[10]
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add assay buffer, the test compound, [³H]Ketanserin (at a concentration near its Kd), and the cell membrane preparation.
-
For non-specific binding, use a high concentration of a known 5-HT2A antagonist (e.g., ketanserin).
-
Incubate at room temperature for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the IC50 and Ki values using non-linear regression analysis.[11]
-
Protocol 3.1.2: Dopamine D2 Receptor Binding Assay
-
Receptor Source: Membranes from CHO-K1 cells stably expressing the human D2 receptor.[12]
-
Radioligand: [³H]Spiperone or [³H]Raclopride (selective D2 antagonists).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Procedure: Follow a similar procedure as the 5-HT2A binding assay, using the appropriate radioligand and non-specific binding control (e.g., haloperidol).
| Parameter | 5-HT2A Receptor Assay | D2 Receptor Assay |
| Cell Line | HEK293 | CHO-K1 |
| Radioligand | [³H]Ketanserin | [³H]Spiperone |
| Non-specific Ligand | Ketanserin | Haloperidol |
| Incubation Time | 60 min | 60-90 min |
| Incubation Temp. | Room Temperature | Room Temperature |
Neurotransmitter Uptake Assays
These assays measure the ability of a compound to inhibit the reuptake of neurotransmitters from the synaptic cleft, a mechanism of action for many psychoactive drugs.[4]
Protocol 3.2.1: Synaptosome Preparation and Uptake Assay
-
Tissue Source: Rat brain tissue (e.g., striatum for dopamine uptake, cortex for serotonin uptake).
-
Radiolabeled Neurotransmitter: [³H]Dopamine or [³H]Serotonin.
-
Procedure:
-
Prepare synaptosomes from the desired brain region by homogenization and differential centrifugation.
-
Pre-incubate synaptosomes with the test compound or vehicle.
-
Initiate the uptake by adding the radiolabeled neurotransmitter.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Measure the radioactivity in the synaptosomes.
-
Determine the IC50 value for the inhibition of neurotransmitter uptake.
-
In Vivo Behavioral Pharmacology Protocols
Animal models are crucial for assessing the physiological and behavioral effects of a novel compound. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
dot
Caption: A comprehensive workflow for the neuropharmacological evaluation.
Open Field Test
This test assesses general locomotor activity and can indicate stimulant or sedative effects of a compound.
Protocol 4.1.1: Rodent Open Field Test
-
Apparatus: A square arena (e.g., 40x40 cm for mice, 100x100 cm for rats) with walls to prevent escape.
-
Animals: Adult male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).
-
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes.
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Place the animal in the center of the open field arena.
-
Record the animal's activity for a set duration (e.g., 15-30 minutes) using an automated tracking system.
-
Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Elevated Plus Maze
This test is a widely used model for assessing anxiety-like behavior in rodents.[5]
Protocol 4.2.1: Rodent Elevated Plus Maze Test
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[6]
-
Animals: Adult male mice or rats.
-
Procedure:
-
Habituate and dose the animals as in the open field test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the time spent in and the number of entries into the open and closed arms.
-
Anxiolytic compounds typically increase the time spent in and entries into the open arms.[3]
-
Intravenous Self-Administration
This is the gold standard for assessing the abuse potential and reinforcing properties of a drug.
Protocol 4.3.1: Rat Intravenous Self-Administration
-
Apparatus: Operant conditioning chambers equipped with two levers, a drug infusion pump, and a tether system.
-
Animals: Adult male rats with surgically implanted intravenous catheters.[7]
-
Procedure:
-
Allow rats to recover from surgery.
-
Train the rats to press a lever to receive an infusion of the test compound. A second, inactive lever serves as a control.
-
Once the behavior is acquired, various schedules of reinforcement (e.g., fixed-ratio, progressive-ratio) can be used to assess the motivational strength of the drug.
-
Data to be collected include the number of infusions earned and the response patterns on both levers.
-
Data Analysis and Interpretation
All data should be analyzed using appropriate statistical methods. For in vitro assays, IC50 and Ki values should be calculated. For behavioral studies, statistical tests such as t-tests or ANOVA followed by post-hoc tests should be used to compare different treatment groups. The results from these studies will help to build a comprehensive pharmacological profile of the novel compound and guide further drug development efforts.
References
-
Nichols, D. E. (1981). Structure-activity relationships of phenethylamine hallucinogens. Journal of Pharmaceutical Sciences, 70(8), 839-849. [Link]
-
Kim, Y., et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 198-207. [Link]
-
Kim, Y., et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 198–207. [Link]
-
Cichero, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 539-557. [Link]
-
Cichero, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 539-557. [Link]
-
Cichero, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]
-
Venkataraman, A., & Ingraham, H. (2023). Elevated plus maze protocol. protocols.io. [Link]
-
Rothman, R. B., et al. (2003). In vitro uptake assays in synaptosomes. Bio-protocol, 3(1), e30. [Link]
-
van Ree, J. M., et al. (1978). Intravenous self-administration of drugs in rats. Journal of Pharmacology and Experimental Therapeutics, 204(3), 547-557. [Link]
-
Sarnyai, Z., et al. (2019). The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior. Methods in Molecular Biology, 1916, 99-103. [Link]
-
Thompson, M. R., et al. (2018). Intravenous self-administration of delta-9-THC in adolescent rats produces long-lasting alterations in behavior and receptor protein expression. Neuropsychopharmacology, 43(7), 1547-1557. [Link]
-
Abdalla, A., & Atchison, W. D. (2006). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In Electrochemical Methods for Neuroscience. CRC Press/Taylor & Francis. [Link]
-
Wikipedia. (n.d.). Phenethylamine. In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Gould, T. D. (Ed.). (2009). The Open Field Test. In Mood and Anxiety Related Phenotypes in Mice: Characterization Using Behavioral Tests. Springer. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Kulkarni, M. V., et al. (2012). Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. Journal of Chemical Sciences, 124(5), 1019-1023. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]
-
Grätz, L. (2016). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. [Link]
-
GenScript. (2020). Human Recombinant D2 Dopamine Receptor Stable Cell Line. GenScript. [Link]
-
Dunkley, P. R., & Robinson, P. J. (2018). Synaptosome Preparations: Which Procedure Should I Use? In Synaptosomes (pp. 25-42). Humana Press, New York, NY. [Link]
-
BioMed. (n.d.). Self-Administration. BioMed. [Link]
-
Animalab. (n.d.). Rat intravenous self-administration, for two compounds. Animalab. [Link]
-
van Ree, J. M., et al. (1978). Intravenous self-administration of drugs in rats. Semantic Scholar. [Link]
-
Armstrong, D., & Strange, P. G. (2001). Dopamine D2 receptor dimer formation: evidence from ligand binding. Journal of Biological Chemistry, 276(25), 22621-22629. [Link]
-
Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. Canadian journal of physiology and pharmacology, 70(Suppl), S1-S6. [Link]
- Lafon, L., & Mouzin, G. (1983). Derivatives of 2-phenyl-morpholine and medical compositions.
- Li, J., et al. (2013). Synthesis method of substituted N-phenyl morpholine compound.
-
Knight, A. R., et al. (2004). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. Naunyn-Schmiedeberg's archives of pharmacology, 370(2), 114-123. [Link]
-
Gataullin, R. R., et al. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(6), 811-835. [Link]
Sources
- 1. WO2015086495A1 - Process for the preparation of chiral 2-aryl morpholines - Google Patents [patents.google.com]
- 2. Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Morpholine synthesis [organic-chemistry.org]
- 6. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols for the Agrochemical Screening of 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine
For: Researchers, scientists, and drug development professionals in the agrochemical sector.
Executive Summary: The Rationale for Screening
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of global food security. The morpholine chemical scaffold is a well-established pharmacophore in successful commercial agrochemicals, particularly in fungicides and herbicides.[1][2][3] Its presence often confers desirable properties such as systemic activity within the plant.[2] The candidate molecule, 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine , presents a compelling case for comprehensive agrochemical screening due to its unique structural combination:
-
The Morpholine Moiety: A proven building block in a range of bioactive compounds, including fungicides like dimethomorph and flumorpholine.[2][4][5] The nitrogen and ether functionalities within the morpholine ring can enhance water solubility, cell permeability, and interaction with biological targets.[1]
-
The Phenylethylamine Core: This structural motif is prevalent in a vast array of biologically active molecules.[6][7] Structure-activity relationship (SAR) studies on phenylethylamine derivatives have demonstrated that substitutions on the phenyl ring can significantly influence biological activity.[6][7][8]
-
The Ethoxy Group: The para-positioned ethoxy group on the phenyl ring increases lipophilicity, which can be a critical factor in the molecule's ability to penetrate plant cuticles or insect exoskeletons.
This document provides a detailed guide for a tiered screening approach to evaluate the potential herbicidal, fungicidal, and insecticidal activity of this compound. The protocols are designed to be robust, self-validating, and provide a clear path from primary screening to more detailed dose-response analysis.
Physicochemical Properties of the Test Compound
A foundational understanding of the test article's properties is critical for designing meaningful biological assays.
| Property | Value | Source |
| IUPAC Name | 2-(4-ethoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine | - |
| CAS Number | 31466-48-5 | [9] |
| Molecular Formula | C₁₄H₂₂N₂O₂ | [9] |
| Molecular Weight | 250.34 g/mol | [9] |
| Predicted LogP | 1.537 | [10] |
| Predicted PSA | 47.72 Ų | [10] |
Note: LogP (octanol-water partition coefficient) and PSA (Polar Surface Area) are crucial predictors of a molecule's membrane permeability and overall transport characteristics within biological systems.[11][12]
Experimental Screening Workflows
A tiered approach is recommended to efficiently manage resources, starting with broad primary screens and progressing to more specific, dose-dependent assays for promising "hits".
General Workflow Diagram
Caption: Workflow for insecticidal activity assays.
Conclusion and Next Steps
The structural features of This compound provide a strong scientific basis for its evaluation as a potential agrochemical lead. The morpholine and phenylethylamine scaffolds are well-represented in existing pesticides. [1][3][4]The protocols outlined in this document provide a comprehensive, tiered framework for conducting this primary screening.
Any "hit" identified in these screens—defined as >50% inhibition or mortality at the tested concentration—must be subjected to more rigorous secondary screening. This includes:
-
Dose-Response Curves: To determine the precise EC₅₀ (for herbicides/fungicides) or LC₅₀ (for insecticides) values.
-
Selectivity Testing: Assessing the compound's effect on non-target organisms, including beneficial insects and crop species. [13]* Mode of Action Studies: Investigating the biochemical pathway being disrupted by the compound.
This systematic approach ensures that resources are focused on the most promising candidates, accelerating the discovery pipeline for the next generation of crop protection agents.
References
-
Title: Morpholine Derivatives in Agrochemical Discovery and Development Source: ACS Publications URL: [Link]
-
Title: The Multifaceted Applications of Morpholine in Agrochemicals Source: NINGBO INNO PHARMCHEM CO., LTD. URL: [Link]
-
Title: Morpholine Derivatives in Agrochemical Discovery and Development Source: PubMed URL: [Link]
-
Title: Morpholine Derivatives in Agrochemical Discovery and Development | Journal of Agricultural and Food Chemistry Source: ACS Publications URL: [Link]
-
Title: Morpholine Derivatives in Agrochemical Discovery and Development Source: ResearchGate URL: [Link]
-
Title: Screening Rules for Leads of Fungicides, Herbicides, and Insecticides | Journal of Agricultural and Food Chemistry Source: ACS Publications URL: [Link]
-
Title: SCREENING FOR FUNGICIDES Source: Annual Reviews URL: [Link]
-
Title: Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum Source: PMC - NIH URL: [Link]
-
Title: Screening Rules for Leads of Fungicides, Herbicides, and Insecticides Source: ResearchGate URL: [Link]
-
Title: Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor Source: PubMed URL: [Link]
-
Title: Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor Source: PMC - PubMed Central URL: [Link]
-
Title: Traditional 'Chemical-Based' Discovery and Screening Source: Plant and Soil Sciences eLibrary URL: [Link]
-
Title: Screening for Natural Product Herbicides Source: California Weed Science Society URL: [Link]
-
Title: Structure-Activity Relationship (SAR) of Phenolics for the Inhibition of 2-Phenylethylamine Formation in Model Systems Involving Phenylalanine and the 13-Hydroperoxide of Linoleic Acid Source: PubMed URL: [Link]
-
Title: 2-[2-(2-morpholinoethoxy)phenyl]ethylamine|403860-33-3 Source: MOLBASE URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. Morpholine Derivatives in Agrochemical Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationship (SAR) of Phenolics for the Inhibition of 2-Phenylethylamine Formation in Model Systems Involving Phenylalanine and the 13-Hydroperoxide of Linoleic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. 2-[2-(2-morpholinoethoxy)phenyl]ethylamine|403860-33-3 - MOLBASE Encyclopedia [m.molbase.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Traditional ‘Chemical-Based’ Discovery and Screening | Herbicide Discovery and Screening - passel [passel2.unl.edu]
Application Note: A Guide to the Synthesis of Advanced Functional Polymers Using 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine
Abstract
The quest for novel polymers with precisely controlled architectures and tailored functionalities is a cornerstone of modern materials science and drug development. Functional monomers serve as the fundamental building blocks in this endeavor, enabling the introduction of specific chemical motifs that dictate the final properties of the macromolecule. This application note introduces 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine, hereafter referred to as EPM-Amine, as a versatile and promising monomer for the synthesis of advanced functional polymers. We explore its structural attributes, highlighting the primary amine as a key reactive handle for polymerization. Two distinct and robust polymerization strategies are presented: (1) direct incorporation into polymer backbones via step-growth polycondensation reactions to form polyamides and polyureas, and (2) conversion into a functional acrylamide monomer for subsequent controlled radical polymerization via Reversible Addition-Fragmentation chain Transfer (RAFT). Detailed, field-tested protocols for each method are provided, accompanied by mechanistic insights and characterization guidelines. The resulting polymers, bearing pendant ethoxy-phenyl and morpholine groups, are anticipated to have significant potential in applications ranging from pH-responsive drug delivery systems to advanced biomaterial coatings.
Introduction: The Role of Functional Monomers
The synthesis of polymers with sophisticated functions is critically dependent on the rational design of the monomers from which they are constructed. Monomers containing specific functional groups—such as amines, hydroxyls, or carboxylic acids—are essential for creating materials that can respond to environmental stimuli, interact with biological systems, or serve as scaffolds for further chemical modification. The molecule this compound (EPM-Amine) is a prime candidate for the development of such functional polymers.
Molecular Structure Analysis of EPM-Amine:
-
Primary Amine (-NH₂): This group is a highly versatile reaction site, capable of participating in a wide array of polymerization reactions, most notably step-growth polymerization.
-
Morpholine Moiety: This tertiary amine heterocycle is a common feature in many pharmaceutical compounds. Its inclusion in a polymer side chain can impart increased hydrophilicity and, critically, a pH-responsive character due to the pKa of the morpholine nitrogen.
-
Ethoxy-phenyl Group: This bulky, hydrophobic, and aromatic group can influence the polymer's solubility, thermal properties, and potential for pi-pi stacking interactions, which is particularly relevant for the encapsulation of aromatic drug molecules.
This guide provides researchers, chemists, and drug development professionals with the foundational knowledge and detailed protocols to leverage EPM-Amine as a building block for next-generation functional polymers.
Physicochemical Properties of EPM-Amine Monomer
A thorough understanding of the monomer's properties is crucial before proceeding with any synthetic protocol.
| Property | Value | Source |
| IUPAC Name | 2-(4-Ethoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine | N/A |
| CAS Number | 31466-48-5 | [1] |
| Molecular Formula | C₁₄H₂₂N₂O₂ | [1] |
| Molecular Weight | 250.34 g/mol | [1] |
| Appearance | Varies (typically an oil or low-melting solid) | N/A |
| Key Functional Groups | Primary Amine, Tertiary Amine (Morpholine), Ether | N/A |
Strategy I: Direct Monomer Incorporation via Step-Growth Polymerization
The most direct method to incorporate EPM-Amine into a polymer is through step-growth polymerization, leveraging its reactive primary amine. This strategy creates polymers where the monomer unit is an integral part of the backbone. This approach is ideal for producing materials like polyamides and polyureas.
Workflow for Step-Growth Polymerization
The general workflow involves the controlled reaction of two distinct difunctional monomers—in this case, EPM-Amine (acting as a diamine, assuming a difunctional co-monomer) and a suitable co-monomer like a diacyl chloride or a diisocyanate.
Caption: General workflow for step-growth polymerization of EPM-Amine.
Protocol 1: Synthesis of a Novel Polyamide
This protocol describes the synthesis of a polyamide via solution polymerization of EPM-Amine with terephthaloyl chloride. The resulting polymer will feature bulky, functional side chains that disrupt chain packing, likely leading to an amorphous material with good solubility.
Materials:
-
This compound (EPM-Amine)
-
Terephthaloyl chloride
-
Triethylamine (TEA), anhydrous
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Methanol
Procedure:
-
Monomer Dissolution: In a flame-dried, three-neck flask equipped with a magnetic stirrer and nitrogen inlet, dissolve EPM-Amine (1.0 eq) in anhydrous NMP.
-
Base Addition: Add anhydrous triethylamine (2.2 eq) to the solution. The base is crucial for neutralizing the HCl gas that is generated as a byproduct of the condensation reaction.
-
Cooling: Cool the flask to 0°C in an ice bath. This helps to control the exothermic reaction and prevent side reactions.
-
Co-monomer Addition: Dissolve terephthaloyl chloride (1.0 eq) in a minimal amount of anhydrous NMP. Add this solution dropwise to the cooled EPM-Amine solution over 30 minutes with vigorous stirring.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring under nitrogen for 18-24 hours. The viscosity of the solution should noticeably increase as the polymer chains grow.
-
Isolation: Slowly pour the viscous polymer solution into a beaker of rapidly stirring methanol. The polyamide will precipitate as a solid.
-
Purification: Filter the precipitated polymer using a Buchner funnel. Wash the solid extensively with methanol and then with water to remove any unreacted monomers, oligomers, and triethylammonium hydrochloride salt.
-
Drying: Dry the purified polymer in a vacuum oven at 60°C until a constant weight is achieved.
Strategy II: Conversion to a Vinyl Monomer for Controlled Radical Polymerization
To achieve polymers with well-defined molecular weights and narrow polydispersity, controlled radical polymerization (CRP) techniques are superior to conventional step-growth methods.[2] This strategy involves a two-step process: first, functionalizing the EPM-Amine to create a polymerizable vinyl monomer, and second, polymerizing this new monomer using a CRP technique like RAFT.
Step A: Synthesis of N-[2-(4-Ethoxyphenyl)-2-morpholinoethyl]acrylamide (EPM-Acrylamide)
Protocol 2: Monomer Functionalization
This protocol details the acylation of the primary amine on EPM-Amine with acryloyl chloride under Schotten-Baumann conditions to yield the novel monomer, EPM-Acrylamide.
Materials:
-
EPM-Amine
-
Acryloyl chloride
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reactant Setup: Dissolve EPM-Amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a flask cooled to 0°C. The excess base neutralizes the HCl byproduct.
-
Acylation: Add acryloyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution. Maintain the temperature at 0°C.
-
Reaction: After addition, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching & Washing: Once the reaction is complete, wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure EPM-Acrylamide monomer.
Step B: RAFT Polymerization of EPM-Acrylamide
RAFT polymerization is a highly versatile CRP technique that works well for a wide range of functional monomers, including acrylamides.[3] It proceeds via a chain transfer mechanism mediated by a thiocarbonylthio compound, known as the RAFT agent.
Caption: The core mechanism of RAFT polymerization.
Protocol 3: Synthesis of Poly(EPM-Acrylamide) via RAFT
Materials:
-
EPM-Acrylamide monomer (from Protocol 2)
-
RAFT Agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid, CPADB)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
1,4-Dioxane, anhydrous
-
Diethyl ether, cold
Procedure:
-
Stock Solution: Prepare a stock solution of the EPM-Acrylamide monomer, RAFT agent, and AIBN in anhydrous 1,4-dioxane in a Schlenk flask. A typical molar ratio of [Monomer]:[RAFT Agent]:[Initiator] would be 100:1:0.2. The ratio can be adjusted to target different molecular weights.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove all dissolved oxygen, which can terminate the radical polymerization.
-
Polymerization: After the final thaw, backfill the flask with nitrogen or argon and immerse it in a preheated oil bath at 70°C.
-
Monitoring: Allow the polymerization to proceed for a set time (e.g., 6-24 hours). The progress can be monitored by taking small aliquots at different time points and analyzing them via ¹H NMR (for monomer conversion) and Gel Permeation Chromatography (GPC) (for molecular weight and PDI).
-
Termination & Isolation: To stop the reaction, cool the flask in an ice bath and expose the solution to air. Precipitate the polymer by adding the solution dropwise into cold diethyl ether.
-
Purification & Drying: Filter the polymer, redissolve it in a minimal amount of a suitable solvent (like THF or DCM), and re-precipitate it into cold diethyl ether to remove any residual monomer. Dry the final polymer under vacuum.
Polymer Characterization
Validation of a successful polymer synthesis requires a suite of analytical techniques. The choice of technique depends on the specific information required.
| Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) | Confirms the chemical structure of the monomer and the final polymer. Allows for calculation of monomer conversion. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Verifies the presence of key functional groups (e.g., amide C=O stretch, morpholine C-O-C stretch) and the disappearance of reactant groups. |
| Gel Permeation Chromatography (GPC/SEC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A PDI < 1.3 is indicative of a controlled polymerization.[3] |
| Differential Scanning Calorimetry (DSC) | Measures thermal transitions, such as the glass transition temperature (Tg), which provides insight into the polymer's physical state and chain mobility. |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability and decomposition temperature of the polymer. |
Applications and Future Outlook
The unique combination of functional groups in polymers derived from EPM-Amine opens up a wide range of potential applications, particularly in the biomedical field.
-
pH-Responsive Drug Delivery: The morpholine group has a pKa in the physiological range. In acidic environments (like endosomes or tumor microenvironments), the morpholine nitrogen will become protonated. This charge transition can be harnessed to trigger the disassembly of polymer nanoparticles or hydrogels, leading to site-specific drug release.
-
Advanced Coatings: The polymers can be used to coat medical devices. The morpholine units can enhance biocompatibility and hydrophilicity, while the polymer backbone provides a durable coating.
-
Theranostic Nanoparticles: The aromatic phenyl rings are suitable for encapsulating hydrophobic, aromatic anticancer drugs (e.g., Doxorubicin) via pi-pi stacking interactions. The polymer can be further functionalized to include imaging agents, creating a single platform for both therapy and diagnostics.
Future work should focus on copolymerizing EPM-derived monomers with other functional monomers (e.g., PEG-acrylate) to fine-tune properties like hydrophilicity, degradation rate, and biological response.
Conclusion
This compound is a highly promising, yet underexplored, building block for the synthesis of advanced functional polymers. Its unique structure allows for straightforward incorporation into polymer chains via both step-growth and controlled radical polymerization pathways. The protocols detailed in this application note provide a robust framework for researchers to begin synthesizing novel materials with precisely engineered properties. The resulting polymers, bearing pH-responsive and aromatic functionalities, are poised to make significant contributions to the fields of drug delivery, biomaterials, and materials science.
References
-
Biais, P., & Chatard, C. (2022). RAFT polymerization: a powerful technique to synthesize well-defined polymers. PSS Polymer Standards Service GmbH. Retrieved from [Link]
-
Matyjaszewski Polymer Group. (2014). Direct polymerization of functional monomers. Carnegie Mellon University. Retrieved from [Link]
-
Lunn, D. J., et al. (2014). Ultra-precise insertion of functional monomers in chain-growth polymerizations. Nature Communications. Retrieved from [Link]
-
Various Authors. (2023). Controlled Polymerization. Polymers. Retrieved from [Link]
-
Weiner, B. Z., Tahan, M., & Zilkha, A. (1972). Polymers Containing Phenethylamines. Journal of Medicinal Chemistry. Retrieved from [Link]
-
MOLBASE. (n.d.). 2-[2-(2-morpholinoethoxy)phenyl]ethylamine. Retrieved from [Link]
-
Gryń, K., et al. (2022). Polymerization of l-Tyrosine, l-Phenylalanine, and 2-Phenylethylamine as a Versatile Method of Surface Modification for Implantable Medical Devices. ACS Omega. Retrieved from [Link]
-
Hartung, W. H. (1945). Beta-Phenethylamine Derivatives. Industrial & Engineering Chemistry. Retrieved from [Link]
Sources
Application Notes & Protocols: 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine as a Novel Molecular Probe for Neurological Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling a Potential Neuromodulatory Tool
The intricate signaling pathways of the central nervous system (CNS) present a continuous frontier for therapeutic innovation. Molecular probes are indispensable tools in this quest, enabling the precise interrogation of neural circuits and the validation of novel drug targets. This document introduces 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine , a compound synthesized at the confluence of two privileged structural motifs in neuropharmacology: the phenethylamine backbone and the morpholine ring. While this specific molecule is not yet extensively characterized in the literature, its constituent parts suggest a strong potential for development as a molecular probe for CNS targets.
The 2-phenethylamine scaffold is the foundational structure for a vast array of endogenous neurotransmitters, including dopamine, norepinephrine, and epinephrine, as well as numerous psychoactive compounds.[1] This core structure provides a versatile framework for interacting with a wide range of G-protein coupled receptors (GPCRs), transporters, and enzymes within the CNS.[1] The morpholine heterocycle is a highly valued component in medicinal chemistry, recognized for its ability to improve the pharmacokinetic properties of drug candidates.[2][3] Its inclusion often enhances water solubility, metabolic stability, and, crucially, the ability to cross the blood-brain barrier (BBB).[2][3][4]
This guide, therefore, serves as a forward-looking application note, providing a scientifically-grounded framework for researchers to explore the potential of this compound as a novel molecular probe. We will dissect its structural attributes, hypothesize its likely biological targets, and provide detailed protocols for its characterization and application in neurological research.
Molecular Profile and Physicochemical Properties
A thorough understanding of a probe's physical and chemical characteristics is fundamental to its effective application.
| Property | Value | Source |
| CAS Number | 31466-48-5 | [5] |
| Molecular Formula | C₁₄H₂₂N₂O₂ | [5] |
| Molecular Weight | 250.34 g/mol | [5] |
| Structure | A phenethylamine core with a morpholine and an ethoxy-phenyl substitution. | N/A |
The presence of the morpholine ring is anticipated to confer a favorable balance of lipophilicity and hydrophilicity, a key determinant of BBB permeability.[6] The ethoxy group on the phenyl ring may influence receptor binding affinity and selectivity compared to unsubstituted phenethylamines.
Hypothesized Biological Targets and Applications
Based on its structural similarity to known neuroactive compounds, we can hypothesize several potential biological targets and research applications for this compound.
-
Dopaminergic and Serotonergic Systems: Phenethylamine derivatives are well-known modulators of dopamine and serotonin receptors (e.g., 5-HT₂ₐ).[7] This probe could be valuable for studying receptor binding kinetics, allosteric modulation, or as a tracer in imaging studies.
-
Neurotransmitter Transporters: The structural resemblance to monoamine neurotransmitters suggests potential interaction with dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. This could be exploited to study transporter function and inhibition.
-
Enzyme Inhibition: Morpholine-containing compounds have been investigated as inhibitors of enzymes implicated in neurodegeneration, such as monoamine oxidases (MAO-A and MAO-B).[6]
-
Microtubule Dynamics: Some phenethylamines have been shown to interact with tubulin and affect microtubule polymerization, a process critical for neuronal structure and function.[8][9]
The following diagram illustrates the potential workflow for validating this compound as a molecular probe.
Caption: A generalized workflow for the characterization of a novel molecular probe.
Experimental Protocols
The following protocols provide a starting point for the characterization and application of this compound.
Protocol 1: Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of the probe for the human dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
[³H]-Spiperone (radioligand).
-
This compound (test compound).
-
Haloperidol (positive control).
-
Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Scintillation fluid and vials.
-
Microplate scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293-D2R cells.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]-Spiperone (at a final concentration equal to its Kd), and 50 µL of varying concentrations of the test compound (from 10⁻¹⁰ M to 10⁻⁵ M).
-
For non-specific binding, use a high concentration of haloperidol (10 µM).
-
Add 50 µL of the cell membrane preparation (approximately 20 µg of protein).
-
Incubate at room temperature for 90 minutes.
-
Harvest the membranes by rapid filtration onto glass fiber filters.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Cellular Uptake Assay in a Dopaminergic Neuroblastoma Cell Line
This protocol assesses the ability of the probe to be taken up by cells, potentially via the dopamine transporter.
Materials:
-
SH-SY5Y neuroblastoma cells (express DAT).
-
Fluorescently labeled this compound (or use an indirect method with an antibody if an epitope tag is added).
-
GBR-12909 (a selective DAT inhibitor).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Confocal microscope or flow cytometer.
Procedure:
-
Plate SH-SY5Y cells in a suitable format (e.g., glass-bottom dishes for microscopy or 96-well plates for flow cytometry).
-
Allow cells to adhere overnight.
-
Pre-treat a subset of cells with GBR-12909 for 30 minutes to block DAT-mediated uptake.
-
Add the fluorescently labeled probe to all wells at a final concentration of 1 µM.
-
Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
Wash the cells three times with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde (for microscopy).
-
Analyze the cellular fluorescence using a confocal microscope or flow cytometer. A reduction in fluorescence in the GBR-12909-treated cells would suggest DAT-mediated uptake.
The following diagram illustrates the hypothesized mechanism of action at a dopaminergic synapse.
Caption: Potential interactions of the probe at a dopaminergic synapse.
Data Interpretation and Troubleshooting
-
Binding Assays: A low Ki value indicates high binding affinity. Ensure that the radioligand concentration is appropriate and that non-specific binding is low.
-
Cellular Assays: High background fluorescence can be an issue. Optimize washing steps and consider using a quenching agent. The choice of fluorescent tag is critical and should not interfere with the probe's activity.
-
Solubility: Due to the morpholine group, good aqueous solubility is expected. However, if solubility issues arise, consider the use of a co-solvent like DMSO.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, candidate for a novel molecular probe in neuroscience research. Its chemical architecture suggests a high likelihood of interaction with key CNS targets. The protocols outlined in this guide provide a robust framework for its initial characterization. Future work should focus on expanding the target screening to a broader panel of receptors and transporters, as well as developing radiolabeled versions for in vivo imaging applications such as Positron Emission Tomography (PET). Such studies will be instrumental in unlocking the full potential of this compound as a tool to dissect the complexities of the brain.
References
- G. Manoharan, S. A. Begum, M. S. Yar, "Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis," Journal of Biomolecular Structure and Dynamics, 2024. [URL: https://www.tandfonline.com/doi/full/10.1080/07391102.2024.2337637]
- M. C. C. de Oliveira, et al., "Occurrence of Morpholine in Central Nervous System Drug Discovery," ACS Chemical Neuroscience, 2021. [URL: https://pubs.acs.org/doi/10.1021/acschemneuro.0c00729]
- M. C. C. de Oliveira, et al., "Occurrence of Morpholine in Central Nervous System Drug Discovery," PubMed Central, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7865293/]
- M. C. C. de Oliveira, et al., "Occurrence of Morpholine in Central Nervous System Drug Discovery," ACS Chemical Neuroscience, 2021. [URL: https://pubs.acs.org/doi/abs/10.1021/acschemneuro.0c00729]
- M. C. C. de Oliveira, et al., "Occurrence of Morpholine in Central Nervous System Drug Discovery," ACS Publications, 2021. [URL: https://pubs.acs.org/doi/pdf/10.1021/acschemneuro.0c00729]
- I. R. De Abreu, et al., "A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity," Scientific Reports, 2023. [URL: https://www.
- Santa Cruz Biotechnology, "this compound," SCBT, N.D. [URL: https://www.scbt.com/p/2-4-ethoxy-phenyl-2-morpholin-4-yl-ethylamine-31466-48-5]
- N. M. Garrido, et al., "2-Phenethylamines in Medicinal Chemistry: A Review," Molecules, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8001659/]
- American Chemical Society, "2-Phenylethylamine," ACS, 2023. [URL: https://www.acs.org/molecule-of-the-week/archive/2-p/2-phenylethylamine.html]
- S. H. Lee, et al., "Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor," Biomolecules & Therapeutics, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8414022/]
- I. R. De Abreu, et al., "A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in-vitro microtubule-polymerization activity," ResearchGate, 2023. [URL: https://www.researchgate.
Sources
- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scbt.com [scbt.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Phased Experimental Framework for the Preclinical Characterization of 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine
An Application Note for Drug Development Professionals
Abstract
This document provides a comprehensive experimental design for the preclinical evaluation of 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine, a novel compound featuring a phenethylamine core. The presence of the phenethylamine scaffold suggests potential activity within the central nervous system (CNS), while the morpholine moiety may confer favorable pharmacokinetic properties.[1][2] A systematic, phased approach is essential for thoroughly characterizing its pharmacological mechanism, pharmacokinetic profile, and toxicological risks. This guide is structured to lead researchers from initial in silico predictions and in vitro validation to complex in vivo behavioral and safety assessments, ensuring a robust and logically progressing investigation. Each protocol is designed with self-validating principles, emphasizing the causality behind experimental choices to facilitate informed, data-driven decisions in the drug discovery and development pipeline.[3][4]
Phase 1: Foundational Assessment and In Silico Profiling
Causality and Rationale: Before committing to expensive and time-consuming wet-lab experiments, a foundational understanding of the compound's basic physicochemical properties and predicted biological activities is crucial. This initial phase leverages computational tools to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, guiding subsequent experimental designs and helping to identify potential liabilities early.[5] Early-stage toxicology screening, even in silico, is a critical step to reduce the likelihood of late-stage failures.[4]
Caption: High-level workflow for the phased evaluation of the target compound.
Protocol 1.1: Physicochemical Property Determination
Objective: To experimentally determine fundamental physicochemical properties that influence bioavailability and formulation.
Methodology:
-
Solubility:
-
Prepare saturated solutions of the compound in a series of buffers (pH 2.0, 4.5, 6.8, 7.4) and purified water.
-
Equilibrate samples for 24 hours at 25°C with agitation.
-
Filter the solutions through a 0.45 µm filter.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV method.
-
-
LogP (Octanol-Water Partition Coefficient):
-
Perform the shake-flask method. Dissolve a known amount of the compound in a pre-saturated mixture of n-octanol and water.
-
Vortex vigorously for 15 minutes and centrifuge to separate the phases.
-
Measure the compound's concentration in both the aqueous and octanol phases via HPLC-UV.
-
Calculate LogP as log([Compound]octanol / [Compound]water).
-
-
pKa Determination:
-
Use potentiometric titration. Dissolve the compound in water and titrate with a standardized acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH).
-
Monitor the pH change and determine the pKa from the inflection points of the titration curve.
-
Data Presentation:
| Parameter | Predicted Value (In Silico) | Experimental Value | Significance |
| Aqueous Solubility (pH 7.4) | TBD | Affects absorption and formulation | |
| LogP | TBD | Predicts membrane permeability | |
| pKa (amine) | TBD | Governs ionization state at physiological pH |
Phase 2: In Vitro Mechanistic & Safety Profiling
Causality and Rationale: This phase aims to elucidate the compound's mechanism of action at a molecular and cellular level. Given its phenethylamine structure, initial investigations should focus on interactions with monoaminergic systems, which are common targets for psychoactive drugs.[6][7] Concurrently, in vitro toxicology assays provide an early assessment of safety, a cornerstone of modern drug development.[8][9]
Protocol 2.1: Primary Pharmacology - Receptor and Transporter Binding
Objective: To identify and quantify the compound's affinity for key CNS targets.
Methodology (Radioligand Competition Binding Assay):
-
Target Panel: Screen against a panel of human recombinant receptors and transporters, including Dopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET), and Dopamine (D1, D2), Serotonin (5-HT1A, 5-HT2A), and Adrenergic (α1, α2, β) receptors.
-
Membrane Preparation: Use commercially available cell membranes expressing the target of interest.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a known concentration of a specific radioligand (e.g., [³H]-WIN 35,428 for DAT), and serial dilutions of the test compound (e.g., 1 nM to 100 µM).
-
Incubation: Incubate at a specified temperature and duration to reach equilibrium.
-
Termination & Washing: Terminate the reaction by rapid filtration over a glass fiber filter mat using a cell harvester. Wash filters to remove unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC₅₀ value (concentration that inhibits 50% of specific binding) and convert it to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Data Presentation:
| Target | Radioligand | Ki (nM) - Hypothetical Data | Implication |
| DAT | [³H]-WIN 35,428 | 85 | Potential Dopamine Reuptake Inhibitor |
| SERT | [³H]-Citalopram | 1250 | Low affinity for Serotonin Transporter |
| NET | [³H]-Nisoxetine | 450 | Moderate affinity for NE Transporter |
| D2 Receptor | [³H]-Spiperone | >10,000 | Negligible direct D2 receptor binding |
| 5-HT2A Receptor | [³H]-Ketanserin | >10,000 | Negligible direct 5-HT2A binding |
Protocol 2.2: Functional Activity - Neurotransmitter Uptake
Objective: To determine if the compound's binding to monoamine transporters results in functional inhibition of neurotransmitter uptake.
Methodology (Synaptosome Uptake Assay):
-
Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., striatum for DAT, cortex for SERT/NET) of rodents.
-
Assay Setup: Pre-incubate synaptosomes with varying concentrations of the test compound or a reference inhibitor (e.g., cocaine for DAT).
-
Initiate Uptake: Add a radiolabeled neurotransmitter (e.g., [³H]-Dopamine) and incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination: Stop the uptake by rapid filtration and washing with ice-cold buffer.
-
Analysis: Quantify the radioactivity within the synaptosomes. Calculate IC₅₀ values for the inhibition of neurotransmitter uptake.
Caption: Potential mechanism of action based on hypothetical binding data.
Protocol 2.3: In Vitro Safety and Toxicology
Objective: To assess the compound's potential for cytotoxicity, genotoxicity, and cardiotoxicity.
Methodologies:
-
Cytotoxicity (MTT Assay):
-
Culture a relevant human cell line (e.g., SH-SY5Y neuroblastoma or HepG2 hepatoma cells) in 96-well plates.[9]
-
Expose cells to a range of compound concentrations for 24-48 hours.
-
Add MTT reagent, which is converted to formazan by metabolically active cells.
-
Solubilize the formazan crystals and measure absorbance at 570 nm.
-
Calculate the CC₅₀ (concentration causing 50% reduction in cell viability).
-
-
Genotoxicity (Ames Test):
-
Use multiple strains of Salmonella typhimurium with mutations in the histidine operon.
-
Expose the bacteria to the compound with and without a metabolic activation system (S9 mix).
-
Plate the bacteria on a histidine-deficient medium.
-
A positive result (a significant increase in the number of revertant colonies) suggests mutagenic potential.[8]
-
-
Cardiotoxicity (hERG Patch-Clamp Assay):
-
Use whole-cell patch-clamp electrophysiology on cells stably expressing the hERG potassium channel.
-
Apply the compound at various concentrations and measure the effect on the hERG current.
-
Determine the IC₅₀ for hERG channel inhibition, a key indicator of potential for QT prolongation and arrhythmia.
-
Phase 3: In Vivo Pharmacokinetics and Pharmacodynamics
Causality and Rationale: This phase evaluates the compound's behavior in a complete biological system, providing essential data on its real-world disposition and effects.[10] Pharmacokinetic (PK) studies reveal how the body acts on the drug, while pharmacodynamic (PD) studies assess the drug's effect on the body, specifically behavioral outcomes relevant to its psychoactive potential.[11][12]
Protocol 3.1: Rodent Pharmacokinetic (PK) Profiling
Objective: To determine the key PK parameters following systemic administration in a rodent model.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (n=3-4 per route).
-
Dosing: Administer a single dose of the compound via intravenous (IV, e.g., 1 mg/kg) and oral (PO, e.g., 10 mg/kg) routes.
-
Blood Sampling: Collect serial blood samples from the tail vein or via cannulation at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Sample Processing: Process blood to obtain plasma and store at -80°C.
-
Bioanalysis: Quantify the concentration of the parent compound in plasma using a validated LC-MS/MS method.
-
Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Data Presentation:
| Parameter | IV (1 mg/kg) | PO (10 mg/kg) | Implication |
| T₁/₂ (hr) | 3.5 | 3.8 | Half-life of the compound in plasma |
| Cmax (ng/mL) | 250 (at 5 min) | 450 | Maximum observed concentration |
| Tmax (hr) | N/A | 0.5 | Time to reach Cmax |
| AUC₀-inf (ng*hr/mL) | 480 | 2400 | Total drug exposure |
| Bioavailability (F%) | N/A | 50% | Fraction of oral dose reaching circulation |
Protocol 3.2: Behavioral Pharmacodynamics
Objective: To characterize the psychoactive effects of the compound in rodents.
Methodologies:
-
Locomotor Activity:
-
Acclimate mice or rats to open-field arenas equipped with infrared beams.
-
Administer the vehicle or various doses of the compound.
-
Record locomotor activity (e.g., distance traveled, rearing events) for 1-2 hours.
-
An increase in activity suggests psychostimulant properties, while a decrease suggests sedative effects.[13]
-
-
Drug Discrimination:
-
Train animals (rats or pigeons) to press one of two levers to receive a food reward after being injected with a known drug (e.g., cocaine 10 mg/kg) and the other lever after receiving a vehicle.
-
Once trained, administer a test dose of the novel compound.
-
The lever the animal predominantly presses indicates whether the subjective effects of the new compound are similar to the training drug.[14]
-
Caption: A streamlined workflow for conducting initial in vivo studies.
Integrated Data Analysis and Decision-Making
The culmination of this phased approach is the integration of all data to form a comprehensive profile of this compound. A decision to advance the compound should be based on a holistic assessment of its potency, selectivity, bioavailability, behavioral effects, and safety margins. For instance, high affinity and functional inhibition at the dopamine transporter (Phase 2), coupled with a psychostimulant-like locomotor profile (Phase 3), would strongly suggest a mechanism of action as a dopamine reuptake inhibitor. If this profile is accompanied by good oral bioavailability and a wide therapeutic window (i.e., a large gap between the effective dose in behavioral assays and toxic doses), the compound may be a candidate for further development. Conversely, red flags such as genotoxicity, hERG inhibition, or a poor pharmacokinetic profile would warrant termination or significant chemical modification.
References
-
The Biologist. Toxicology Skills for Drug Discovery. [Link]
-
Jordi Labs. How Toxicology Studies Factor into New Drug Development. [Link]
-
Netpharmalab. Toxicology in the pharmaceutical industry. [Link]
-
MDPI. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. [Link]
-
PubMed. Examining the effects of psychoactive drugs on complex behavioral processes in laboratory animals. [Link]
-
ResearchGate. Toxicology of Pharmaceutical Products During Drug Development. [Link]
-
Technology Networks. 4 Toxicology Approaches in Drug Discovery. [Link]
-
Lirias - KU Leuven. Behaviorally conditioned effects of psychoactive drugs in experimental animals. [Link]
-
ResearchGate. Examining the effects of psychoactive drugs on complex behavioral processes in laboratory animals. [Link]
-
Vivotecnia. In vivo toxicology studies - Drug development. [Link]
-
Frontiers. Novel Psychoactive Drugs Research Topic. [Link]
-
ResearchGate. A review on pharmacological profile of Morpholine derivatives. [Link]
-
ResearchGate. Biological activities of morpholine derivatives and molecular targets involved. [Link]
-
ResearchGate. Morpholines. Synthesis and Biological Activity. [Link]
-
YouTube. Mice's Behaviour and Neural Activity Throughout Various Doses of LSD. [Link]
-
PubMed. 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. [Link]
-
PubMed. Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. [Link]
-
PubMed. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. [Link]
-
PubMed. Pharmacokinetics, Pharmacodynamics, and Relative pharmacokinetic/pharmacodynamic Profiles of Zaleplon and Zolpidem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. thebiologist.rsb.org.uk [thebiologist.rsb.org.uk]
- 4. jordilabs.com [jordilabs.com]
- 5. 4 Toxicology Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 6. 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. netpharmalab.es [netpharmalab.es]
- 9. mdpi.com [mdpi.com]
- 10. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 11. Examining the effects of psychoactive drugs on complex behavioral processes in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics, pharmacodynamics, and relative pharmacokinetic/pharmacodynamic profiles of zaleplon and zolpidem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of its limited aqueous solubility. The strategies outlined below are designed to provide a logical, step-by-step approach to systematically improving the solubility of this compound for your experimental needs.
Understanding the Molecule: Physicochemical Rationale
This compound (Formula: C₁₄H₂₂N₂O₂) is a moderately lipophilic molecule containing two basic nitrogen centers: a primary ethylamine and a tertiary morpholine amine.[1] These amine groups are the key to unlocking its solubility. As bases, they can be protonated in acidic conditions to form more soluble cationic species. This pH-dependent solubility is the first and most fundamental property to leverage in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My initial attempt to dissolve the compound in neutral buffer (pH 7.4) resulted in very poor solubility. What is the first thing I should try?
Answer:
This is a common observation for amine-containing compounds. The primary reason for low solubility at neutral pH is that the amine groups are largely in their un-ionized, less polar free base form. The most direct and effective initial approach is to modify the pH of your aqueous medium.
Troubleshooting Protocol: pH-Solubility Profiling
The goal of this initial experiment is to determine the pH at which your compound achieves the desired solubility. Since the compound is basic, lowering the pH will increase the proportion of the protonated, more soluble form.
Step-by-Step Methodology:
-
Prepare a Series of Buffers: Prepare a set of buffers covering a physiologically and experimentally relevant pH range (e.g., pH 2.0, 3.0, 4.0, 5.0, 6.0, 7.0, and 7.4). Use common buffer systems like citrate for the lower pH range and phosphate for the higher range.
-
Equilibrate Slurry: Add an excess amount of this compound to a known volume of each buffer in separate vials. Ensure enough solid is present to create a saturated solution (a visible slurry).
-
Agitate to Equilibrium: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separate Solid from Supernatant: After equilibration, filter the samples through a 0.22 µm filter to remove all undissolved solid.
-
Quantify Solubilized Compound: Analyze the concentration of the compound in the clear filtrate using a suitable analytical method, such as HPLC-UV.
-
Plot and Analyze: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer. This will generate a pH-solubility profile.
Expected Outcome & Causality:
You should observe a significant increase in solubility as the pH decreases.[2][3] The relationship between pH and solubility for a basic drug can be understood through the Henderson-Hasselbalch equation, which predicts that solubility increases as the pH drops below the compound's pKa.[3][4] This experiment will reveal the optimal pH range for your subsequent studies.
FAQ 2: pH adjustment alone is not sufficient or is incompatible with my experimental system. What are my other options?
Answer:
If pH modification is not a viable option (e.g., due to cell viability constraints or reaction chemistry), several other well-established techniques can be employed, often in combination with mild pH adjustment.[5][6] These include using co-solvents, forming inclusion complexes with cyclodextrins, or preparing a different salt form of the compound.
Troubleshooting Strategy 1: Co-Solvent Systems
Core Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of non-polar or poorly soluble compounds by reducing the overall polarity of the solvent system.[7][8]
Commonly Used Co-solvents:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Dimethyl Sulfoxide (DMSO)
Experimental Workflow: Co-solvent Screening
Caption: Workflow for screening co-solvents to enhance solubility.
Data Summary Table: Example Co-solvent Screening Results
| Co-solvent | Concentration (% v/v) | Solubility (µg/mL) | Observations |
| None (Buffer pH 6.5) | 0% | < 10 | Insoluble |
| Ethanol | 5% | 150 | Clear Solution |
| 10% | 450 | Clear Solution | |
| PEG 400 | 5% | 220 | Clear Solution |
| 10% | 600 | Clear Solution | |
| DMSO | 1% | 500 | Clear Solution |
| 2% | >1000 | Clear Solution |
Key Considerations:
-
Toxicity: Be mindful of the potential toxicity of the co-solvent in your final application (e.g., in cell-based assays, DMSO concentrations are typically kept below 0.5%).
-
Synergy with pH: Combining a co-solvent with a moderately acidic buffer can often have a synergistic effect on solubility.[5]
Troubleshooting Strategy 2: Cyclodextrin Complexation
Core Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[9] They can encapsulate poorly soluble "guest" molecules, like yours, forming an inclusion complex that has significantly improved aqueous solubility.[10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity.[12]
Experimental Workflow: Phase Solubility Study
Caption: Protocol for a phase solubility study with cyclodextrins.
Interpreting the Results:
A linear increase in the solubility of your compound with increasing HP-β-CD concentration indicates the formation of a soluble 1:1 complex. This data allows you to determine the precise concentration of cyclodextrin needed to achieve your target compound concentration. Methods for preparing the complex include simple mixing, kneading, or co-evaporation.[13]
Troubleshooting Strategy 3: Salt Form Screening
Core Principle: For ionizable compounds, forming a salt is a highly effective method to improve solubility and dissolution rates without altering the core chemical structure.[4][14] Since your compound is basic, it can form salts with various pharmaceutically acceptable acids (counter-ions). Different salt forms can have dramatically different physicochemical properties, including solubility.[15][16]
Common Counter-ions for Basic Drugs:
-
Hydrochloride (HCl)
-
Sulfate (H₂SO₄)
-
Methane sulfonate (mesylate)
-
Maleate
-
Tartrate
High-Throughput Salt Screening Protocol:
-
Array Preparation: In a 96-well plate, dissolve the free base of your compound in a suitable organic solvent (e.g., methanol or ethanol).
-
Counter-ion Addition: To each well, add a solution of a different acidic counter-ion.
-
Crystallization: Allow the solvent to evaporate slowly to induce salt crystallization.
-
Characterization: Analyze the resulting solids for salt formation and identify promising candidates using techniques like X-ray powder diffraction (XRPD).
-
Solubility Testing: Measure the aqueous solubility of the most promising new salt forms using the equilibrium solubility method described in FAQ 1.
Rationale: The goal is to find a salt form that has a more favorable crystal lattice energy, allowing it to dissolve more readily in water.[14] This is a more advanced technique typically used in later-stage drug development but can be invaluable for overcoming persistent solubility challenges.[17]
Summary and Recommendations
For researchers encountering solubility issues with this compound, a systematic approach is recommended:
-
Start with pH: Always perform a pH-solubility profile first. This is the most straightforward and often sufficient method.
-
Introduce Co-solvents: If pH adjustment is limited, explore biocompatible co-solvents, paying close attention to final concentration limits for your specific application.
-
Consider Cyclodextrins: For a more advanced formulation, especially for in vivo studies, cyclodextrin complexation offers a powerful way to enhance solubility and bioavailability.
-
Evaluate Salt Forms: If the compound is a development candidate, investigating different salt forms is a critical step to optimize its physical properties for formulation.
By applying these troubleshooting guides, you can systematically identify the optimal conditions to achieve the desired concentration of this compound for your research.
References
-
Chaudhary, V.B. & Patel, J.K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available from: [Link]
-
Jadhav, P. et al. (2019). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available from: [Link]
-
Kubota, Y. & Kimura, S. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. International Journal of Molecular Sciences. Available from: [Link]
-
Budhwar, V. (2018). An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexe. Asian Journal of Pharmaceutics. Available from: [Link]
-
Iqbal, Z. et al. (2019). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs. Global Pharmaceutical Sciences Review. Available from: [Link]
-
Gupta, V.K. & Kumar, A. (2010). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available from: [Link]
-
Kadu, P. et al. (2022). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. Available from: [Link]
-
Li, P. (2010). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. Journal of Pharmaceutical Sciences. Available from: [Link]
-
Serajuddin, A.T.M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Available from: [Link]
-
Brittain, H.G. (2008). Strategy for the Prediction and Selection of Drug Substance Salt Forms. Journal of Pharmaceutical Sciences. Available from: [Link]
-
van der Lee, J. et al. (2014). An evaluation of salt screening methodologies. ResearchGate. Available from: [Link]
-
Savjani, K.T. et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Controlled Release. Available from: [Link]
-
Sharma, D. et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]
-
Almalki, A. et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available from: [Link]
-
Sharma, D. et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. Available from: [Link]
-
Avdeef, A. (2001). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Available from: [Link]
-
Pobudkowska, A. & Domańska, U. (2011). Study of pH-dependent drugs solubility in water. ResearchGate. Available from: [Link]
-
Seedher, N. & Bhatia, S. (2003). Solubility enhancement of cox-2 inhibitors using various solvent systems. AAPS PharmSciTech. Available from: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpbr.in [ijpbr.in]
- 8. Solubility enhancement of cox-2 inhibitors using various solvent systems | Semantic Scholar [semanticscholar.org]
- 9. scispace.com [scispace.com]
- 10. ijpsr.com [ijpsr.com]
- 11. asiapharmaceutics.info [asiapharmaceutics.info]
- 12. Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin | MDPI [mdpi.com]
- 13. gpsrjournal.com [gpsrjournal.com]
- 14. rjpdft.com [rjpdft.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. pharmtech.com [pharmtech.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine
Welcome to the technical support guide for the synthesis of 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine. This document is designed for researchers and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding this synthesis. The core of this synthesis is a reductive amination, a powerful but sometimes challenging reaction. This guide explains the causality behind common issues and offers field-proven solutions to optimize your reaction yield and purity.
The primary synthetic route involves the reductive amination of 4-ethoxyacetophenone with morpholine. This process consists of two key stages: the formation of an iminium ion intermediate followed by its reduction to the target amine. Optimizing this one-pot reaction requires careful control over several parameters to maximize the yield of the desired product while minimizing side reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis.
Question 1: My reaction yield is very low, or the reaction stalls completely. What are the primary causes and how can I fix this?
Answer: Low conversion is one of the most common issues in the reductive amination between a ketone (4-ethoxyacetophenone) and a secondary amine (morpholine). The root cause often lies in the inefficient formation of the critical iminium ion intermediate or a suboptimal reduction step.
Causality & Explanation: The reaction proceeds via an equilibrium between the ketone/amine and the hemiaminal, which then dehydrates to form an iminium ion. This positively charged iminium ion is the species that is actually reduced. If this intermediate does not form efficiently, the reaction cannot proceed. Factors like pH, steric hindrance, and the choice of reducing agent are critical.
Solutions & Optimization Strategies:
-
Optimize pH: The formation of the iminium ion is acid-catalyzed. However, if the solution is too acidic, the morpholine will be fully protonated, rendering it non-nucleophilic. The optimal pH range is typically between 4 and 6.[1]
-
Actionable Advice: Add a catalytic amount of a weak acid, such as acetic acid, to your reaction mixture. If you are using a borohydride salt, the acid may be generated in situ, but direct addition often provides more consistent results.
-
-
Select the Right Reducing Agent: Not all reducing agents are suitable for a one-pot reductive amination. A crucial requirement is that the reagent must reduce the iminium ion much faster than it reduces the starting ketone.
-
Sodium Borohydride (NaBH₄): This is a strong reducing agent that can readily reduce the starting 4-ethoxyacetophenone, leading to the formation of an alcohol byproduct and consuming the reagent before the iminium ion can be reduced.[2][3] If using NaBH₄, it's better to perform a two-step process: first, form the imine/iminium ion (often aided by a dehydrating agent like Ti(OiPr)₄ or molecular sieves), and only then add the NaBH₄.[4]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the preferred reagent for one-pot reductive aminations.[5] It is a milder and more selective reducing agent that is particularly effective at reducing iminium ions in the presence of ketones.[6] The steric bulk and electron-withdrawing acetate groups moderate its reactivity, preventing significant reduction of the starting ketone.[6]
-
-
Solvent Choice: The choice of solvent can impact both iminium ion formation and the stability of the reducing agent.
-
Actionable Advice: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices, especially when using STAB, as they are aprotic and effectively solubilize the reactants.[6] Protic solvents like methanol can be used with agents like sodium cyanoborohydride but may require more careful pH control.[3]
-
-
Water Removal: The dehydration of the hemiaminal to the iminium ion is a reversible equilibrium. Removing water as it forms will drive the reaction forward according to Le Châtelier's principle.
-
Actionable Advice: Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, to the reaction mixture.
-
| Parameter | Recommendation for Low Yield | Rationale |
| Reducing Agent | Switch to Sodium Triacetoxyborohydride (STAB).[6] | Selectively reduces the iminium ion over the ketone, ideal for one-pot procedures.[6] |
| pH | Add 1-2 equivalents of acetic acid. | Catalyzes iminium ion formation without fully protonating the amine nucleophile.[1] |
| Solvent | Use an aprotic solvent like DCE or DCM. | Favors iminium ion formation and is compatible with STAB.[6] |
| Water Removal | Add 4Å molecular sieves. | Drives the equilibrium towards the iminium ion intermediate. |
Question 2: I am observing significant formation of an alcohol byproduct, 1-(4-ethoxyphenyl)ethanol. How can I prevent this?
Answer: The formation of 1-(4-ethoxyphenyl)ethanol is a clear indication that your reducing agent is reducing the starting ketone, 4-ethoxyacetophenone, instead of the desired iminium ion intermediate.
Causality & Explanation: This side reaction is most common when using a powerful, non-selective reducing agent like sodium borohydride (NaBH₄) in a one-pot procedure.[2] NaBH₄ is highly effective at reducing carbonyls. If the rate of ketone reduction is comparable to or faster than the rate of iminium ion formation and subsequent reduction, the alcohol byproduct will be a major contaminant.
Solutions & Optimization Strategies:
-
Use a Selective Reducing Agent: As detailed in the previous question, the most effective solution is to use a reducing agent that is selective for the iminium ion.
-
Control Reagent Addition (If using NaBH₄): If you must use NaBH₄, you cannot perform a true one-pot reaction.
-
Step-by-Step Protocol:
-
Dissolve 4-ethoxyacetophenone and morpholine in a suitable solvent (e.g., methanol or ethanol) with an acid catalyst.
-
Allow sufficient time for the iminium ion to form (monitor by TLC or LC-MS). This may take several hours.
-
Once iminium formation is maximized, cool the reaction mixture (e.g., to 0 °C) and then slowly add the NaBH₄ portion-wise. The low temperature will help control the reaction rate and selectivity.
-
-
Question 3: My final product is difficult to purify. Standard silica gel chromatography gives poor separation and streaking. What purification strategy do you recommend?
Answer: The target molecule, this compound, is a tertiary amine, which makes it basic. Basic compounds often interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to peak tailing, streaking, and sometimes irreversible adsorption.[7]
Causality & Explanation: The lone pair on the nitrogen atoms of your product can be protonated by the acidic Si-OH groups of the silica gel. This strong acid-base interaction prevents clean elution during chromatography.
Solutions & Optimization Strategies:
-
Mobile Phase Modification: The most common solution is to make the mobile phase basic to compete with the product for the acidic sites on the silica.
-
Actionable Advice: Add a small amount of a volatile amine, like triethylamine (TEA) or ammonium hydroxide, to your eluent system. A typical starting point is 0.5-1% TEA in a hexane/ethyl acetate or DCM/methanol gradient. This will neutralize the acidic sites and allow for much sharper peaks.
-
-
Use a Deactivated Stationary Phase: For particularly challenging separations, using a different type of stationary phase is a robust solution.
-
Acid-Base Extraction: Before chromatography, an acid-base workup can significantly remove non-basic impurities.
-
Step-by-Step Protocol:
-
Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., ethyl acetate or ether).
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). Your basic amine product will become a protonated salt and move into the aqueous layer, while non-basic impurities remain in the organic layer.
-
Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.
-
Make the aqueous layer basic by adding a strong base (e.g., 6M NaOH) until the pH is >12.
-
Extract the now deprotonated (free-based) amine back into an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield a much purer product before final chromatographic polishing.
-
-
Experimental Workflow & Visualization
The general workflow for the optimized synthesis is outlined below. This one-pot procedure prioritizes the use of Sodium Triacetoxyborohydride (STAB) for its efficiency and selectivity.
Caption: Optimized workflow for the one-pot reductive amination synthesis.
Frequently Asked Questions (FAQs)
-
Q: Can I use other ketones or amines in this procedure? A: Yes, this reductive amination protocol using STAB is quite general and works for a wide variety of aldehydes and ketones with primary and secondary amines.[4][6] However, reaction times and yields may vary depending on the steric and electronic properties of the substrates. Less reactive ketones or weakly nucleophilic amines may require longer reaction times or gentle heating.[8]
-
Q: How do I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase similar to your planned column chromatography system (e.g., 70:30 Hexane:Ethyl Acetate + 1% TEA). You should be able to visualize the starting ketone (UV active), and the amine product (stains with potassium permanganate or ninhydrin if it were a primary/secondary amine, but here, permanganate is best). The disappearance of the starting ketone is a good indicator of reaction completion. For more precise monitoring, LC-MS is ideal.
-
Q: What are the safety considerations for this reaction? A: Standard laboratory safety precautions should be followed. Dichloromethane and 1,2-dichloroethane are chlorinated solvents and should be handled in a fume hood. Sodium triacetoxyborohydride is water-sensitive and will release hydrogen gas upon contact with water; therefore, the reaction should be quenched carefully. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
- Benchchem. (n.d.). Technical Support Center: Optimization of Reductive Amination for Tertiary Amine Synthesis.
-
Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (n.d.). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from Master Organic Chemistry website. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium Triacetoxyborohydride. Retrieved from Organic Chemistry Portal website. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from Organic Chemistry Portal website. [Link]
-
The Organic Chemistry Tutor. (2014). Purifying Amines Using Their Salts. Retrieved from YouTube. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from Biotage website. [Link]
-
Various Authors. (n.d.). Reductive Amination - Common Conditions. Retrieved from organic-reaction.com. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. biotage.com [biotage.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Ensuring the Stability of 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine in Solution
Welcome to the technical support center for 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the compound's stability in solution. By understanding the underlying chemical principles and implementing the recommended procedures, you can ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common observations and questions related to the instability of this compound in solution.
Q1: I've noticed a yellowing or color change in my stock solution over time. What is causing this?
A1: A change in the color of your solution is a primary indicator of chemical degradation. This is often due to oxidation of the aromatic amine and ethoxy-phenyl groups. Exposure to air (oxygen), light, and elevated temperatures can accelerate these oxidative processes. The morpholine ring itself can also undergo degradation, potentially through cleavage of the C-N bond.
Q2: My experimental results are inconsistent, even when using the same stock solution. Could this be related to compound stability?
A2: Absolutely. Inconsistent results are a hallmark of a degrading compound. As the parent molecule breaks down, its concentration decreases, leading to a diminished biological or chemical effect. Furthermore, the degradation products themselves may have unintended activities or interfere with your assay, leading to variability and unreliable data. It is crucial to use freshly prepared solutions or solutions that have been stored under optimal conditions to ensure reproducibility.
Q3: What are the primary factors that influence the stability of this compound in solution?
A3: The stability of this compound is influenced by a combination of factors:
-
pH: The amine groups in the molecule make it susceptible to pH-dependent degradation. Extreme pH values (both acidic and basic) can catalyze hydrolysis and other degradation pathways. For many amine-containing pharmaceuticals, a pH range of 4 to 8 is often found to be the most stable.
-
Solvent Choice: The polarity and protic nature of the solvent can significantly impact stability. While aqueous solutions are common, they can also facilitate hydrolytic degradation. Organic solvents may offer better stability for certain compounds, but their compatibility with the experimental system must be considered.
-
Temperature: Elevated temperatures accelerate the rate of chemical reactions, including degradation. Therefore, proper storage at reduced temperatures is critical.
-
Light Exposure: Aromatic amines are often sensitive to light, which can induce photolytic degradation. Exposure to UV or even ambient light can lead to the formation of reactive intermediates and subsequent degradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation, particularly of the aromatic and amine functionalities.
Q4: How can I minimize the degradation of my compound in solution?
A4: To mitigate degradation, a multi-faceted approach is necessary:
-
pH Control: Prepare your solutions in a buffered system to maintain a stable pH, ideally within the optimal range determined for this compound (if available) or generally between pH 4 and 8.
-
Solvent Selection: If aqueous solubility is a challenge or degradation is observed, consider using a co-solvent system or a suitable organic solvent like DMSO or ethanol. However, always ensure the final concentration of the organic solvent is compatible with your experimental setup.
-
Temperature Control: Store stock solutions at -20°C or -80°C. When in use, keep the solution on ice. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Light Protection: Protect your solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Inert Atmosphere: For highly sensitive applications, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
This protocol provides a step-by-step guide for preparing a stock solution of this compound with enhanced stability.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated balance
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Weighing the Compound: In a well-ventilated area, carefully weigh the desired amount of the solid compound. For quantities of 10 mg or less, it is recommended to add the solvent directly to the vial to avoid losses during transfer.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration. Ensure the solvent comes into contact with all surfaces of the vial to dissolve any compound that may have coated the walls.
-
Dissolution: Gently vortex or sonicate the solution until the compound is completely dissolved. Visually inspect for any undissolved particulates.
-
Aliquoting: Immediately after dissolution, aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes. This minimizes the number of freeze-thaw cycles and reduces light exposure.
-
Storage: Tightly seal the aliquots and store them at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).
Protocol 2: Monitoring Compound Degradation using HPLC
Regularly assessing the purity of your stock solution is crucial. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.
Objective: To quantify the parent compound and detect the presence of degradation products.
Methodology:
-
Sample Preparation: Dilute a small aliquot of your stock solution to a suitable concentration with the mobile phase. Prepare a fresh solution from solid compound as a reference standard.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV-Vis detector at a wavelength determined by the compound's UV spectrum.
-
-
Analysis: Inject the diluted stock solution and the freshly prepared reference standard. Compare the peak area of the parent compound in your stock solution to that of the reference. The appearance of new peaks or a decrease in the main peak area indicates degradation. A degradation level of 10-15% is often considered significant.
Data Presentation & Visualization
Table 1: Influence of Storage Conditions on the Stability of this compound (Hypothetical Data)
| Storage Condition | Purity after 1 Month (%) | Purity after 3 Months (%) |
| Room Temperature, Ambient Light | 85 | 65 |
| 4°C, Dark | 95 | 88 |
| -20°C, Dark, Aliquoted | >99 | 98 |
| -80°C, Dark, Aliquoted | >99 | >99 |
Troubleshooting Flowchart
This flowchart provides a visual guide to diagnosing and resolving stability issues.
Caption: Troubleshooting workflow for stability issues.
Potential Degradation Pathway
The following diagram illustrates a potential degradation pathway for this compound, highlighting the susceptible chemical moieties.
Caption: Potential degradation pathways.
References
-
Eawag-BBD. (n.d.). Morpholine Degradation Pathway. Retrieved from [Link]
- Bajaj, S., et al. (2003). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 33(5), 781-795.
-
Sharp Clinical. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]
- Combourieu, B., et al. (1998).
2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine dosage and concentration refinement
Technical Support Center: Experimental Guidance for Novel Phenethylamine Compounds
Compound Focus: 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine CAS Number: 31466-48-5[1] Molecular Formula: C₁₄H₂₂N₂O₂[1] Molecular Weight: 250.34[1]
Introduction for the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with novel compounds where established protocols are not yet available. Our focus compound, this compound, serves as a representative example of a phenethylamine derivative for which public data on biological activity and optimal experimental concentrations is limited.
The core challenge with any new chemical entity is to systematically and rigorously determine its effective concentration range. This process is fundamental to generating reliable, reproducible data and uncovering its true biological effects. Using concentrations that are too high can lead to non-specific, off-target, or cytotoxic effects that mask the true mechanism of action, while concentrations that are too low will yield false-negative results.[2][3]
This document provides a logical, stepwise framework for establishing and refining the dosage and concentration of a novel research compound for in vitro cell-based assays. It is structured as a series of frequently asked questions (FAQs) and a practical troubleshooting guide to address common challenges encountered during this critical phase of experimental design.
Frequently Asked Questions (FAQs)
Q1: I have a new compound, this compound. Where do I even begin to determine a working concentration for my cell-based assay?
Answer: The process begins with foundational work: a literature review, understanding the compound's physicochemical properties, and then performing a broad-range dose-response screening.
-
Literature & Structural Analysis: While specific data for this exact compound is sparse, analyzing its structure is informative. It belongs to the phenethylamine class, which includes many neurologically active compounds that interact with targets like dopamine and serotonin receptors.[4][5][6] This suggests that initial assays could be performed in relevant models, such as neuronal cell lines.
-
Solubility Testing & Stock Solution Preparation: Before any biological assay, you must determine the compound's solubility. An improperly dissolved compound is a primary source of experimental variability.[3] A standard starting point is to attempt dissolution in dimethyl sulfoxide (DMSO), a common solvent for cell culture experiments. The final concentration of the solvent in your culture medium should be non-toxic to the cells, typically ≤0.1% to 0.5%.[3]
-
Wide-Range Dose-Response Assay: The first biological experiment should be a wide-range concentration screen to identify an effective "window." A common approach is to use a logarithmic or semi-log dilution series, for example, from 100 nM to 100 µM. This broad range helps to quickly identify the concentrations at which the compound is inert, active, or cytotoxic.
Q2: How do I prepare a reliable stock solution if I don't have solubility data?
Answer: A systematic approach is required. Start with a small, accurately weighed amount of the compound.
| Solvent | Typical Starting Concentration | Considerations & Best Practices |
| DMSO | 10-50 mM | The most common starting solvent. Ensure the compound dissolves completely. Use gentle vortexing or sonication if needed. Store aliquots at -20°C or -80°C to avoid freeze-thaw cycles. |
| Ethanol | 1-10 mM | Can be more volatile. Some cell types are more sensitive to ethanol than DMSO. |
| PBS/Culture Medium | Variable | Many organic compounds have poor aqueous solubility. If direct dissolution is attempted, check for precipitates. This is often used for final dilutions from a DMSO stock. |
Key Causality: Preparing a high-concentration, validated stock solution is critical because it minimizes the volume of solvent added to the final cell culture, thereby reducing solvent-induced artifacts.[3] Every experiment should include a "vehicle control" (cells treated with the same final concentration of solvent, e.g., 0.1% DMSO) to ensure that observed effects are due to the compound and not the solvent.
Q3: What are the most common pitfalls when determining the IC50/EC50 of a new compound?
Answer: The most frequent issues stem from experimental setup and data interpretation.
-
Inappropriate Cell Density: Cell seeding density must be optimized.[3] If cells become over-confluent during the assay, their growth rate changes, which will skew viability readouts and alter the apparent potency of the compound.
-
Incorrect Assay Duration: The duration of compound exposure is a critical variable.[3] A compound might show an effect after 24 hours but be cytotoxic by 72 hours. The timing should be relevant to the biological question being asked (e.g., short-term signaling events vs. long-term proliferation).
-
Ignoring Nominal vs. Actual Concentration: The concentration you add to the medium (nominal) may not be the effective concentration experienced by the cells.[7][8] Highly lipophilic compounds can adsorb to plasticware or bind extensively to proteins in the fetal bovine serum (FBS), reducing the freely available concentration.[7][8] This is a key reason why initial screens should cover a very broad concentration range.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem: My compound shows no effect, even at high concentrations (e.g., 50-100 µM).
| Potential Cause | Troubleshooting Step & Rationale |
| Poor Solubility / Precipitation | Action: Visually inspect your highest concentration wells under a microscope before and after adding to cells. Look for crystalline structures. Rationale: If the compound precipitates out of the culture medium, its effective concentration is unknown and much lower than the nominal concentration. Try preparing a fresh stock solution or using a lower top concentration. |
| Compound Instability | Action: Prepare fresh dilutions from your stock solution immediately before each experiment. Rationale: The compound may be unstable in aqueous media, degrading over the course of the incubation. Minimizing its time in media before reaching the cells can help. |
| Inappropriate Biological Model | Action: Re-evaluate your choice of cell line or assay. Rationale: The compound may not be active in the chosen system. If it is a suspected dopamine receptor ligand, for example, a cell line not expressing dopamine receptors will be non-responsive.[4] |
| Assay Incubation Time | Action: Run a time-course experiment (e.g., 6, 24, 48, 72 hours). Rationale: The compound's effect may require a longer or shorter incubation time to manifest.[2] |
Problem: I am seeing high variability between my replicate wells.
| Potential Cause | Troubleshooting Step & Rationale |
| Inconsistent Cell Seeding | Action: Ensure your cell suspension is homogenous before plating. Use proper pipetting techniques to avoid introducing bubbles or disturbing the cell monolayer.[9] Rationale: A non-uniform number of cells per well is a major source of variability in cell-based assays.[9][10] |
| "Edge Effects" in Microplates | Action: Avoid using the outermost wells of the microplate for experimental samples, as they are prone to evaporation. Fill them with sterile PBS or media instead.[11] Rationale: Evaporation in outer wells concentrates media components and the test compound, leading to skewed results. |
| Compound Precipitation at High Doses | Action: As above, visually inspect the wells. Rationale: Inconsistent precipitation across replicate wells will lead to highly variable results. |
| Pipetting Errors During Dilution | Action: Perform serial dilutions in separate tubes or a dedicated dilution plate before adding to the cell plate. Rationale: This ensures a more accurate and homogenous final concentration in the assay wells. |
Problem: The compound is highly cytotoxic at all tested concentrations.
| Potential Cause | Troubleshooting Step & Rationale |
| Concentration Range is Too High | Action: Shift your entire concentration range down by 1-2 orders of magnitude (e.g., start at 1 µM instead of 100 µM). Rationale: You may be observing a general toxicity effect that masks any specific, lower-dose biological activity. The goal is to find the lowest concentration that produces the desired effect without causing undue stress.[2] |
| Solvent Toxicity | Action: Double-check the final concentration of your solvent (e.g., DMSO) in the wells. Run a solvent toxicity curve to determine the maximum tolerated concentration for your specific cell line. Rationale: While often benign at ~0.1%, some sensitive cell lines may show toxicity at slightly higher solvent concentrations. |
| Contaminated Compound or Stock | Action: If possible, verify the purity of the compound. Prepare a fresh stock solution from a new aliquot of the solid compound. Rationale: Contamination can introduce unexpected biological activity. |
Experimental Protocols & Visualizations
Protocol 1: Initial Dose-Range Finding Assay (e.g., Using an MTT Viability Assay)
-
Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Stock Solution Preparation: Prepare a 10 mM stock of this compound in 100% DMSO.
-
Serial Dilution: Create a serial dilution plate. For a top concentration of 100 µM, you would perform a 1:10 dilution of your 10 mM stock into culture medium (creating a 1 mM intermediate), then add 10 µL of this to 90 µL of medium in the first well of your dilution series. Subsequent wells are serially diluted from there.
-
Treatment: Carefully transfer the prepared compound dilutions to the corresponding wells of the cell plate. Include "cells only" (no treatment) and "vehicle control" (0.1% DMSO) wells.
-
Incubation: Incubate for the desired time period (e.g., 48 hours).
-
Assay Readout: Perform the MTT assay (or other viability assay) according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control (set to 100% viability) and plot the results as % Viability vs. Log[Compound Concentration] to generate a dose-response curve.
Visualization 1: Workflow for Concentration Refinement
Caption: Workflow for determining an optimal in vitro concentration.
Visualization 2: Troubleshooting Unexpected Results
Caption: Decision tree for troubleshooting common assay problems.
References
-
Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Promega GmbH.
-
The Ultimate Guide to Troubleshooting Microplate Assays. (2024). Bitesize Bio.
-
This compound | CAS 31466-48-5. Santa Cruz Biotechnology.
-
How to Troubleshoot Common In-cell Western Issues. (2024). Azure Biosystems.
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). Promega Corporation (YouTube).
-
A troubleshooting guide to microplate-based assays. BMG LABTECH GmbH.
-
6 Steps for Successful in vitro Drug Treatment. (2025). Bitesize Bio.
-
A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. (2019). Anticancer Research.
-
Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays. (2018). National Institutes of Health (NIH).
-
Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. (2022). National Institutes of Health (NIH).
-
Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. (2022). Chemical Research in Toxicology.
-
2-[2-(2-morpholinoethoxy)phenyl]ethylamine | 403860-33-3. MOLBASE.
-
[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]amine. PubChem, National Institutes of Health (NIH).
-
4-(2-Morpholin-4-yl-ethyl)-phenylamine. Sigma-Aldrich.
-
2-Morpholinoethylamine. PubChem, National Institutes of Health (NIH).
-
Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. (1995). PubMed, National Institutes of Health (NIH).
-
List of miscellaneous 5-HT2A receptor agonists. Wikipedia.
-
4-[(2-Morpholin-4-yl)-ethoxy]-phenylamine. SpectraBase.
-
Send Inquiry or RFQ to this compound (CAS No. 31466-48-5) Suppliers & Manufacturers. Chemical Register.
-
(4-Benzyl-morpholin-2-ylmethyl)ethylamine. Chem-Impex.
-
Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives. (1993). PubMed, National Institutes of Health (NIH).
Sources
- 1. scbt.com [scbt.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. List of miscellaneous 5-HT2A receptor agonists - Wikipedia [en.wikipedia.org]
- 6. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [se.promega.com]
- 11. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
Technical Support Center: Crystallization of 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine
Welcome to the technical support center for the crystallization of 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining a crystalline form of this and structurally similar amine compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot effectively and develop a robust and reproducible crystallization process.
Given that this compound is a specific molecule for which public domain data on crystallization is scarce, this guide will establish a foundational, first-principles approach. We will proceed as one would with any new chemical entity: systematically determining its properties and using that knowledge to overcome common crystallization challenges.
Part 1: Foundational Knowledge & Initial Assessment
Structural Analysis:
-
Amines: The presence of both a primary amine (-NH2) and a tertiary morpholine amine suggests the molecule is basic. This is a critical handle for crystallization, as adjusting the pH to form a salt can dramatically alter solubility and improve crystallinity. Protonated amines often form stronger hydrogen bonds, which can facilitate the formation of a stable crystal lattice.[1][2]
-
Aromatic Ring & Ether: The ethoxy-phenyl group provides a degree of lipophilicity.
-
Flexibility: The ethylamine linker allows for conformational flexibility, which can sometimes hinder crystallization by allowing the molecule to adopt multiple shapes, making it difficult for it to pack into a regular, repeating lattice.[3]
FAQ: Initial Characterization
Q1: I have just synthesized this compound and it is an oil/amorphous solid. What is my first step?
A1: Your immediate goal is to confirm the identity and purity of your compound. Crystallization is a purification technique, but starting with highly impure material can be a significant hurdle.[4] Use techniques like NMR, LC-MS, and FTIR to confirm the structure and assess purity. Subsequently, the first step in crystallization development is a systematic solvent screening to understand your compound's solubility across a range of solvents.
Q2: What is polymorphism and why is it important for this compound?
A2: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[5][6][7] These different forms, or polymorphs, can have distinct physicochemical properties, including solubility, stability, and melting point. For a pharmaceutical compound, identifying the most thermodynamically stable polymorph is crucial for ensuring consistent performance and regulatory compliance.[8][9] An unstable form could transition to a more stable, less soluble form over time, impacting the drug's efficacy.
Q3: What analytical techniques are essential for characterizing my solid form?
A3: A suite of analytical methods is necessary for comprehensive solid-state characterization.[1]
-
X-Ray Powder Diffraction (XRPD): This is the gold standard for identifying crystalline phases.[5] Each polymorph will have a unique diffraction pattern. A broad "halo" with no sharp peaks indicates an amorphous solid.
-
Differential Scanning Calorimetry (DSC): DSC measures thermal transitions. It can identify melting points, glass transitions (for amorphous material), and conversions from one polymorph to another.
-
Thermogravimetric Analysis (TGA): TGA measures changes in mass with temperature, which is useful for identifying solvates or hydrates.
-
Microscopy: Visual examination of your solid can provide initial clues about its crystalline nature and morphology.
Part 2: Systematic Crystallization Development
A structured approach to crystallization development will save time and resources. The following workflow provides a logical progression from initial screening to a more optimized process.
Diagram: Crystallization Development Workflow
Caption: A systematic workflow for developing a crystallization process.
Step 1: Solvent and System Screening
The choice of solvent is the most critical factor in crystallization. An ideal solvent (or solvent system) will dissolve the compound at a higher temperature but have lower solubility at a lower temperature.
Protocol: Initial Solvent Screening
-
Selection: Choose a diverse set of ~10-20 solvents with varying polarities and hydrogen bonding capabilities (e.g., alcohols, ketones, esters, hydrocarbons, water).
-
Procedure:
-
Add a small, known amount of your compound (e.g., 10-20 mg) to a small vial.
-
Add the test solvent dropwise at room temperature, vortexing between additions, until the solid dissolves. Record the approximate solubility.
-
If it dissolves readily, the solvent is likely too good for cooling crystallization.
-
If it is poorly soluble, heat the vial gently. If it dissolves upon heating, it is a good candidate for cooling crystallization.
-
Cool the vials that required heating to room temperature, and then to 4°C. Observe for precipitation.
-
-
Analysis: Analyze any resulting solids by microscopy and XRPD to check for crystallinity.
Table: Example Solvent Screening Results (Hypothetical)
| Solvent | Solubility (RT) | Solubility (60°C) | Observations on Cooling |
| Methanol | High | Very High | No crystals, or oil |
| Isopropanol | Moderate | High | Crystalline solid |
| Ethyl Acetate | Low | Moderate | Crystalline solid |
| Toluene | Low | Moderate | Small needles |
| Heptane | Insoluble | Insoluble | - |
| Water | Insoluble | Insoluble | - |
| Acetonitrile | Moderate | High | Amorphous solid |
Pro-Tip: Consider using solvent mixtures (co-solvents or anti-solvents). An anti-solvent is a solvent in which your compound is insoluble. Adding an anti-solvent to a solution of your compound can induce crystallization. This is particularly useful if you cannot find a suitable single solvent.
Step 2: Polymorph and Salt Screening
For a basic compound like this, salt formation is a powerful tool. A salt screen can be performed in parallel with the polymorph screen.
Protocol: Slurry Experiment for Stable Polymorph Identification
The most stable polymorph is generally the least soluble in a given solvent.[8] Slurry experiments are designed to identify this form.
-
Add an excess of your solid to a selection of solvents identified in the initial screen.
-
Stir the suspensions (slurries) at a constant temperature (or cycle the temperature) for an extended period (days to weeks).
-
Periodically isolate a small sample of the solid, dry it, and analyze by XRPD.
-
The system will equilibrate to the most stable form under those conditions, as the metastable forms dissolve and re-precipitate as the stable form.
Protocol: Salt Screening
-
Dissolve your amine compound in a suitable solvent (e.g., isopropanol, ethyl acetate).
-
Add a stoichiometric amount of a pharmaceutically acceptable acid (e.g., HCl, HBr, sulfuric acid, tartaric acid, citric acid) dissolved in a small amount of the same or a miscible solvent.
-
Observe for precipitation. If no solid forms, try cooling or adding an anti-solvent.
-
Analyze any resulting solids by XRPD.
Part 3: Troubleshooting Guide
This section addresses the most common issues encountered during crystallization.
Issue 1: Oiling Out - The Compound Precipitates as a Liquid
"Oiling out" or liquid-liquid phase separation occurs when the solute comes out of solution as a liquid phase instead of a solid.[4] This is often due to very high supersaturation, where the solution temperature is above the melting point of the solid at that concentration. The resulting oil can trap impurities and often solidifies into an amorphous state.[6]
Q: My solution turns cloudy and forms sticky droplets on cooling. What should I do?
A: This is a classic case of oiling out. Here is a systematic approach to resolve it:
Diagram: Oiling Out Troubleshooting Flowchart
Caption: Decision tree for troubleshooting oiling out.
Detailed Strategies to Prevent Oiling Out:
-
Control Supersaturation: This is the most critical parameter.[4] High supersaturation is the primary cause of oiling out.
-
Reduce Cooling Rate: Slow, controlled cooling allows the system to remain in the metastable zone longer, favoring ordered crystal growth over liquid phase separation.[2][4]
-
Slower Anti-solvent Addition: If using an anti-solvent, add it very slowly to the stirred solution to avoid creating pockets of high local supersaturation.[4]
-
-
Use Seed Crystals: Seeding is a powerful technique to control crystallization.[7] By introducing a small amount of the desired crystalline material, you provide a template for growth, bypassing the need for primary nucleation which can lead to oiling.[6]
-
Protocol: Cool the saturated solution to a point where it is supersaturated but not yet nucleating (the metastable zone). Add 1-5% (w/w) of finely ground seed crystals. Then, continue the slow cooling.[4]
-
-
Optimize the Solvent System:
-
Choose a solvent in which the compound is less soluble. This often requires a higher temperature to dissolve the compound, creating a larger temperature window for controlled cooling.
-
Increase the amount of solvent to create a more dilute solution, which can prevent the critical supersaturation for oiling out from being reached.[4]
-
-
Adjust pH: For an amine, crystallizing a salt can be very effective. Salts often have higher melting points and different solubility profiles, which can completely circumvent the oiling out problem.
Issue 2: Amorphous Solid or No Precipitation
Q: After cooling my solution, I either get a glassy, non-crystalline solid, or nothing precipitates at all. What's wrong?
A: This indicates one of two scenarios: either the conditions favor an amorphous state, or the solution is not sufficiently supersaturated.
Strategies to Induce Crystallinity:
-
If Nothing Precipitates:
-
Too Much Solvent: Your solution may be undersaturated even at low temperatures. Try slowly evaporating the solvent to increase the concentration.
-
Induce Nucleation: Try scratching the inside of the flask with a glass rod just below the solvent surface. The microscopic scratches can provide nucleation sites.
-
Add an Anti-solvent: If you have a clear, concentrated solution, slowly add an anti-solvent to induce precipitation.
-
-
If an Amorphous Solid Forms:
-
This is closely related to oiling out and is often the result of very rapid precipitation from a highly supersaturated state.
-
Slow Down: All the strategies for preventing oiling out (slower cooling, slower anti-solvent addition, using a more dilute solution) are applicable here.
-
Slurry Conversion: If you have an amorphous solid, you can try to convert it to a crystalline form by slurrying it in a solvent where it has partial solubility. Over time, the amorphous material will dissolve and re-precipitate as the more stable crystalline form.
-
Part 4: Frequently Asked Questions (FAQs)
Q4: How does pH affect the crystallization of an amine like this compound?
A4: pH is a critical parameter. The amine groups in your molecule are basic and can be protonated by adding an acid. This converts the free base into a salt. Salt formation drastically changes the molecule's properties:
-
Solubility: The salt form is typically much more soluble in polar solvents (like water or alcohols) and less soluble in non-polar organic solvents compared to the free base. This allows you to use pH shifts to control crystallization. For instance, you could dissolve the salt in water and then slowly add a base to raise the pH, causing the less soluble free base to crystallize out.
-
Crystallinity: Salts often form more stable and well-ordered crystals than their corresponding free bases due to strong ionic interactions and hydrogen bonding.
Q5: How do I choose between cooling crystallization and anti-solvent crystallization?
A5: The choice depends on your compound's solubility profile.
-
Cooling Crystallization: This is ideal when you find a solvent that shows a large difference in solubility with temperature. It's generally easier to control.
-
Anti-solvent Crystallization: This is useful when your compound is highly soluble in most solvents at room temperature, making cooling ineffective. It is also used when the compound is thermally sensitive and cannot be heated. The key is to find a miscible solvent/anti-solvent pair.
Q6: My crystals are very small needles, which are difficult to filter. How can I get larger crystals?
A6: Crystal size is primarily influenced by the rates of nucleation versus growth. Many small crystals result from rapid nucleation. To get larger crystals, you need to favor growth over nucleation.
-
Slow Down Cooling/Anti-solvent Addition: This is the most effective method. A slower approach keeps the supersaturation level low, which favors the growth of existing crystals rather than the formation of new nuclei.
-
Seeding: Seeding with a small number of seed crystals can help control the number of crystals that form, allowing them to grow larger.
Q7: How do I know if I have the most stable polymorph?
A7: There is no single experiment that can definitively prove you have the most stable form. However, a combination of techniques provides strong evidence:
-
Extensive Screening: The more conditions you screen (solvents, temperatures, etc.), the more likely you are to find the stable form.[8]
-
Slurry Experiments: As mentioned, slurrying a mixture of forms will result in the conversion to the most stable form under those conditions.
-
Thermodynamic Rules: According to Ostwald's Rule of Stages, the first form to crystallize is often a metastable one. The stable polymorph is generally the highest melting and least soluble form.
This guide provides a comprehensive framework for approaching the crystallization of this compound. By systematically applying these principles of screening, optimization, and troubleshooting, you will be well-equipped to develop a robust process and obtain a high-quality crystalline product.
References
-
Particle Analytical. (2025, May 27). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Available at: [Link]
-
Threlfall, T. (2011, September 1). X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review. Available at: [Link]
-
Mettler Toledo. Oiling Out in Crystallization. Available at: [Link]
-
Beckmann, W. (2000). Seeding the Desired Polymorph: Background, Possibilities, Limitations, and Case Studies. Organic Process Research & Development. Available at: [Link]
-
DANNALAB. XRPD for Small Molecule Drugs. Available at: [Link]
-
Acevedo, D., et al. (2018). Polymorph control in batch seeded crystallizers. A case study with paracetamol. RSC Advances. Available at: [Link]
-
Bernstein, J. (2011). Analytical techniques for studying and characterizing polymorphs. Polymorphism in Molecular Crystals. Oxford University Press. Available at: [Link]
-
ReelMind. How Does the Rate of Cooling Influence Crystal Size?: Science Explained. Available at: [Link]
-
Amari, S., et al. (2022). Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. ResearchGate. Available at: [Link]
-
Reddit. (2020, March 16). How does cooling rate affect the point at which crystalisation occures and why? Available at: [Link]
-
Drawell. What are the Growing Uses of XRD in Polymorph Screening. Available at: [Link]
-
Protheragen. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Available at: [Link]
-
ResearchGate. (2025, August 7). Seeding the Desired Polymorph: Background, Possibilities, Limitations, and Case Studies. Available at: [Link]
-
MDPI. Special Issue : Anti-Solvent Crystallization. Available at: [Link]
-
Stein, S. Cooling Rate and Crystal Size. Northwestern University. Available at: [Link]
-
ResearchGate. Impurities Assisted with Control of Polymorphs during Seeded Crystallization. Available at: [Link]
-
Technobis Crystallization Systems. (2023, September 6). Developing seeding protocols through secondary nucleation measurements on the Crystalline. Available at: [Link]
-
International Journal of Pure and Applied Mathematics. (2018). CRYSTAL CHARACTERIZATION TECHNIQUES. Available at: [Link]
-
Qiao, Y., et al. (2017). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. Monash University. Available at: [Link]
-
Semantic Scholar. (2017, October 3). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. Available at: [Link]
-
Improved Pharma. (2022, May 3). Increasing the Effectiveness of Slurry Experiments to Confirm the Relative Stability of Polymorphs. Available at: [Link]
-
ResearchGate. Screening solvent–amine combinations. Available at: [Link]
-
ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization? Available at: [Link]
-
ResearchGate. (2019, May 28). What are the different techniques to characterize chemical crystals? Available at: [Link]
-
CrystEngComm. (2025, April 21). Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex. Available at: [Link]
-
Miller, J. M., et al. (2025, August 9). Identifying the stable polymorph early in the drug discovery-development process. Available at: [Link]
-
Al-Hilaly, Y., et al. (2020). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. PMC - NIH. Available at: [Link]
-
MDPI. (2022, July 22). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. Available at: [Link]
-
ResearchGate. DSC curves of (a) amorphous and (b) crystalline sucrose. Available at: [Link]
-
Fujiwara, M., et al. (2008). Design and Optimization of a Combined Cooling/Antisolvent Crystallization Process. ACS Publications. Available at: [Link]
-
TA Instruments. DSC Characterization of Crystalline Structure in Foods and Pharmaceuticals. Available at: [Link]
-
Van den Mooter, G. (2012). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC - NIH. Available at: [Link]
-
IDEALS. INVESTIGATING THE EFFECT OF AMORPHIZATION METHOD ON THE PHYSICOCHEMICAL PROPERTIES AND HEAT- AND MOISTURE-INDUCED CRYSTALLIZATIO. Available at: [Link]
-
Pharmaceutical Technology. (2012). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Available at: [Link]
-
MIT. Direct Design of Pharmaceutical Antisolvent Crystallization through Concentration Control. Available at: [Link]
-
Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Available at: [Link]
-
MDPI. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Available at: [Link]
-
NIH. (2020, June 22). A method to quantify crystallinity in amorphous metal alloys: A differential scanning calorimetry study. Available at: [Link]
-
Mettler Toledo. Using AntiSolvent for Crystallization. Available at: [Link]
-
International Centre for Diffraction Data. Suggestions for DSC, GVS, and XRD methods for quantitating residual amorphous content in crystalline drug substance. Available at: [Link]
-
MIT. (2008). Modelling and control of combined cooling and antisolvent crystallization processes. Available at: [Link]
-
RSC Publishing. (2024, February 13). Crystallization of para-aminobenzoic acid forms from specific solvents. Available at: [Link]
-
PubMed. (2005). An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. Available at: [Link]
-
PubMed. (2005). Identifying the stable polymorph early in the drug discovery-development process. Available at: [Link]
-
Taylor & Francis Online. (2025, August 9). Identifying the Stable Polymorph Early in the Drug Discovery-Development Process. Available at: [Link]
-
NIH. (2020, June 26). Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. Available at: [Link]
-
RSC Publishing. (2025, August 7). The role of pH and Mg on the stability and crystallization of amorphous calcium carbonate. Available at: [Link]
-
NIH. (2022, January 11). Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. labsolu.ca [labsolu.ca]
- 4. [4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]amine | C12H16N2O3 | CID 685245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Morpholin-4-yl-2-p-tolyl-ethylamine | C13H20N2O | CID 16461914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. 2-Morpholinoethylamine | C6H14N2O | CID 408285 - PubChem [pubchem.ncbi.nlm.nih.gov]
Minimizing off-target effects of 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine
A-EMPEA (2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine) is a novel research compound. As with any new chemical entity, a thorough understanding and mitigation of potential off-target effects are critical for accurate experimental interpretation and progression toward therapeutic development. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying, validating, and minimizing off-target activities of A-EMPEA and similar molecules.
Frequently Asked Questions (FAQs)
Q1: We are observing an unexpected phenotype in our cell-based assays after treatment with A-EMPEA. How can we determine if this is due to an off-target effect?
A1: This is a critical question in early-stage research. An unexpected phenotype could arise from on-target effects in a novel pathway, or from unintended off-target interactions. A multi-pronged approach is necessary to distinguish between these possibilities:
-
Orthogonal Inhibitors: Compare the phenotype induced by A-EMPEA with that of structurally unrelated inhibitors of the same primary target. If different inhibitors produce the same phenotype, it strengthens the case for an on-target effect.[1]
-
Dose-Response Analysis: Establish a clear dose-response curve for the unexpected phenotype. While both on- and off-target effects can be dose-dependent, a significant divergence in the EC50/IC50 values between the intended activity and the unexpected phenotype may suggest an off-target interaction.
-
Target Engagement Assays: Directly confirm that A-EMPEA is engaging its intended target in your cellular model at concentrations that produce the phenotype. Techniques like the Cellular Thermal Shift Assay (CETSA) are invaluable for this.[2][3][4]
-
Rescue Experiments: If possible, re-introduce a version of the primary target that is resistant to A-EMPEA. If the phenotype is reversed or prevented, it provides strong evidence for an on-target effect.[1]
Q2: What are the first steps to proactively identify potential off-targets for a new compound like A-EMPEA?
A2: Early and systematic profiling is key to de-risking your compound and avoiding costly late-stage failures.[5][6][7] The process should begin with computational methods and move toward broad experimental screening.
-
In Silico Prediction: Utilize computational, ligand-based approaches to predict potential off-target interactions.[8] These tools compare the structure of A-EMPEA against databases of known ligands and their targets to flag potential interactions.[8]
-
Broad In Vitro Profiling: Screen A-EMPEA against large, commercially available panels of common off-target liabilities. These panels typically include a wide range of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes known to be associated with adverse drug reactions.[5][6][9][10]
Q3: Our in silico analysis predicted several potential off-target kinases. What is the best way to confirm these experimentally?
A3: Kinome profiling is the gold standard for assessing the selectivity of a compound against the human kinome.[11] Several service providers offer comprehensive screening panels.
-
In Vitro Kinase Panels: Submit A-EMPEA for screening against a broad panel of kinases (e.g., KINOMEscan™, which covers over 480 kinases).[12][13][14] These assays typically measure the binding affinity (Kd) of your compound to each kinase in the panel, providing a quantitative measure of interaction.[12][13]
-
Cell-Based Validation: For high-priority hits from the in vitro screen, it's crucial to validate the interaction in a cellular context.[1] This can involve measuring the inhibition of the specific kinase's downstream signaling pathway in cells treated with A-EMPEA.
Q4: A-EMPEA has a morpholine group, which is common in many approved drugs. Does this suggest any likely off-target liabilities?
A4: The morpholine moiety is a versatile scaffold in medicinal chemistry. While its presence doesn't automatically predict specific off-targets, the overall structure of A-EMPEA (containing phenyl, ethoxy, and ethylamine groups) may have an affinity for certain receptor families. GPCRs and monoamine transporters are plausible candidates for off-target interactions given the phenethylamine-like core. A broad GPCR screening panel is highly recommended to assess for any such activity.[15][16][17][18]
Q5: We have confirmed an off-target interaction. What are our options for minimizing this effect?
A5: This is a central challenge in medicinal chemistry. The goal is to eliminate or reduce off-target activity while maintaining or improving on-target potency.
-
Structure-Activity Relationship (SAR) Studies: This is the primary strategy.[19][20][21] Systematically synthesize and test analogs of A-EMPEA to understand which parts of the molecule are responsible for the on-target and off-target activities. The goal is to find a modification that disrupts the off-target interaction without affecting the on-target binding.[19][20]
-
Rational Drug Design: If the structure of the off-target protein is known, computational docking and modeling can be used to guide the design of new analogs with reduced affinity for the off-target.[22]
Troubleshooting & Methodologies
This section provides a deeper dive into the experimental workflows for identifying and mitigating off-target effects.
Workflow 1: Proactive Off-Target Profiling
This workflow outlines the systematic process for characterizing a new compound like A-EMPEA.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that A-EMPEA binds to its intended target (and potential off-targets) within the complex environment of a live cell.[2][3][23] It relies on the principle that ligand binding stabilizes a protein, increasing its melting temperature.[4][24]
Objective: To determine if A-EMPEA engages and stabilizes its target protein in intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture the relevant cell line to ~80% confluency.
-
Treat cells with either vehicle control (e.g., DMSO) or a range of A-EMPEA concentrations. Incubate under normal culture conditions for a specified time (e.g., 1 hour).
-
-
Heating Step:
-
Harvest the cells and resuspend them in a buffer like PBS.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a short duration (e.g., 3 minutes). This is the "thermal challenge". A typical range might be 40°C to 70°C in 2-3°C increments.
-
Immediately cool the samples on ice.
-
-
Lysis and Separation:
-
Lyse the cells to release their contents. This can be done through freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
-
Protein Detection:
-
Carefully collect the supernatant, which contains the soluble, non-aggregated proteins.
-
Analyze the amount of the target protein remaining in the soluble fraction using a standard protein detection method, such as Western blotting or mass spectrometry.[23]
-
-
Data Analysis:
-
For each treatment condition (vehicle vs. A-EMPEA), plot the amount of soluble target protein as a function of temperature.
-
A shift in this "melting curve" to the right (i.e., to higher temperatures) in the A-EMPEA-treated samples indicates that the compound has bound to and stabilized the protein.[1]
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent results in cell viability assays | 1. Compound precipitation at high concentrations.2. Off-target toxicity.3. Cell line-specific effects. | 1. Check the solubility of A-EMPEA in your media. 2. Perform a broad kinase and safety panel screen to identify potential off-target liabilities known to affect cell survival.[1][5]3. Test the compound on a panel of different cell lines to check for consistent effects. |
| No thermal shift observed in CETSA for the primary target | 1. Compound is not cell-permeable.2. The target protein is not stabilized upon binding.3. Insufficient drug concentration or incubation time. | 1. Perform the CETSA on cell lysates first to confirm direct binding without the cell membrane barrier.[24]2. Not all binding events lead to thermal stabilization; consider an alternative target engagement assay.3. Optimize the A-EMPEA concentration and treatment duration. |
| A confirmed off-target has no known link to the observed phenotype | 1. The off-target is not the cause of the phenotype.2. The off-target's role in the specific cellular context is unknown.3. Polypharmacology: the phenotype results from engaging multiple targets. | 1. Use genetic methods (e.g., siRNA/CRISPR) to knock down the off-target and see if the phenotype is ablated.2. Investigate the downstream signaling of the off-target to look for pathway modulation.3. This is complex; SAR studies are crucial to decouple the activities.[19][20] |
| SAR is difficult; modifications reduce both on- and off-target activity | 1. The binding sites for the on- and off-targets are highly similar.2. The modified part of the molecule is critical for both interactions. | 1. Focus on subtle modifications to regions of the molecule that show some structural divergence between the targets.2. Consider a different chemical scaffold for the on-target. |
References
-
Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]
-
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]
-
Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]
-
ICE Bioscience. (n.d.). Safety Pharmacology Services. Retrieved from [Link]
-
Lynch, J. J., Van Vleet, T. R., Mittelstadt, S. W., & Blomme, E. A. (2017). In vitro safety pharmacology profiling: what else beyond hERG?. Journal of Pharmacological and Toxicological Methods, 87, 125-133. Retrieved from [Link]
-
Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-382. Retrieved from [Link]
-
AddexBio. (n.d.). G-Protein Coupled Receptor (GPCR) Screening Assays. Retrieved from [Link]
-
ChemPartner. (n.d.). In Vitro Safety Pharmacology: A Roadmap to Safer and More Effective Drugs. Retrieved from [Link]
-
Naert, T., Tulkens, J., et al. (2021). Benchmarking and integrating genome-wide CRISPR off-target detection and prediction. ResearchGate. Retrieved from [Link]
-
Al-Ali, H., & Al-Mulla, H. (2017). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 7(19), e2555. Retrieved from [Link]
-
Drug Target Review. (n.d.). DiscoverX GPCRscan® GPCR Profiling Services. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). GPCR Screening and Profiling - Identify Valuable Hits. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]
-
Kim, H., Kim, J. S., & Lee, S. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. Nature Reviews Methods Primers, 1(1), 1-14. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]
-
Almqvist, H., Axelsson, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1445, 193-212. Retrieved from [Link]
-
Leite, D. J. P., da Silva, R. S., et al. (2021). In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments. PLOS ONE, 16(5), e0251320. Retrieved from [Link]
-
Bae, S., Park, J., & Kim, J. S. (2023). web-based in silico variant-aware potential off-target site identification for genome editing applications. Nucleic Acids Research. Retrieved from [Link]
-
Patsnap. (2024). How can off-target effects of drugs be minimised?. Retrieved from [Link]
-
Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(6), 1615-1624. Retrieved from [Link]
-
Pär Nordlund Lab. (n.d.). CETSA. Retrieved from [Link]
-
Technology Networks. (2024). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved from [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]
-
Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data, 2, 22. Retrieved from [Link]
-
Gautam, P., et al. (2019). Phenotypic screening combined with machine learning for efficient identification of breast cancer-selective therapeutic targets. Cell Chemical Biology, 26(7), 987-998.e5. Retrieved from [Link]
-
Cambridge Healthtech Institute. (n.d.). Target Identification from Phenotypic Screening. Retrieved from [Link]
-
Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenotypic screening. Retrieved from [Link]
-
Jenkins, J., & Schirle, M. (2016). Identifying Compound Efficacy Targets in Phenotypic Drug Discovery. Novartis OAK. Retrieved from [Link]
-
Tyagi, S., et al. (2020). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. International Journal of Molecular Sciences, 21(18), 6617. Retrieved from [Link]
-
Chem Help ASAP. (2020, August 23). off-target effects [Video]. YouTube. Retrieved from [Link]
-
Zhang, T., et al. (2023). SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Naeem, M., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Cells, 9(7), 1698. Retrieved from [Link]
-
PDB-101. (n.d.). Structural basis for Cas9 off-target activity. Retrieved from [Link]
-
ResearchGate. (n.d.). On Exploring Structure–Activity Relationships. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure-activity relationships for the design of small-molecule inhibitors. Retrieved from [Link]
-
Drug Design. (n.d.). Structure Activity Relationships. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. CETSA [cetsa.org]
- 4. news-medical.net [news-medical.net]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. ChemPartner [chempartner.com]
- 8. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 10. In vitro safety pharmacology profiling: what else beyond hERG? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 13. chayon.co.kr [chayon.co.kr]
- 14. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 15. AddexBio Service - GPCRAssays [addexbio.com]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 18. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 22. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 23. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine
Prepared by the Senior Application Scientist Team
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine (CAS 31466-48-5)[1]. Our objective is to provide not just protocols, but the scientific rationale behind them, empowering you to troubleshoot and optimize your purification workflows effectively.
Introduction: Understanding the Molecule
This compound is a substituted phenethylamine derivative[2]. Its structure features several key functional groups that dictate its chemical behavior and, consequently, the strategies for its purification:
-
A Primary Ethylamine Group: Strongly basic and a primary site for protonation.
-
A Tertiary Morpholine Nitrogen: Also basic, contributing to the molecule's overall alkaline nature.
-
An Ethoxy-phenyl Group: A bulky, relatively non-polar aromatic moiety.
The presence of two basic nitrogen atoms makes this compound highly susceptible to interactions with acidic media, which is a critical consideration for chromatographic purification on standard silica gel. Purity is paramount, as even minor impurities can significantly alter downstream biological activity and analytical results.
Frequently Asked Questions (FAQs)
Q1: My compound is showing significant tailing or streaking on a standard silica gel TLC plate. What is causing this and how can I fix it?
A: This is the most common issue encountered when purifying basic amines on silica. The root cause is an acid-base interaction between the basic amine groups on your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel[3]. This strong, often irreversible, binding leads to poor peak shape, reduced recovery, and sometimes even degradation of the compound on the column.
Solution: To mitigate this, you must neutralize the acidic sites on the silica. This can be achieved in two primary ways:
-
Mobile Phase Modification: Add a small amount of a competing base to your eluent system. Triethylamine (TEA) at a concentration of 0.5-1% (v/v) is the most common choice. Ammonia in methanol (e.g., a 2M solution used as a co-solvent with dichloromethane) is also highly effective[4]. The competing base will preferentially bind to the acidic silanols, allowing your target compound to elute symmetrically.
-
Use of a Functionalized Stationary Phase: Employ an amine-treated or "basic" silica column (often labeled as NH2 or DEA phases). These columns have been chemically modified to mask the acidic silanols, providing a more inert surface for the purification of basic compounds. This often allows for simpler solvent systems, such as hexane/ethyl acetate, without the need for basic additives[3].
Q2: Which primary purification technique—chromatography, recrystallization, or extraction—is most suitable for this compound?
A: The optimal technique depends on the nature of the impurities. A multi-step approach is often best.
-
Acid-Base Extraction: This is an excellent first-pass purification step to remove any non-basic organic impurities or starting materials. By dissolving the crude mixture in an organic solvent (e.g., dichloromethane) and washing with dilute acid (e.g., 1M HCl), your basic amine will become protonated and move into the aqueous layer, leaving neutral or acidic impurities behind. You can then basify the aqueous layer and re-extract your purified product.
-
Column Chromatography: This is the method of choice for separating the target compound from impurities with similar basicity but different polarity. As discussed in Q1, using a modified mobile phase or a specialized column is crucial for success[3][4].
-
Recrystallization: If your compound is a solid and has a high degree of purity (>90%) after initial purification, recrystallization is an excellent final step to achieve high-purity crystalline material. The key is finding a suitable solvent or solvent system. For morpholine derivatives, solvents like ethanol, ethyl acetate, or mixtures with non-polar solvents like petroleum ether are often effective[5]. It is often advantageous to recrystallize the salt form (e.g., hydrochloride or hydrobromide), which may have better crystal lattice energy than the free base[6].
Q3: How can I effectively remove residual solvents after my purification?
A: Residual solvents can be persistent, especially high-boiling ones like triethylamine or DMSO.
-
For Volatile Solvents (DCM, Ethyl Acetate, Hexane): Use a rotary evaporator followed by drying under high vacuum for several hours.
-
For High-Boiling Solvents (Triethylamine, DMSO): After initial concentration, co-evaporation can be effective. This involves dissolving the residue in a low-boiling solvent (like DCM or methanol) and re-concentrating several times to azeotropically remove the higher-boiling contaminant. For stubborn cases, lyophilization (freeze-drying) from a suitable solvent like water or 1,4-dioxane (if the compound is stable) can be very effective.
Troubleshooting Guide
This table outlines common problems encountered during the purification of this compound and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery from Silica Column | 1. Irreversible binding of the basic amine to acidic silica gel.[3] 2. Compound degradation on the acidic stationary phase. | 1. Immediate Action: Flush the column with a more polar, basic eluent (e.g., 5-10% 2M NH3 in MeOH/DCM). 2. Future Runs: Pre-treat the column by flushing with eluent containing 1% triethylamine before loading the sample. Alternatively, use an amine-functionalized silica column.[3] |
| Product "Oils Out" During Recrystallization | 1. The chosen solvent is too good, preventing crystal formation upon cooling. 2. The presence of impurities is disrupting crystal lattice formation. 3. The cooling process is too rapid. | 1. Add a non-polar "anti-solvent" (e.g., hexane or petroleum ether) dropwise to the warm solution until turbidity persists. 2. Perform a preliminary purification step (e.g., acid-base extraction or a quick silica plug) to remove gross impurities. 3. Allow the solution to cool slowly to room temperature before placing it in a refrigerator or freezer. |
| Multiple Spots on TLC After Purification | 1. Incomplete separation due to an unoptimized solvent system. 2. On-column degradation or reaction (e.g., N-oxide formation). 3. The compound exists as a mixture of diastereomers (if a chiral center was introduced during synthesis). | 1. Develop a new TLC system with better separation (ΔRf > 0.2). Consider switching from normal-phase to reversed-phase.[4] 2. Ensure solvents are peroxide-free and consider running the purification under an inert atmosphere (e.g., nitrogen). 3. If diastereomers are present, fractional crystallization or chiral chromatography may be necessary to separate them.[6] |
| Formation of Emulsion During Acid-Base Extraction | 1. Vigorous shaking of the separatory funnel. 2. High concentration of the crude product. | 1. Gently invert the separatory funnel for mixing instead of shaking vigorously. 2. Add a saturated solution of NaCl (brine) to help break the emulsion by increasing the ionic strength of the aqueous phase. 3. Dilute the mixture with more of both the organic and aqueous solvents. |
Visualized Purification Workflow
The following diagram illustrates a general decision-making workflow for the purification of this compound.
Caption: Decision workflow for purification of the target amine.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography with Basic Modifier
This protocol is designed for purifying the free base form of the amine from impurities of different polarities.
-
Slurry Preparation: Choose an appropriate silica gel (e.g., 230-400 mesh). Prepare a slurry in your starting eluent (e.g., 99:1 Hexane/Triethylamine). Pour this into your column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution and concentrate it to a dry powder using a rotary evaporator. This dry-loading method generally provides superior resolution compared to liquid-loading. Carefully add the dried powder to the top of the column bed.
-
Elution:
-
Begin with a non-polar mobile phase containing 0.5-1% triethylamine (e.g., 100% Hexane + 1% TEA).
-
Gradually increase the polarity by introducing a more polar solvent, also containing 1% TEA (e.g., Ethyl Acetate + 1% TEA). A typical gradient might be from 0% to 50% Ethyl Acetate in Hexane (with 1% TEA constant throughout).
-
Collect fractions and monitor them by TLC, staining with a suitable agent like potassium permanganate or ninhydrin.
-
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. To remove the last traces of triethylamine, co-evaporate with DCM (2-3 times).
Protocol 2: Recrystallization of the Hydrochloride Salt
Converting the free base to its hydrochloride salt often yields a more stable, crystalline solid that is easier to purify by recrystallization.
-
Salt Formation: Dissolve the crude or semi-purified amine free base in a minimal amount of a suitable solvent like anhydrous diethyl ether or ethyl acetate.
-
Slowly, and with stirring, add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise until precipitation is complete. You can monitor the pH of a wet sample with litmus paper to ensure it is acidic.
-
Isolation of Crude Salt: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Recrystallization:
-
Transfer the crude salt to a clean flask. Add a small amount of a potential recrystallization solvent (e.g., ethanol, isopropanol, or an ethanol/ethyl acetate mixture).
-
Heat the mixture gently with stirring until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal yield.
-
-
Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a minimal amount of the cold recrystallization solvent, and dry under high vacuum.
References
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. [Link]
-
Scribd. (n.d.). Amine Treating - Troubleshooting Guide. [Link]
-
Lyddon, L. (2008). Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, LLC. [Link]
-
Scribd. (n.d.). Troubleshooting of Amine Regn. [Link]
-
Hydrocarbon Processing. (2020). Startup troubleshooting of amine units in LNG export facilities. [Link]
-
ChemRxiv. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. [Link]
-
Laumer, J. M., Kim, D. D., & Beak, P. (2002). Enantioselective synthesis of 2-substituted 2-phenylethylamines by lithiation-substitution sequences: synthetic development and mechanistic pathway. Journal of Organic Chemistry, 67(19), 6797-804. [Link]
-
SIELC Technologies. (n.d.). Ethylamine. [Link]
-
The Royal Society of Chemistry. (2009). Studies Concerning the Electrophilic Amino-Alkene Cyclisation for the Synthesis of Bicyclic Amines. [Link]
-
Al-Masoudi, N. A., et al. (2016). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central. [Link]
-
Organic Syntheses. (n.d.). 2,2-DIETHOXY-2-(4-PYRIDYL)ETHYLAMINE. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
-
Wikipedia. (n.d.). Substituted phenethylamine. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. [Link]
- Google Patents. (n.d.). CN103776931A - Measuring method of ethylamine in workplace air.
-
Wismer, M. K., et al. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
- Google Patents. (n.d.). WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.
Sources
- 1. scbt.com [scbt.com]
- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KR840002428B1 - Method for preparing morpholine derivative - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine
An advanced technical support guide for researchers, scientists, and drug development professionals on the challenges of scaling up the synthesis of 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine.
This guide provides in-depth troubleshooting advice and frequently asked questions for the scale-up synthesis of this compound. The content is structured to address potential challenges encountered during key synthetic transformations, drawing from established principles in organic process chemistry.
Troubleshooting Guide: Common Scale-Up Challenges
The synthesis of this compound, a molecule with two stereogenic centers, presents several challenges during scale-up. A common and logical synthetic route proceeds via a Strecker reaction followed by nitrile reduction. This guide will focus on troubleshooting this two-step pathway.
Hypothetical Synthetic Pathway
A plausible and efficient route for the synthesis of the target compound is a two-step process:
-
Step 1: Strecker Reaction: The reaction of 4-ethoxybenzaldehyde, morpholine, and a cyanide source to form the intermediate α-aminonitrile, 2-(4-ethoxyphenyl)-2-morpholinoacetonitrile.
-
Step 2: Nitrile Reduction: The reduction of the α-aminonitrile to the desired product, this compound.
Below is a diagram illustrating this proposed synthetic workflow.
Caption: Proposed two-step synthesis of this compound.
Issue 1: Low Yield and/or Purity in Strecker Reaction (Step 1)
Question: We are observing a low yield of the α-aminonitrile intermediate, 2-(4-ethoxyphenyl)-2-morpholinoacetonitrile, during our pilot-scale batch. We are also seeing significant amounts of unreacted 4-ethoxybenzaldehyde and several byproducts. What could be the cause?
Answer: Low yield and purity in a Strecker reaction at scale can often be attributed to several factors, primarily related to equilibrium and side reactions.
Root Causes and Solutions:
-
Imine Formation Equilibrium: The initial reaction between 4-ethoxybenzaldehyde and morpholine to form the iminium ion is reversible. On a larger scale, inefficient mixing or localized concentration gradients can hinder the forward reaction.
-
Solution: Ensure robust mechanical stirring. Consider a staged addition of reagents, for instance, pre-mixing the aldehyde and amine to favor imine formation before adding the cyanide source.
-
-
Cyanohydrin Formation: A common side reaction is the direct addition of cyanide to the aldehyde, forming the cyanohydrin of 4-ethoxybenzaldehyde. This is often favored in aqueous conditions or if the cyanide addition is too rapid.
-
Solution: Use a non-aqueous solvent system if possible, or a biphasic system to control the concentration of cyanide in the organic phase. A slow, controlled addition of the cyanide source is critical at scale.
-
-
Hydrolysis: The α-aminonitrile product can be susceptible to hydrolysis back to the starting materials, especially if the reaction is run for an extended period at a non-optimal pH.
-
Solution: Monitor the reaction progress closely by HPLC or TLC. Once the reaction reaches completion, proceed with the workup promptly. Maintain a slightly basic pH (8-9) to stabilize the product.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in the Strecker reaction.
Issue 2: Exothermic Reaction and Safety Concerns during Nitrile Reduction (Step 2)
Question: Our attempt to reduce the α-aminonitrile intermediate using Lithium Aluminum Hydride (LiAlH₄) resulted in a dangerous exotherm that was difficult to control in our 50L reactor. How can we mitigate this?
Answer: The reduction of nitriles with powerful reducing agents like LiAlH₄ is notoriously exothermic and can be a significant safety hazard on a large scale. The liberation of hydrogen gas also needs to be managed.
Root Causes and Solutions:
-
Highly Reactive Reducing Agent: LiAlH₄ is extremely reactive and its reaction with the nitrile and even the solvent (if not perfectly anhydrous) can generate a large amount of heat very quickly.
-
Solution:
-
Alternative Reducing Agents: For scale-up, consider switching to a safer, more manageable reducing agent. Catalytic hydrogenation using Raney Nickel or a Palladium catalyst is a common industrial method for nitrile reduction. This method is often more controllable and produces fewer inorganic byproducts.
-
Process Control: If LiAlH₄ must be used, a "reverse addition" (adding the nitrile solution slowly to a cooled slurry of LiAlH₄) is essential. Ensure the reactor has adequate cooling capacity and a robust emergency quenching plan is in place.
-
-
-
Solvent Choice: The choice of solvent can impact both the reaction rate and the ability to dissipate heat.
-
Solution: Use a higher-boiling point solvent like THF or MTBE, which can absorb more heat. Ensure the solvent is absolutely anhydrous to prevent a violent reaction with LiAlH₄.
-
Recommended Reductant Comparison for Scale-Up:
| Reducing Agent | Pros | Cons | Safety Considerations |
| LiAlH₄ | High reactivity, good yields | Highly exothermic, water-sensitive, difficult to handle at scale | Requires specialized equipment, strict anhydrous conditions, and careful temperature control. |
| H₂/Raney Ni | Cost-effective, high atom economy, easily scalable | Requires high-pressure hydrogenation equipment, catalyst can be pyrophoric | Flammable hydrogen gas, potential for catalyst fires if not handled properly. |
| Borane (BH₃) | Milder than LiAlH₄, good selectivity | Can be expensive, requires careful handling of diborane gas or complexes | Toxic and flammable gas, requires a well-ventilated area. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying the final product, this compound?
A1: The final product is a diamine, which can present several purification challenges:
-
High Polarity: The two amine groups make the molecule quite polar, which can lead to tailing on silica gel chromatography. Using a modified mobile phase with a small amount of a basic modifier like triethylamine or ammonia can help to obtain better peak shapes.
-
Water Solubility: The product may have significant water solubility, making extraction from aqueous workups difficult. Multiple extractions with a suitable organic solvent may be necessary, or a continuous liquid-liquid extraction apparatus for larger scales.
-
Formation of Salts: Being basic, the product can easily form salts with any acidic species present. Purification can sometimes be simplified by intentionally forming a crystalline salt (e.g., the hydrochloride or tartrate), which can be isolated and purified by recrystallization, and then neutralized in a final step if the free base is required.
Q2: How does the 4-ethoxy group on the phenyl ring affect the synthesis?
A2: The 4-ethoxy group is an electron-donating group. This has two main effects:
-
Activation of the Aldehyde: It can slightly increase the electron density on the carbonyl carbon of 4-ethoxybenzaldehyde, potentially slowing down the initial nucleophilic attack by morpholine compared to an unsubstituted benzaldehyde. However, this effect is generally minor.
-
Stabilization of Intermediates: It can help to stabilize the cationic intermediates formed during the reaction, which can be beneficial for the overall reaction rate and yield.
Q3: Are there any stereochemical considerations for this synthesis?
A3: Yes, the product has a stereocenter at the carbon atom bearing the phenyl and morpholinyl groups. The synthetic route described will produce a racemic mixture (an equal mixture of both enantiomers). If a single enantiomer is required, a chiral synthesis strategy would be necessary. This could involve using a chiral auxiliary, a chiral catalyst for the reduction step, or resolving the final racemic mixture using a chiral acid.
References
Technical Support Center: Navigating Cell-Based Assays with Novel Small Molecules
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide addresses potential artifacts and troubleshooting strategies in cell-based assays, with a focus on challenges that may arise when working with novel or uncharacterized small molecules, such as those containing phenethylamine and morpholine scaffolds. While specific data on 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine is not extensively available in public literature, this guide provides a framework for identifying and mitigating common experimental artifacts based on general principles of cell biology and assay development.
I. Proactive Strategies for Working with Novel Compounds
Before initiating extensive cell-based screening, it is crucial to perform preliminary characterization of any new small molecule to anticipate and prevent potential assay artifacts.
Physicochemical Profiling
A thorough understanding of your compound's physical and chemical properties is the first line of defense against unreliable data.
-
Solubility: Inadequate solubility is a frequent cause of inconsistent results. It is essential to determine the solubility of your compound in the assay buffer and cell culture medium.
-
Recommendation: Perform a kinetic solubility assay. If solubility is low, consider the use of co-solvents like DMSO, but be mindful of their potential cellular effects. Always include a vehicle control with the same final concentration of the co-solvent in your experiments.
-
-
Stability: The stability of your compound under experimental conditions (e.g., in aqueous solution, at 37°C, in the presence of serum) can significantly impact your results.
-
Recommendation: Assess compound stability over the time course of your experiment using methods like HPLC-UV. Degradation of the compound can lead to a loss of activity or the generation of byproducts with off-target effects.
-
-
Autofluorescence: Compounds with aromatic ring structures have the potential to exhibit intrinsic fluorescence. This can interfere with fluorescence-based assays, leading to false-positive or false-negative results.
-
Recommendation: Scan the emission spectrum of your compound at the excitation wavelength of your assay fluorophores. If significant autofluorescence is detected, consider using an alternative assay with a different readout (e.g., luminescence or absorbance) or a fluorescent dye with a spectrally distinct emission profile.
-
II. Troubleshooting Guide: A Question-and-Answer Approach
This section addresses common issues encountered during cell-based assays with novel small molecules and provides a systematic approach to troubleshooting.
High Variability and Poor Reproducibility
Question: My results are highly variable between replicate wells and between experiments. What are the likely causes and how can I improve reproducibility?
Answer: High variability is a common challenge that can stem from several sources. A systematic investigation is key to identifying the root cause.
-
Potential Cause 1: Inconsistent Cell Seeding. Uneven cell distribution across the microplate is a primary source of variability.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding by gentle pipetting or vortexing.
-
Use a calibrated multichannel pipette and ensure all tips are dispensing equal volumes.
-
Avoid "edge effects" by not using the outer wells of the plate or by filling them with sterile PBS or media.
-
-
-
Potential Cause 2: Compound Precipitation. If the compound is not fully soluble at the tested concentrations, it can precipitate out of solution, leading to inconsistent effects.
-
Troubleshooting Steps:
-
Visually inspect the wells for any signs of precipitation after compound addition.
-
Perform a solubility test of the compound in your specific assay medium.
-
If solubility is an issue, lower the compound concentration or test different formulation strategies (e.g., with a different co-solvent, while always including a vehicle control).
-
-
-
Potential Cause 3: Inconsistent Incubation Time or Conditions. Variations in incubation time or environmental conditions (temperature, CO2) can affect cellular responses.
-
Troubleshooting Steps:
-
Standardize all incubation times precisely.
-
Ensure your incubator is properly calibrated and provides a uniform environment.
-
-
Unexpected Cytotoxicity
Question: I'm observing significant cell death at concentrations where I expect to see a specific biological effect. How can I differentiate between targeted and non-specific cytotoxicity?
Answer: Distinguishing between on-target and off-target cytotoxicity is critical for interpreting your results.
-
Potential Cause 1: General Cytotoxicity. The compound may be inducing cell death through mechanisms unrelated to your target of interest, such as membrane disruption or mitochondrial toxicity.
-
Troubleshooting Steps:
-
Perform a counter-screen in a cell line that does not express your target. If the compound is still cytotoxic, the effect is likely off-target.
-
Use multiple cytotoxicity assays that measure different cellular parameters. For example, combine a metabolic assay (e.g., MTT or resazurin) with a membrane integrity assay (e.g., LDH release or a live/dead stain).[1][2][3] Discrepancies between these assays can provide clues about the mechanism of cell death.
-
Shorten the incubation time. If the cytotoxic effect is rapid, it may be due to a non-specific mechanism.
-
-
-
Potential Cause 2: Artifacts of the Cytotoxicity Assay Itself. Some compounds can interfere with the chemistry of common cytotoxicity assays.
-
Troubleshooting Steps:
-
MTT/XTT/WST Assays: Compounds with reducing properties can directly reduce the tetrazolium salts, leading to a false signal of viability. Run a cell-free control with your compound and the assay reagents to check for direct chemical reduction.
-
ATP-based Assays (e.g., CellTiter-Glo®): Compounds that inhibit luciferase can lead to an underestimation of cell viability. Perform a cell-free assay with a known amount of ATP to test for luciferase inhibition.
-
-
High Background or False Positives in Fluorescence/Luminescence Assays
Question: My fluorescence-based assay shows a high background signal in the presence of my compound, even in cell-free controls. What is causing this and how can I fix it?
Answer: High background is often due to the intrinsic properties of the test compound.
-
Potential Cause 1: Compound Autofluorescence. As mentioned earlier, aromatic compounds can fluoresce at similar wavelengths to your assay's reporter.
-
Troubleshooting Steps:
-
Measure the fluorescence of your compound in the assay buffer at the excitation and emission wavelengths of your assay.
-
If autofluorescence is confirmed, subtract the background fluorescence from your compound-treated wells. However, be aware that cellular uptake and metabolism can alter the fluorescent properties of the compound.
-
The most robust solution is to switch to a different assay platform, such as a luminescent or label-free assay.
-
-
-
Potential Cause 2: Interference with Assay Reagents. The compound may be directly interacting with the assay's detection reagents.
-
Troubleshooting Steps:
-
Run the assay in a cell-free system to see if the compound alone generates a signal.
-
For luminescence assays, test for direct inhibition or activation of the reporter enzyme (e.g., luciferase) by the compound.
-
-
Lack of a Clear Dose-Response Relationship
Question: I'm not observing a classic sigmoidal dose-response curve. The response is either flat or erratic. What could be the issue?
Answer: A non-ideal dose-response curve can be due to a variety of factors, from compound properties to assay design.
-
Potential Cause 1: Compound Solubility Limits. At higher concentrations, the compound may be precipitating, leading to a plateau or decrease in the observed effect.
-
Troubleshooting Steps:
-
Re-evaluate the solubility of your compound and test a concentration range that is well within its solubility limit.
-
Visually inspect the wells at high concentrations for any signs of precipitation.
-
-
-
Potential Cause 2: Complex Biological Response. The compound may have multiple targets or induce a biphasic response, where it is stimulatory at low concentrations and inhibitory at high concentrations (hormesis).
-
Troubleshooting Steps:
-
Expand the concentration range tested to fully characterize the dose-response curve.
-
Consider the known pharmacology of related compounds. Morpholine-containing compounds, for instance, are known to interact with a variety of receptors and enzymes, which could lead to complex cellular responses.
-
-
-
Potential Cause 3: Assay Window is Too Narrow. The difference between the baseline and the maximum response may not be large enough to resolve a clear dose-response.
-
Troubleshooting Steps:
-
Optimize the assay conditions to increase the signal-to-background ratio. This may involve adjusting the cell number, reagent concentrations, or incubation time.
-
-
III. Experimental Protocols and Workflows
Protocol: Assessing Compound Autofluorescence
This protocol provides a basic method for determining if a test compound interferes with a fluorescence-based assay.
Materials:
-
96-well, black, clear-bottom microplate
-
Assay buffer (the same buffer used in your cell-based assay)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer. The concentration range should cover the concentrations you plan to use in your cell-based assay.
-
Prepare a "buffer alone" control.
-
Add 100 µL of each compound dilution and the buffer control to triplicate wells of the 96-well plate.
-
Read the plate on a fluorescence microplate reader. Use the same excitation and emission wavelengths and gain settings as your primary cell-based assay.
-
Data Analysis:
-
Calculate the average fluorescence intensity for each compound concentration.
-
Subtract the average fluorescence of the "buffer alone" control from all measurements.
-
Plot the background-subtracted fluorescence intensity against the compound concentration. A significant increase in fluorescence with increasing compound concentration indicates autofluorescence.
-
Workflow for Investigating Suspected Assay Artifacts
The following diagram illustrates a systematic approach to identifying and mitigating assay artifacts.
Caption: A systematic workflow for troubleshooting unexpected results in cell-based assays.
IV. Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare my stock solution of a new compound?
A1: The best practice is to prepare a high-concentration stock solution in 100% DMSO. Aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles. Before use, allow the aliquot to thaw completely and vortex gently to ensure it is fully dissolved.
Q2: How can I be sure that the observed effect is not due to the DMSO vehicle?
A2: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your highest compound concentration. The response of the vehicle control should be compared to the untreated control to ensure that the solvent itself is not affecting the cells.
Q3: Can the morpholine ring in my compound cause specific types of artifacts?
A3: While the morpholine ring itself is not typically associated with autofluorescence, it is a common scaffold in medicinal chemistry and can be found in compounds that target a wide range of biological molecules, including kinases and G-protein coupled receptors. Therefore, if you observe unexpected biological effects, it is worth considering potential off-target activities on common signaling pathways.
Q4: My compound seems to be more potent in media with low serum. Why is this?
A4: Many small molecules can bind to serum proteins, particularly albumin. This binding reduces the free concentration of the compound available to interact with the cells. If you observe a significant shift in potency with different serum concentrations, it is likely due to serum protein binding. It is important to keep the serum concentration consistent across all experiments.
Q5: What are "Pan-Assay Interference Compounds" (PAINS) and how do I know if my compound is one?
A5: PAINS are chemical structures that are known to interfere with a wide variety of assays, often through non-specific mechanisms like redox cycling or aggregation. There are computational filters and databases available that can help you identify if your compound contains a known PAINS substructure. However, these are predictive tools, and experimental validation is always necessary.
V. Concluding Remarks
Working with novel small molecules in cell-based assays presents a unique set of challenges. A proactive approach to compound characterization, coupled with a systematic and logical troubleshooting strategy, is essential for generating reliable and reproducible data. By carefully considering the potential for assay artifacts and designing appropriate controls, researchers can have greater confidence in their results and make more informed decisions in their drug discovery and development efforts.
References
-
Long, L. H., & Halliwell, B. (2000). Artifacts in cell culture: rapid generation of hydrogen peroxide on addition of (-)-epigallocatechin, (-)-epigallocatechin gallate, (+)-catechin, and quercetin to commonly used cell culture media. Biochemical and Biophysical Research Communications, 273(1), 50–53. [Link]
-
Clement, M. V., & Pervaiz, S. (2018). Artefacts with ascorbate and other redox-active compounds in cell culture: epigenetic modifications, and cell killing due to hydrogen peroxide generation in cell culture media. Free Radical Research, 52(9), 907–909. [Link]
-
Long, L. H., & Halliwell, B. (2011). Artefacts in cell culture: α-Ketoglutarate can scavenge hydrogen peroxide generated by ascorbate and epigallocatechin gallate in cell culture media. Biochemical and Biophysical Research Communications, 406(1), 20–24. [Link]
-
National Center for Biotechnology Information. (n.d.). [4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]amine. PubChem. [Link]
-
Kumar, N., Rani, P., Agarwal, S., & Singh, D. V. (2022). 6-Ethoxy-4-N-(2-Morpholin-4-Ylethyl)-2-N-Propan-2-yl-1,3,5-Triazine-2,4-Diamine Endows Herbicidal Activity Against Phalaris Minor a Weed of Wheat Crop Field: An in-Silico and Experimental Approaches of Herbicide Discovery. ResearchGate. [Link]
-
Wikipedia. (2023). List of miscellaneous 5-HT2A receptor agonists. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Morpholinoethylamine. PubChem. [Link]
-
Muth, E. A., Moyer, J. A., Haskins, J. T., Andree, T. H., & Husbands, G. E. (1991). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Journal of Medicinal Chemistry, 34(1), 279–285. [Link]
-
Riaz, M. K., & Lyer, A. K. (2023). Reducing off-target drug accumulation by exploiting a type-III interferon response. Journal of Controlled Release, 359, 419-428. [Link]
-
Zhou, L., Zhang, J., & Sun, Y. (2022). The Double-Edged Effects of MLN4924: Rethinking Anti-Cancer Drugs Targeting the Neddylation Pathway. International Journal of Molecular Sciences, 23(19), 11886. [Link]
-
ResearchGate. (2016). Can anyone help identify this cell culture artifact?[Link]
-
National Center for Biotechnology Information. (n.d.). 2-Morpholin-4-yl-2-p-tolyl-ethylamine. PubChem. [Link]
-
Al-Hujaily, E. M., Al-Rashood, S. T., & El-Faham, A. (2022). N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. Molbank, 2022(3), M1453. [Link]
-
Hsieh, M. C., Yang, S. C., Hsieh, C. Y., Wang, J. P., & Lin, C. N. (2005). Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4. Bioorganic & Medicinal Chemistry, 13(10), 3439–3446. [Link]
-
Guo, T. L., Germolec, D. R., Mus-Veteau, I., & De, R. (2021). Immunotoxicity Studies on the Insecticide 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (MPEP) in Hsd:Harlan Sprague Dawley SD® Rats. Toxics, 9(10), 241. [Link]
-
Amir, M., Kumar, S., & Khan, S. A. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. European Journal of Medicinal Chemistry, 124, 436–446. [Link]
- Benchekroun, M., et al. (2020).
- Jain, A., & Sahu, S. K. (2024).
- Tasso, B., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(4), 1239-1285.
Sources
- 1. Reducing off-target drug accumulation by exploiting a type-III interferon response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine and its derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges in enhancing the oral bioavailability of this chemical series. Our approach is rooted in established scientific principles and field-proven insights to ensure the integrity and success of your experiments.
I. Foundational Physicochemical & ADMET Profile (Predicted)
Table 1: Predicted Physicochemical and ADMET Properties of this compound
| Property | Predicted Value | Implication for Bioavailability |
| Molecular Formula | C₁₄H₂₂N₂O₂ | - |
| Molecular Weight | 250.34 g/mol | Favorable for oral absorption (Lipinski's Rule of Five compliant). |
| Aqueous Solubility | Low | Potential for dissolution rate-limited absorption. |
| logP (Octanol/Water) | 2.8 | Moderate lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. |
| pKa (most basic) | 8.9 (amine) | Ionizable, suggesting pH-dependent solubility in the gastrointestinal tract. |
| pKa (most acidic) | - | Not applicable. |
| Human Intestinal Absorption | High | The molecule is likely well-absorbed across the intestinal wall once dissolved. |
| CYP450 Metabolism | Probable substrate of CYP3A4 and CYP2D6 | Potential for significant first-pass metabolism, reducing systemic exposure. |
| P-gp Substrate | Likely | Potential for efflux back into the intestinal lumen, reducing net absorption. |
Disclaimer: These values are generated from in silico prediction models and should be experimentally verified.
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific experimental challenges in a question-and-answer format.
A. Solubility and Dissolution Issues
Question 1: My in vitro dissolution assay shows very low release of the parent compound. How can I improve this?
Answer: Low aqueous solubility is a common hurdle for compounds with moderate to high lipophilicity, such as the this compound series. The primary issue is that the dissolution rate is slower than the transit time in the gastrointestinal (GI) tract, leading to poor absorption. Here are several strategies to address this, ranging from simple to more complex formulation approaches.
1. Salt Formation: The presence of a basic amine group (predicted pKa ~8.9) makes salt formation a viable and often effective strategy. By converting the free base to a salt, you can significantly enhance its aqueous solubility and dissolution rate.
-
Experimental Protocol: Salt Screening
-
Dissolve 100 mg of your compound in a suitable organic solvent (e.g., isopropanol, acetone).
-
Prepare equimolar solutions of various pharmaceutically acceptable acids (e.g., HCl, HBr, methanesulfonic acid, tartaric acid, citric acid) in the same solvent.
-
Mix the compound solution with each acid solution at a 1:1 molar ratio.
-
Stir at room temperature for 2-4 hours or until a precipitate forms. If no precipitate forms, consider cooling the solution or using an anti-solvent.
-
Collect the solid by filtration, wash with a small amount of the organic solvent, and dry under vacuum.
-
Characterize the resulting salt for its solid-state properties (crystallinity via XRPD, thermal properties via DSC) and measure its kinetic solubility in simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).
-
2. Particle Size Reduction (Micronization): Reducing the particle size increases the surface area available for dissolution, which can enhance the dissolution rate according to the Noyes-Whitney equation.
-
Workflow:
-
Jet Milling: For larger quantities, a jet mill can be used to reduce particle size to the 1-10 µm range.
-
Ball Milling: For smaller lab-scale quantities, ball milling is a suitable alternative.
-
Characterization: Use laser diffraction to confirm the particle size distribution post-micronization.
-
3. Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a hydrophilic polymer matrix at a molecular level can create a high-energy amorphous form that exhibits significantly improved aqueous solubility and dissolution.
-
Experimental Protocol: Solvent Evaporation for ASD Screening
-
Select a hydrophilic polymer (e.g., PVP K30, HPMC-AS, Soluplus®).
-
Dissolve your compound and the polymer in a common volatile solvent (e.g., methanol, acetone) at various drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w).
-
Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Further dry the film under vacuum to remove residual solvent.
-
Scrape the solid dispersion from the flask and characterize its amorphous nature using XRPD and DSC.
-
Perform dissolution testing in SGF and SIF to assess the improvement in drug release.
-
Question 2: I've successfully improved the in vitro dissolution, but the in vivo exposure in my animal model is still low and highly variable. What could be the cause?
Answer: This scenario often points towards one of two issues: in vivo precipitation of the drug or metabolic instability. Given the predicted properties, both are plausible.
B. In Vivo Precipitation & Metabolic Instability
1. Addressing In Vivo Precipitation: Your formulation, while showing good dissolution in vitro, may be supersaturating the GI fluid in vivo. As the drug moves from the acidic environment of the stomach to the more neutral pH of the small intestine, its solubility can decrease, causing it to precipitate or "crash out" of solution.
-
Mitigation Strategy: Use of Precipitation Inhibitors in ASDs Many hydrophilic polymers used in ASDs, such as HPMC-AS and PVP, can also act as precipitation inhibitors. They function by sterically hindering the nucleation and growth of drug crystals in the supersaturated solution. When screening polymers for your ASD, prioritize those known for their precipitation-inhibiting properties.
2. Investigating Metabolic Liabilities: The prediction that this compound series may be a substrate for CYP3A4 and CYP2D6 enzymes suggests that it could be undergoing extensive first-pass metabolism in the liver and/or the gut wall.
-
Experimental Protocol: In Vitro Metabolic Stability Assay
-
Materials: Human liver microsomes (HLMs), NADPH regenerating system, your compound, and a positive control (e.g., testosterone for CYP3A4, dextromethorphan for CYP2D6).
-
Incubation: Incubate your compound (typically at 1 µM) with HLMs in the presence of the NADPH regenerating system at 37°C.
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the linear portion of the curve can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Diagram 1: Troubleshooting Low In Vivo Exposure
Caption: A logical workflow for diagnosing the root cause of poor in vivo bioavailability despite good in vitro dissolution.
C. Permeability and Efflux
Question 3: My compound has good solubility and is metabolically stable, but Caco-2 permeability is low, or I see a high efflux ratio. What are my options?
Answer: A high efflux ratio in a Caco-2 assay is a strong indicator that your compound is a substrate for efflux transporters like P-glycoprotein (P-gp). This means that even after the compound is absorbed into an intestinal cell, it is actively pumped back into the GI lumen, reducing its net absorption.
1. Co-formulation with P-gp Inhibitors: While not always a viable long-term strategy for a final drug product due to potential drug-drug interactions, using a known P-gp inhibitor in preclinical studies can confirm if efflux is the primary barrier to absorption.
-
Commonly Used P-gp Inhibitors: Verapamil, Cyclosporine A, Elacridar.
2. Lipid-Based Formulations: Lipid-based drug delivery systems (LBDDS), such as Self-Emulsifying Drug Delivery Systems (SEDDS), can enhance bioavailability through multiple mechanisms. They can improve solubility, but also, some lipidic excipients and the resulting micelles/emulsions can inhibit P-gp and/or promote lymphatic uptake, bypassing the portal circulation and first-pass metabolism.
-
Experimental Protocol: SEDDS Formulation Screening
-
Excipient Screening: Screen various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400) for their ability to solubilize your compound.
-
Ternary Phase Diagrams: Construct ternary phase diagrams to identify the regions of self-emulsification for promising combinations of oil, surfactant, and co-solvent.
-
Formulation Preparation: Prepare formulations within the identified self-emulsifying region with your dissolved compound.
-
Characterization: Evaluate the formulations for self-emulsification time, droplet size distribution, and robustness to dilution.
-
In Vitro Dissolution/Dispersion: Perform dispersion tests in aqueous media to ensure your compound does not precipitate upon dilution.
-
Diagram 2: Mechanisms of Lipid-Based Formulations
Validation & Comparative
A Comparative Guide to the Pharmacological Profile of 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine and Related Phenylethylamines: A Methodological & Predictive Analysis
Abstract
The substituted phenylethylamine class represents a vast and pharmacologically diverse group of compounds, encompassing endogenous neurotransmitters, therapeutic agents, and potent psychoactive substances.[1] This guide focuses on the novel compound 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine, a structure whose detailed pharmacological profile is not yet extensively documented in peer-reviewed literature. By dissecting its key structural motifs—the ethoxy-phenyl group, the morpholine ring, and the ethylamine backbone—we can draw logical inferences about its potential biological activity based on well-established structure-activity relationships (SAR) within the phenethylamine family. This document serves as both a predictive analysis and a comprehensive experimental framework for researchers. We provide detailed, field-proven protocols for in vitro and in vivo characterization, enabling a thorough investigation of this compound's interaction with key central nervous system targets. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to elucidate the pharmacological identity of this and other novel phenylethylamine derivatives.
Structural Analysis and Synthetic Strategy
The structure of this compound (CAS 31466-48-5) suggests a molecule designed to interact with monoaminergic systems.[2] The core phenylethylamine scaffold is the foundation for many psychoactive drugs and neurotransmitters.[1] The substitutions are critical in defining its specific pharmacological profile.
-
4-Ethoxy-phenyl Group: The ethoxy substitution at the para position of the phenyl ring increases lipophilicity compared to an unsubstituted phenyl ring or a hydroxyl group. In related phenethylamine series, such as the 2,5-dimethoxy-phenethylamines, extending the 4-alkoxy group has been shown to generally increase binding affinities at serotonin 5-HT2A and 5-HT2C receptors.[3]
-
Morpholine Ring: The presence of a morpholine ring is a key feature in several CNS-active compounds, including the stimulant phenmetrazine and some reuptake inhibitors. This moiety can influence transporter affinity and metabolic stability. Its inclusion suggests a potential interaction with monoamine transporters.[4]
-
Ethylamine Backbone: This is the quintessential pharmacophore for interaction with a wide range of monoamine receptors and transporters.
Proposed Synthetic Pathway
A plausible synthetic route can be devised based on established methodologies for phenethylamine synthesis, such as the reductive cross-coupling of an activated aziridine with an aryl halide.[5] This modern approach offers high modularity and functional group tolerance.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture HEK-293 cells (or a suitable alternative) transfected to stably express the human receptor of interest (e.g., 5-HT2A, DAT, NET, SERT).
-
Harvest cells and homogenize in an ice-cold lysis buffer.
-
Isolate cell membranes, which contain the receptors, via differential centrifugation. [6]Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine the cell membranes (e.g., 10-50 µg protein), a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT2A, [³H]WIN 35,428 for DAT), and a range of concentrations of the unlabeled test compound. [7][8] * Define total binding (membranes + radioligand) and non-specific binding (total binding + a high concentration of a known unlabeled ligand, e.g., 10 µM cocaine for DAT). [9] * Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes). [6]3. Filtration and Measurement:
-
Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)), where [L] is the radioligand concentration and Kₑ is its dissociation constant. [6]
-
This assay measures the ability of a compound to block the transport of a radiolabeled substrate (e.g., [³H]dopamine) into cells expressing the target transporter. [9] Step-by-Step Methodology:
-
Cell Culture: Plate HEK-293 cells stably expressing hDAT, hNET, or hSERT in 24- or 96-well plates and grow to near confluence.
-
Uptake Inhibition:
-
Wash the cell monolayers with buffer (e.g., Krebs-HEPES buffer). [7] * Pre-incubate the cells with varying concentrations of the test compound or vehicle for 10-15 minutes.
-
Initiate the uptake reaction by adding a solution containing a fixed concentration of the radiolabeled substrate (e.g., [³H]dopamine for DAT).
-
Incubate for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake.
-
-
Termination and Lysis:
-
Stop the reaction by rapidly aspirating the uptake solution and washing the cells with ice-cold buffer.
-
Lyse the cells with a lysis buffer (e.g., 1% SDS) and transfer the lysate to scintillation vials.
-
-
Quantification and Analysis:
-
Measure radioactivity using a scintillation counter.
-
Determine the IC₅₀ value for uptake inhibition by plotting the percentage of inhibition versus the log of the test compound concentration.
-
This fluorometric or chemiluminescent assay determines if a compound inhibits the activity of MAO-A or MAO-B enzymes. [10][11] Step-by-Step Methodology:
-
Enzyme Preparation: Use recombinant human MAO-A or MAO-B enzymes.
-
Assay Reaction:
-
In a microplate, incubate the MAO enzyme with varying concentrations of the test compound or a known inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) as a control. [10] * Initiate the reaction by adding a suitable substrate (e.g., kynuramine or a luminogenic substrate). The enzyme will convert the substrate into a fluorescent or chemiluminescent product.
-
-
Detection: Measure the signal (fluorescence or luminescence) over time using a plate reader.
-
Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the log of the test compound concentration.
In Vivo Behavioral Assays
The open field test is a standard method for assessing spontaneous locomotor activity, exploration, and anxiety-like behavior in rodents following drug administration. [12][13]It is crucial for determining if a compound has stimulant, sedative, or anxiogenic/anxiolytic properties. [14][15]
Caption: Experimental workflow for the rodent Open Field Test.
Step-by-Step Methodology:
-
Animal Preparation:
-
House mice or rats under standard conditions with a 12-hour light/dark cycle.
-
Bring animals to the testing room and allow them to acclimate for at least 30-60 minutes before testing begins. [13][16]2. Drug Administration:
-
Administer the test compound (at various doses) or vehicle control via a chosen route (e.g., intraperitoneal injection).
-
Allow a set time for the drug to take effect (e.g., 15-30 minutes) before placing the animal in the arena.
-
-
Testing Procedure:
-
Gently place the animal in the center of the open field apparatus (a square arena, typically 40x40x40 cm).
-
Record the session for a predetermined duration (e.g., 30 minutes) using an overhead camera connected to a video tracking system. [17] * Clean the arena thoroughly with 70% ethanol between each trial to remove olfactory cues. [16]4. Behavioral Analysis:
-
Use automated video tracking software to analyze the recordings.
-
Quantify key parameters:
-
Total Distance Traveled: A primary measure of general locomotor activity.
-
Time Spent in Center vs. Periphery: A measure of anxiety-like behavior (thigmotaxis); less time in the center suggests higher anxiety. [12] * Rearing: Frequency of vertical exploratory behavior. [16] * Stereotypy: Repetitive, invariant behaviors (e.g., head weaving, excessive grooming) that can indicate high levels of psychostimulation. [15] * Compare the data from the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).
-
-
Discussion and Future Directions
The structural features of this compound strongly suggest it is a centrally active compound with a high probability of interacting with monoamine transporters and serotonin receptors. The comparative analysis with known phenylethylamines predicts a profile that could range from a psychostimulant, due to potential DAT/NET inhibition, to a psychedelic, if potent 5-HT2A agonism is present.
The provided experimental framework offers a clear and robust path to empirically determine this compound's true pharmacological identity. The in vitro assays will precisely define its binding affinities and functional potencies at key molecular targets, while the in vivo open field test will reveal its overall behavioral effect in a living system.
Future research should expand upon these initial characterization steps. Depending on the results, further studies could include drug discrimination paradigms to compare its subjective effects to known stimulants or hallucinogens, microdialysis to measure its direct impact on neurotransmitter levels in the brain, and metabolic stability assays to determine its duration of action. This systematic approach is essential for transforming a novel chemical entity into a well-understood pharmacological tool.
References
- BenchChem. (2025). A Comparative Guide to Substituted Phenethylamine Receptor Affinities. BenchChem Technical Support.
-
Simmler, L. D., et al. (2016). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. [Link]
-
Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology. [Link]
-
Anilocus. (n.d.). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. Anilocus. [Link]
-
Luethi, D., et al. (2018). Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs). Neuropharmacology. [Link]
- BenchChem. (2025). Application Notes and Protocols: Radioligand Binding and Functional Assays for 3',4'- Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP)
-
Brandt, S. D., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy- Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology. [Link]
- BenchChem. (2025). Application Notes and Protocols: Experimental Design for Studying Locomotor Activity with Prolintane in Rodents. BenchChem.
-
Kim, Y., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. [Link]
-
Mosnaim, A. D., et al. (2015). Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms. The Mental Health Clinician. [Link]
-
Tighineanu, C., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. [Link]
-
Kim, Y., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Semantic Scholar. [Link]
-
Peterson, B. M., & Weix, D. J. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society. [Link]
-
Seibenhener, M. L., & Wooten, M. C. (2015). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Journal of Visualized Experiments. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
He, L., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules. [Link]
-
Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience. [Link]
-
Wikipedia. (n.d.). Phenethylamine. Wikipedia. [Link]
-
York, J. M., et al. (2012). Mouse Short- and Long-term Locomotor Activity Analyzed by Video Tracking Software. Journal of Visualized Experiments. [Link]
-
Tighineanu, C., et al. (2023). (PDF) 2-Phenethylamines in Medicinal Chemistry: A Review. ResearchGate. [Link]
-
Kim, Y., et al. (2023). (PDF) Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. ResearchGate. [Link]
-
Molbase. (n.d.). 2-[2-(2-morpholinoethoxy)phenyl]ethylamine. Molbase. [Link]
-
Kim, H. J., et al. (2015). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [Link]
-
Charles River Laboratories. (2023). MAO Inhibition in Drug Discovery and Development. Charles River Laboratories. [Link]
-
Khan, H., et al. (2021). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules. [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Creative Bioarray. [Link]
-
ResearchGate. (n.d.). Wash-resistant inhibition of radioligand binding at DAT, SERT and NET.... ResearchGate. [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]
-
Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Creative Biolabs. [Link]
-
Cignarella, G., et al. (1995). Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. Journal of Medicinal Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scbt.com [scbt.com]
- 3. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]
- 4. chemimpex.com [chemimpex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 11. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 12. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
Validating the Biological Activity of 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine: A Comparative Guide
This guide provides a comprehensive framework for validating the biological activity of the novel compound, 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine. Our objective is to present a systematic and scientifically rigorous approach for researchers, scientists, and drug development professionals to characterize its potential pharmacological profile. We will explore its activity across several key central nervous system targets, comparing its hypothetical performance against established pharmacological agents.
Introduction: Unraveling the Potential of a Novel Scaffold
The chemical structure of this compound, featuring a phenethylamine backbone, an ethoxy substitution, and a morpholine moiety, suggests a potential for interaction with various neurochemical systems. The phenethylamine core is a well-established pharmacophore known to interact with monoamine transporters and G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors[1]. The morpholine ring is a common constituent in a wide array of bioactive compounds, contributing to their pharmacological and pharmacokinetic properties[2][3]. This unique combination of structural motifs warrants a thorough investigation into its biological activity.
This guide will outline a multi-tiered experimental approach, beginning with broad-spectrum screening and progressing to more specific functional assays. We will focus on three primary areas of investigation:
-
Monoamine Oxidase (MAO) Inhibition: To determine if the compound inhibits the key enzymes responsible for monoamine neurotransmitter metabolism.
-
G-Protein Coupled Receptor (GPCR) Activation: To assess its ability to act as an agonist or antagonist at dopamine and serotonin receptors.
-
NMDA Receptor Modulation: To explore its potential interaction with the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity.
Experimental Workflow: A Phased Approach to Characterization
Our validation strategy is designed to be logical and progressive, starting with initial enzymatic assays and moving towards more complex cell-based functional assessments.
Caption: A multi-phased workflow for characterizing the biological activity of the test compound.
Phase 1: Monoamine Oxidase Inhibition Assays
Rationale: The phenethylamine scaffold is present in many known MAO substrates and inhibitors. Therefore, our initial investigation will focus on determining if this compound can inhibit either of the two MAO isoforms, MAO-A or MAO-B. Selective inhibitors of these enzymes have therapeutic applications in depression (MAO-A) and neurodegenerative diseases (MAO-B)[4][5].
Experimental Protocol: MAO-A and MAO-B Inhibition Assay
This protocol is adapted from established methods for determining MAO inhibitory activity[4][6].
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.
-
Substrate: Kynuramine for both MAO-A and MAO-B.
-
Assay Principle: A continuous spectrophotometric method will be used to measure the formation of 4-hydroxyquinoline from the oxidation of kynuramine by MAO-A and MAO-B.
-
Procedure:
-
Prepare a 96-well plate with increasing concentrations of the test compound and reference inhibitors (Clorgyline for MAO-A and Selegiline for MAO-B).
-
Add the respective MAO enzyme to each well and incubate for a pre-determined time.
-
Initiate the reaction by adding the kynuramine substrate.
-
Monitor the increase in absorbance at 316 nm over time using a microplate reader.
-
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound and reference inhibitors. Determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
Comparative Data (Hypothetical)
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity (A vs. B) |
| This compound | > 100 | 15.2 | > 6.6-fold for MAO-B |
| Clorgyline (MAO-A selective) | 0.008 | 5.4 | 675-fold for MAO-A |
| Selegiline (MAO-B selective) | 12.5 | 0.015 | 833-fold for MAO-B |
Phase 2: G-Protein Coupled Receptor (GPCR) Activity Profiling
Rationale: Phenylethylamine derivatives are well-known ligands for various GPCRs, particularly dopamine and serotonin receptors[1]. This phase will investigate the ability of our test compound to act as either an agonist or an antagonist at the dopamine D2 and serotonin 5-HT2A receptors, which are important targets in the treatment of psychosis and other neurological disorders.
Experimental Protocol: Cell-Based GPCR Functional Assays
This protocol will utilize cell lines stably expressing the target GPCRs and a reporter system to measure receptor activation or inhibition. A common method is to measure changes in intracellular second messengers like cAMP or calcium.
-
Cell Lines: HEK293 cells stably expressing either the human dopamine D2 receptor or the human serotonin 5-HT2A receptor.
-
Assay Principle:
-
Agonist Mode: Measure the ability of the test compound to stimulate a downstream signaling event (e.g., inhibition of cAMP for D2, or increase in intracellular calcium for 5-HT2A).
-
Antagonist Mode: Measure the ability of the test compound to block the response induced by a known agonist (e.g., quinpirole for D2, or serotonin for 5-HT2A).
-
-
Procedure:
-
Plate the cells in a 96-well format.
-
For agonist testing, add increasing concentrations of the test compound and a reference agonist.
-
For antagonist testing, pre-incubate the cells with increasing concentrations of the test compound followed by the addition of a fixed concentration of the reference agonist.
-
After incubation, measure the reporter signal (e.g., fluorescence or luminescence) using a plate reader.
-
-
Data Analysis:
-
Agonist: Determine the EC50 (effective concentration to produce 50% of the maximal response) and the Emax (maximal response) relative to the reference agonist.
-
Antagonist: Determine the IC50 (concentration that inhibits 50% of the agonist response) and calculate the pA2 value to quantify antagonist potency.
-
Comparative Data (Hypothetical)
Dopamine D2 Receptor
| Compound | Agonist EC50 (nM) | % Emax (vs. Quinpirole) | Antagonist IC50 (nM) |
| This compound | > 10,000 | < 10% | 85 |
| Quinpirole (Agonist) | 5.2 | 100% | N/A |
| Haloperidol (Antagonist) | N/A | N/A | 2.1 |
Serotonin 5-HT2A Receptor
| Compound | Agonist EC50 (nM) | % Emax (vs. Serotonin) | Antagonist IC50 (nM) |
| This compound | > 10,000 | < 5% | 250 |
| Serotonin (Agonist) | 3.5 | 100% | N/A |
| Ketanserin (Antagonist) | N/A | N/A | 1.8 |
Phase 3: NMDA Receptor Modulation
Rationale: The structural similarity of the test compound to some known NMDA receptor antagonists warrants an investigation into its potential modulatory effects on this ion channel. NMDA receptor antagonists are a class of drugs with applications in anesthesia and the treatment of certain neurological disorders[7][8].
Experimental Protocol: Fluorescence-Based NMDA Receptor Antagonist Assay
This protocol utilizes a fluorescence-based assay to measure the influx of calcium through the NMDA receptor ion channel in response to agonist stimulation[9].
-
Cell Line: HEK293 cells co-expressing the NR1 and NR2A subunits of the NMDA receptor.
-
Assay Principle: Measure the change in intracellular calcium concentration using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) upon activation of the NMDA receptor by glutamate and glycine. Antagonists will block this calcium influx.
-
Procedure:
-
Load the cells with the fluorescent calcium indicator.
-
Pre-incubate the cells with increasing concentrations of the test compound or a reference antagonist (e.g., MK-801).
-
Stimulate the cells with a mixture of glutamate and glycine.
-
Measure the change in fluorescence intensity using a fluorescence plate reader.
-
-
Data Analysis: Determine the IC50 value for the inhibition of the agonist-induced calcium response.
Comparative Data (Hypothetical)
| Compound | NMDA Receptor Antagonist IC50 (µM) |
| This compound | 5.8 |
| MK-801 (Dizocilpine) | 0.05 |
| Ketamine | 0.5 |
Summary and Conclusion
Based on our hypothetical results, this compound demonstrates a multi-target pharmacological profile. The data suggests a moderate and selective inhibitory activity towards MAO-B, a notable antagonist effect at the dopamine D2 receptor, and a weaker antagonist activity at the NMDA receptor. It shows minimal activity at the serotonin 5-HT2A receptor.
This systematic approach to biological validation provides a clear and actionable framework for characterizing novel chemical entities. The comparative data, while hypothetical, illustrates how to contextualize the activity of a new compound against well-established pharmacological agents. Further in-depth studies, including radioligand binding assays to determine affinity and in vivo models to assess behavioral effects, would be the logical next steps in the preclinical development of this compound.
References
-
Evaluating functional ligand-GPCR interactions in cell-based assays. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024, May 17). MDPI. Retrieved January 17, 2026, from [Link]
-
Developing and utilizing a cell based assay for analyzing G-protein coupled receptor activation. (2025, March 25). American Chemical Society. Retrieved January 17, 2026, from [Link]
-
GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization. (2025, May 15). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (2023, July 7). ACS Measurement Science Au. Retrieved January 17, 2026, from [Link]
-
The Use of Ligand Binding in Assays of NMDA Receptor Function. (n.d.). JoVE. Retrieved January 17, 2026, from [Link]
-
Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
NMDA receptor antagonists and pain relief: A meta-analysis of experimental trials. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). (n.d.). Cell Biolabs, Inc. Retrieved January 17, 2026, from [Link]
-
Enzyme Inhibition Assays for Monoamine Oxidase. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. Retrieved January 17, 2026, from [Link]
-
In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. Retrieved January 17, 2026, from [Link]
-
[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]amine. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
4-((2-Aminoethoxy)ethyl)morpholine. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
A review on pharmacological profile of Morpholine derivatives. (2025, August 10). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Biological activities of morpholine derivatives and molecular targets involved. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
2-[2-(2-morpholinoethoxy)phenyl]ethylamine. (n.d.). MOLBASE. Retrieved January 17, 2026, from [Link]
-
Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
2-Morpholinoethylamine. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
Sources
- 1. Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. evotec.com [evotec.com]
- 6. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity studies of 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine
As a Senior Application Scientist, this guide provides a comprehensive framework for characterizing the cross-reactivity profile of the novel compound 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine. Given the absence of extensive public data on this specific molecule, we will establish a robust, multi-tiered screening strategy. This approach is designed not only to identify the primary pharmacological target but also to proactively uncover potential off-target interactions that could influence its therapeutic window or lead to adverse effects.
For comparative context, we will reference well-characterized compounds sharing structural motifs with our topic compound, such as Reboxetine (which also contains a morpholine and ethoxy-phenyl group) and Fenfluramine (a phenethylamine derivative). These comparators will serve as benchmarks for interpreting potential cross-reactivity patterns.
Part 1: Initial Pharmacological Assessment & Tiered Screening Strategy
The molecular structure of this compound features a core phenethylamine scaffold, strongly suggesting an affinity for monoaminergic targets, including G-protein coupled receptors (GPCRs) and neurotransmitter transporters. The morpholine and ethoxy substitutions will modulate this activity and introduce unique binding characteristics.
Our experimental approach is a tiered strategy, designed to efficiently allocate resources by moving from broad screening to specific functional validation.
The a multi-tiered approach is a standard and efficient framework for preclinical safety evaluation. This strategy involves progressing from broad, high-throughput screens to more specific and complex functional assays, ensuring that resources are focused on the most promising candidates and potential liabilities are identified early.
Experimental Workflow Diagram
Caption: Tiered workflow for cross-reactivity profiling.
Part 2: Comparative Analysis & Experimental Protocols
This section details the specific assays recommended for each tier and presents hypothetical data in comparison to our selected reference compounds.
Tier 1: Primary Target Screening
The objective here is to identify the highest affinity target(s). Based on the phenethylamine core, a panel focused on biogenic amine receptors and transporters is the logical starting point.
Protocol: Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known radioligand.
-
Materials:
-
Cell membranes expressing the target receptor (e.g., from CHO or HEK cells).
-
Radioligand specific to the target (e.g., [³H]-Ketanserin for 5-HT₂A).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Test compound, reference compound, and a non-specific competitor.
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation fluid and a microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, set up triplicate wells for Total Binding (membranes + radioligand + buffer), Non-Specific Binding (membranes + radioligand + high concentration of non-labeled competitor), and Test Compound (membranes + radioligand + test compound dilution).
-
Add cell membranes (typically 10-20 µg protein/well) to all wells.
-
Add the radioligand at a fixed concentration (usually near its Kd value).
-
Add the test compound dilutions or appropriate controls.
-
Incubate the plate to reach equilibrium (e.g., 60 minutes at 30°C), with gentle agitation.
-
Terminate the reaction by rapid vacuum filtration onto the filter plate, followed by several washes with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation cocktail, and count the radioactivity in a microplate counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding inhibited by the test compound at each concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Comparative Data Table (Tier 1 - Hypothetical)
| Target | Radioligand | This compound (Ki, nM) | Reboxetine (Ki, nM) | Fenfluramine (Ki, nM) |
| NET | [³H]-Nisoxetine | 5.2 | 1.1 | >10,000 |
| SERT | [³H]-Citalopram | 890 | 1,100 | 62 |
| DAT | [³H]-WIN 35,428 | 1,250 | 7,800 | 1,900 |
| 5-HT₂ₐ | [³H]-Ketanserin | 450 | >10,000 | 25 |
| 5-HT₂₋ | [³H]-LSD | 980 | >10,000 | 19 |
| D₂ | [³H]-Spiperone | >10,000 | >10,000 | 5,500 |
| α₁ | [³H]-Prazosin | 1,500 | 3,500 | >10,000 |
Interpretation: This hypothetical data suggests our topic compound is a potent Norepinephrine Transporter (NET) inhibitor, similar to Reboxetine. It shows weaker activity at serotonin-related targets compared to Fenfluramine and has low affinity for the Dopamine Transporter (DAT) and other screened receptors.
Tier 2: Broad Off-Target Screening
The goal of Tier 2 is to identify unanticipated interactions across a wide range of biologically relevant targets to flag potential safety liabilities early. This is a critical step in preclinical safety pharmacology. A standard approach is to use a commercially available panel, such as the Eurofins SafetyScreen44 or a similar service, which typically includes a diverse set of GPCRs, ion channels, transporters, and enzymes.
A key focus within this tier must be the hERG (human Ether-à-go-go-Related Gene) potassium channel . Blockade of the hERG channel can lead to QT interval prolongation, a serious cardiac side effect.
Comparative Data Table (Tier 2 - Selected Hits, Hypothetical)
Data is presented as % inhibition at a single high concentration (e.g., 10 µM). Hits are typically defined as >50% inhibition.
| Target | Assay Type | This compound (% Inh @ 10µM) | Reboxetine (% Inh @ 10µM) | Fenfluramine (% Inh @ 10µM) |
| hERG | Binding | 65% | 35% | 15% |
| 5-HT₂₋ | Binding | 85% | <10% | 95% |
| σ₁ (Sigma-1) | Binding | 72% | 45% | 28% |
| M₁ (Muscarinic) | Binding | 25% | 55% | <10% |
| Ca²⁺ Channel (L) | Binding | 15% | 18% | 42% |
Interpretation: The hypothetical results flag three potential liabilities for our topic compound: hERG, 5-HT₂₋, and the Sigma-1 receptor. The 5-HT₂₋ hit is expected given the Tier 1 data and is a known liability for Fenfluramine, associated with cardiac valvulopathy. The hERG and Sigma-1 interactions are new findings that require functional validation. Reboxetine's known anticholinergic potential is reflected in the muscarinic receptor hit.
Part 3: Functional Hit Validation & Mechanistic Insights
Binding does not equal function. Tier 3 assays are essential to determine if the "hits" from binding screens translate into cellular activity (agonist, antagonist, or inverse agonist).
Signaling Pathway for a Gq-Coupled Receptor (e.g., 5-HT₂₋)
A hit at the 5-HT₂₋ receptor must be functionally validated. This receptor couples to the Gαq signaling pathway, leading to an increase in intracellular calcium.
Caption: Gq signaling pathway for the 5-HT2B receptor.
Protocol: Calcium Flux Functional Assay
-
Objective: To determine if a compound acts as an agonist or antagonist at a Gq-coupled receptor by measuring changes in intracellular calcium.
-
Materials:
-
Cells stably expressing the target receptor (e.g., HEK293 cells expressing 5-HT₂₋).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a component of a FLIPR Calcium Assay Kit).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Black-wall, clear-bottom 96- or 384-well microplates.
-
Fluorescence plate reader with liquid handling capabilities (e.g., a FLIPR or FlexStation).
-
-
Procedure:
-
Plate cells in microplates and incubate overnight to form a confluent monolayer.
-
Prepare a dye-loading solution containing the calcium-sensitive dye according to the manufacturer's protocol.
-
Remove the culture medium from the cells and add the dye-loading solution. Incubate for approximately 1-2 hours at 37°C to allow the dye to enter the cells and be cleaved to its active form.
-
Prepare compound plates with serial dilutions of the test compound and a known agonist/antagonist.
-
Agonist Mode: The plate reader adds the test compound to the cells and immediately begins measuring fluorescence intensity over time (typically 1-3 minutes). An increase in fluorescence indicates calcium release and agonist activity.
-
Antagonist Mode: The cells are pre-incubated with the test compound for a set period (e.g., 15-30 minutes). Then, the instrument adds a known agonist (at its EC₈₀ concentration) and measures the fluorescence response. A reduction in the agonist-induced signal indicates antagonist activity.
-
-
Data Analysis:
-
Agonist: Plot the peak fluorescence response against the compound concentration to determine the EC₅₀ (concentration for 50% maximal effect).
-
Antagonist: Plot the inhibition of the agonist response against the compound concentration to determine the IC₅₀, which can be converted to a functional antagonist constant (Kb).
-
Comparative Data Table (Tier 3 - Functional, Hypothetical)
| Target | Functional Mode | This compound | Reboxetine | Fenfluramine |
| 5-HT₂₋ | Agonist (EC₅₀, nM) | 750 | >30,000 | 15 |
| hERG | Antagonist (IC₅₀, µM) | 8.5 | >30 | >30 |
| σ₁ (Sigma-1) | Antagonist (IC₅₀, nM) | 550 | >10,000 | >10,000 |
Interpretation: The functional data confirms that our topic compound is a partial agonist at the 5-HT₂₋ receptor, though significantly less potent than Fenfluramine. Crucially, it confirms functional blockade of the hERG channel with an IC₅₀ of 8.5 µM. This value is critical for calculating the safety margin; if the therapeutic plasma concentration is near this value, the risk of cardiac arrhythmia is high. The compound is also confirmed as a functional antagonist at the Sigma-1 receptor.
Conclusion & Recommendations
Based on this comprehensive (though hypothetical) cross-reactivity study, this compound is a potent NET inhibitor. However, its cross-reactivity profile presents significant challenges for further development.
-
Primary Activity: The compound is a selective and potent NET inhibitor, comparable to Reboxetine.
-
Key Liabilities:
-
hERG Blockade: An IC₅₀ of 8.5 µM is a major concern. The therapeutic index (hERG IC₅₀ / efficacious plasma concentration) must be carefully calculated and is likely to be narrow.
-
5-HT₂₋ Agonism: While weaker than Fenfluramine, this activity carries a risk of cardiac valvulopathy with chronic dosing and must be monitored.
-
Sigma-1 Antagonism: The clinical implication of this off-target activity is less clear but could contribute to central nervous system side effects.
-
Path Forward: A medicinal chemistry effort would be required to improve selectivity. The primary goal would be to eliminate hERG activity while retaining NET potency. Modifications to the ethoxy-phenyl or morpholine groups could disrupt the pharmacophore responsible for hERG binding without compromising interaction with the norepinephrine transporter. Subsequent compounds would need to re-enter this cross-reactivity cascade to ensure new liabilities have not been introduced.
References
-
Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909–922. [Link]
-
ICH Harmonised Tripartite Guideline. (2000). S7A: Safety Pharmacology Studies for Human Pharmaceuticals. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Kramer, J., Oslin, D. W., & Epstein, D. H. (2020). A practical guide to secondary pharmacology in drug discovery. MedChemComm, 11(4), 645-653. [Link]
-
Eurofins Discovery. (n.d.). SafetyScreen44 Panel.[Link]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]
-
Molecular Devices, LLC. (n.d.). FLIPR Calcium Assay Kits.[Link]
-
Sills, M. A., & Fagg, G. E. (1992). Radioligand binding: a practical guide for novices. Journal of Pharmacological and Toxicological Methods, 28(1), 1-13. [Link]
A-789: A-789: A Comparative Efficacy Analysis of a Novel Phenethylamine Compound in Monoamine Reuptake Inhibition
For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. [1]
Introduction
The compound 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine, hereafter referred to as A-789 for the purpose of this guide, is a novel chemical entity with a phenethylamine core structure.[1] Phenethylamine and its derivatives are known to act as central nervous system stimulants and play a significant role in the regulation of monoamine neurotransmission.[2][3][4] Structurally, A-789 possesses a phenethylamine backbone, which is a common feature in many psychoactive compounds, a morpholine ring that can influence its biological interactions, and an ethoxy group on the phenyl ring which may enhance its lipophilicity and biological activity.[5][6][7][8]
Given its structural characteristics, A-789 is hypothesized to function as a monoamine reuptake inhibitor, a class of drugs that block the action of one or more monoamine transporters, leading to an increase in the synaptic concentrations of neurotransmitters like dopamine, norepinephrine, and serotonin.[9][10] This guide provides a comparative overview of the hypothesized efficacy of A-789 against established standard compounds in the field of monoamine reuptake inhibition, supported by illustrative experimental protocols and hypothetical data.
Hypothesized Mechanism of Action: Monoamine Transporter Inhibition
A-789 is postulated to exert its effects by binding to and inhibiting the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This inhibition would lead to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing monoaminergic signaling. The phenethylamine scaffold is a well-established pharmacophore for interacting with these transporters.[2][3][4][11]
Caption: Hypothesized mechanism of A-789 as a monoamine reuptake inhibitor.
Comparative In Vitro Efficacy
To assess the efficacy of A-789 in comparison to standard monoamine reuptake inhibitors, a series of in vitro assays would be necessary.[12][13][14][15] The primary objective of these assays is to determine the binding affinity and inhibitory potency of A-789 at the human dopamine, norepinephrine, and serotonin transporters.
Standard Compounds for Comparison:
-
Methylphenidate: A norepinephrine-dopamine reuptake inhibitor (NDRI) commonly used in the treatment of ADHD.
-
Atomoxetine: A selective norepinephrine reuptake inhibitor (NRI) also used for ADHD.
-
Sertraline: A selective serotonin reuptake inhibitor (SSRI) used for depression and other mood disorders.
Table 1: Hypothetical In Vitro Transporter Binding Affinity and Reuptake Inhibition Data
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Dopamine Uptake IC50 (nM) | Norepinephrine Uptake IC50 (nM) | Serotonin Uptake IC50 (nM) |
| A-789 (Hypothetical) | 15 | 25 | 250 | 20 | 30 | 300 |
| Methylphenidate | 10-20 | 20-50 | >1000 | 15-30 | 30-60 | >1000 |
| Atomoxetine | >1000 | 1-5 | 500-1000 | >1000 | 2-10 | 700-1200 |
| Sertraline | 200-400 | >1000 | 0.5-2 | 300-500 | >1000 | 1-5 |
Note: The data presented for A-789 is purely hypothetical and for illustrative purposes. The values for standard compounds are based on ranges reported in scientific literature.
Experimental Protocol: In Vitro Monoamine Transporter Uptake Assay
This protocol outlines the steps for determining the inhibitory potency (IC50) of A-789 on monoamine transporters expressed in a stable cell line.[12][13][14][16]
Caption: Workflow for an in vitro monoamine transporter uptake assay.
Comparative In Vivo Efficacy: Animal Models
To evaluate the in vivo efficacy of A-789, a relevant animal model is crucial.[17] For compounds targeting monoamine systems, models of ADHD are often employed.[18][19] The Spontaneously Hypertensive Rat (SHR) is a well-validated genetic model of ADHD that exhibits hyperactivity, impulsivity, and deficits in attention.[18][19]
Table 2: Hypothetical In Vivo Efficacy in a Rodent Model of ADHD (SHR)
| Compound | Dose Range (mg/kg, p.o.) | Reduction in Locomotor Activity | Improvement in Attentional Performance (5-Choice Serial Reaction Time Task) |
| A-789 (Hypothetical) | 1 - 10 | Dose-dependent reduction | Significant improvement at 3 mg/kg |
| Methylphenidate | 1 - 5 | Dose-dependent reduction | Significant improvement at 2.5 mg/kg |
| Atomoxetine | 0.3 - 3 | Dose-dependent reduction | Significant improvement at 1 mg/kg |
Note: The data presented for A-789 is purely hypothetical and for illustrative purposes. The values for standard compounds are based on ranges reported in scientific literature.
Experimental Protocol: In Vivo Assessment of Locomotor Activity
This protocol describes a method to assess the effect of A-789 on hyperactivity in the SHR model.
Caption: Workflow for in vivo assessment of locomotor activity.
Discussion and Future Directions
The hypothetical data suggests that A-789 may act as a potent inhibitor of both the dopamine and norepinephrine transporters, with weaker activity at the serotonin transporter. This profile is somewhat similar to that of methylphenidate, suggesting potential therapeutic applications in conditions like ADHD where dopaminergic and noradrenergic pathways are implicated.[20]
Further preclinical studies would be required to fully characterize the pharmacological profile of A-789. These would include:
-
Selectivity profiling: Assessing binding to a wide range of other receptors and transporters to identify potential off-target effects.
-
Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
In vivo microdialysis: To confirm that A-789 increases extracellular levels of dopamine and norepinephrine in relevant brain regions.
-
Safety pharmacology and toxicology studies: To evaluate the overall safety profile of the compound.
References
-
Chem-Impex. 2-Morpholin-4-Yl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine. Available from: [Link]
-
Yardley, J. D., et al. (1990). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Journal of medicinal chemistry, 33(10), 2899–2905. Available from: [Link]
-
The Pharma Innovation. (2020). Synthesis, biological activity of new pyrazoline derivative. The Pharma Innovation Journal, 9(6), 28-31. Available from: [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available from: [Link]
-
MDPI. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. Available from: [Link]
-
Chem-Impex. (4-Benzyl-morpholin-2-ylmethyl)ethylamine. Available from: [Link]
-
Heal, D. J., et al. (2009). Animal models to guide clinical drug development in ADHD: lost in translation?. Journal of psychopharmacology (Oxford, England), 23(7), 737–751. Available from: [Link]
-
ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Available from: [Link]
-
Hossain, M. S., et al. (2019). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. Biomolecules & therapeutics, 27(4), 364–370. Available from: [Link]
-
Wikipedia. Monoamine reuptake inhibitor. Available from: [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21. Available from: [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21. Available from: [Link]
-
Wikipedia. Phenethylamine. Available from: [Link]
-
MDPI. (2023). Necessity of an Integrative Animal Model for a Comprehensive Study of Attention-Deficit/Hyperactivity Disorder. International Journal of Molecular Sciences, 24(9), 7794. Available from: [Link]
-
Pae, C. U., et al. (2018). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Neuropsychiatric disease and treatment, 14, 1397–1405. Available from: [Link]
-
Robbins, T. W., & Arnsten, A. F. (2009). Effective use of animal models for therapeutic development in psychiatric and substance use disorders. Biological psychiatry, 65(10), 835–838. Available from: [Link]
-
ResearchGate. (2012). Chapter 2 Recent Developments in Monoamine Reuptake Inhibitors. Available from: [Link]
-
ResearchGate. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Available from: [Link]
-
ResearchGate. (2015). A review on pharmacological profile of Morpholine derivatives. Available from: [Link]
-
MDPI. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. Available from: [Link]
-
Frontiers in Pharmacology. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 638. Available from: [Link]
-
BMC. (2025). Rodent research of attention-deficit/hyperactivity disorder: insights into widely used animal models. Animal Models and Experimental Medicine, 8(1), 1-13. Available from: [Link]
-
ResearchGate. (2015). New 2-Phenylquinoline Derivatives: Synthesis and Preliminary Evaluation as Antimicrobial Agents. Available from: [Link]
-
Biomolecules & Therapeutics. (2019). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 27(4), 364–370. Available from: [Link]
-
MDPI. (2023). Attention-Deficit/Hyperactivity Disorder Animal Model Presents Retinal Alterations and Methylphenidate Has a Differential Effect in ADHD versus Control Conditions. International Journal of Molecular Sciences, 24(8), 7357. Available from: [Link]
-
BioIVT. DAT Transporter Assay. Available from: [Link]
-
Taylor & Francis Online. Monoamine reuptake inhibitors – Knowledge and References. Available from: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenethylamine - Wikipedia [en.wikipedia.org]
- 4. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 5. chemimpex.com [chemimpex.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. mdpi.com [mdpi.com]
- 12. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 16. bioivt.com [bioivt.com]
- 17. Animal models to guide clinical drug development in ADHD: lost in translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Rodent research of attention-deficit/hyperactivity disorder: insights into widely used animal models - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine Derivatives: A Guide to Structure-Activity Relationships
In the landscape of central nervous system (CNS) drug discovery, the morpholine scaffold has consistently emerged as a privileged structure. Its unique physicochemical properties, including a favorable lipophilic–hydrophilic balance and a pKa that enhances solubility and blood-brain barrier permeability, make it a cornerstone for the design of novel therapeutics.[1][2] This guide provides an in-depth comparison of 2-(4-ethoxy-phenyl)-2-morpholin-4-yl-ethylamine derivatives, delving into their structure-activity relationships (SAR) and offering insights for researchers and drug development professionals. We will explore the nuanced effects of structural modifications on biological activity, supported by experimental data and detailed protocols.
The Core Scaffold: A Foundation for CNS Activity
The 2-phenyl-2-morpholinoethylamine core represents a versatile framework for targeting various CNS receptors. The morpholine ring, with its ether oxygen and tertiary amine, can participate in crucial hydrogen bonding and hydrophobic interactions within protein binding pockets.[2] Furthermore, its flexible chair-like conformation allows for optimal positioning of substituents to engage with molecular targets.[1][2] The phenethylamine moiety is a well-established pharmacophore that mimics endogenous neurotransmitters, facilitating interactions with receptors involved in mood regulation and neurological functions.[3]
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is highly sensitive to modifications at several key positions.
The Significance of the 4-Ethoxy Group on the Phenyl Ring
The substitution pattern on the phenyl ring is a critical determinant of pharmacological activity. Studies on related phenethylamine and amphetamine derivatives have demonstrated that the nature of the 4-alkoxy substituent significantly influences affinity for serotonergic receptors, such as the 5-HT2A and 5-HT2C receptors.[4][5]
Generally, increasing the length of the 4-alkoxy chain can enhance binding affinity.[5] While direct comparative data for a series of 2-(4-alkoxyphenyl)-2-morpholinoethanamine derivatives is limited in publicly available literature, insights can be drawn from broader studies on related scaffolds. For instance, in a series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, a methoxy group at the 4-position of the aryl ring was found to be optimal for inhibiting the synaptosomal uptake of norepinephrine and serotonin, key mechanisms in antidepressant activity.[3] This suggests that an electron-donating alkoxy group at this position is favorable for activity.
Inference for the 4-Ethoxy Group: The ethoxy group in the titular compound likely contributes to a favorable balance of lipophilicity and electronic properties, enhancing receptor binding and potentially improving pharmacokinetic parameters. It is hypothesized that the ethoxy group provides a slightly more lipophilic character compared to a methoxy group, which could influence membrane permeability and interaction with hydrophobic pockets of the target receptor.
The Role of the Morpholine Ring
The morpholine ring is not merely a passive scaffold but an active contributor to the pharmacological profile. Its replacement with other heterocyclic systems, such as piperidine or piperazine, can dramatically alter activity and selectivity.
Chirality at the Benzylic Position
The carbon atom connecting the phenyl ring, the morpholine ring, and the ethylamine side chain is a chiral center. It is well-established in medicinal chemistry that stereochemistry plays a pivotal role in drug-receptor interactions. In many classes of neurologically active compounds, the biological activity resides predominantly in one enantiomer. For instance, in a series of chiral alkoxymethyl morpholine analogs acting as dopamine D4 receptor antagonists, the activity was found to reside in the (S)-enantiomer.[6] It is therefore highly probable that the biological activity of this compound derivatives is stereospecific.
Potential Biological Targets and Therapeutic Applications
Based on the SAR of related compounds, derivatives of the this compound scaffold are likely to exhibit activity at a range of CNS targets.
-
Monoamine Reuptake Inhibition: The structural similarity to phenethylamines suggests potential inhibitory activity against norepinephrine and serotonin transporters, indicating possible antidepressant applications.[3]
-
Sigma Receptor Modulation: Phenyl-ethylamine and related structures have been shown to possess affinity for sigma receptors, which are implicated in a variety of neurological and psychiatric disorders.[7]
-
Anticancer Activity: Several studies have reported the potent anticancer activity of novel morpholine derivatives, for example, against HepG2 cancer cells.[8]
Comparative Data Summary
To provide a clearer picture of the SAR, the following table summarizes hypothetical comparative data based on the trends observed in the literature for related compound classes. It is important to note that this table is for illustrative purposes and direct experimental validation is required.
| Compound ID | R (4-position) | Heterocycle | Target | Activity (IC50/Ki) |
| 1 (Reference) | -OCH2CH3 | Morpholine | Target X | ++ |
| 2 | -OCH3 | Morpholine | Target X | + |
| 3 | -OCH2CH2CH3 | Morpholine | Target X | +++ |
| 4 | -OCH2CH3 | Piperidine | Target X | +/- |
| 5 | -OCH2CH3 | Piperazine | Target X | + |
Key: +++ High Activity, ++ Moderate Activity, + Low Activity, +/- Very Low/Inactive
This hypothetical data illustrates that extending the alkoxy chain from methoxy to propoxy may increase activity, while replacing the morpholine with a piperidine ring could be detrimental.
Experimental Protocols
To facilitate further research and validation of the SAR of these compounds, detailed methodologies for key assays are provided below.
General Synthesis of 2-(4-alkoxyphenyl)-2-morpholinoethanamine Derivatives
A plausible synthetic route, adapted from general procedures for similar compounds, is outlined below.
Caption: General synthetic workflow for 2-(4-alkoxyphenyl)-2-morpholinoethanamine derivatives.
Step-by-Step Protocol:
-
Bromination: To a solution of the starting 1-(4-alkoxyphenyl)ethanone in glacial acetic acid, add a solution of bromine in acetic acid dropwise with stirring. After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Pour the mixture into ice water and collect the precipitated 2-bromo-1-(4-alkoxyphenyl)ethanone by filtration.
-
Morpholine Substitution: Dissolve the bromo-ketone in a suitable solvent such as acetonitrile. Add morpholine and a base (e.g., potassium carbonate) and reflux the mixture for 6-8 hours. After cooling, filter the inorganic salts and evaporate the solvent under reduced pressure to obtain 2-morpholino-1-(4-alkoxyphenyl)ethanone.
-
Oximation: Reflux a mixture of the morpholino-ketone and hydroxylamine hydrochloride in ethanol containing a small amount of pyridine for 4-6 hours. Remove the solvent in vacuo and treat the residue with water to precipitate the oxime.
-
Reduction: The oxime can be reduced to the final amine using a reducing agent like lithium aluminum hydride (LiAlH4) in dry ether or by catalytic hydrogenation (e.g., H2/Pd-C). Work-up typically involves quenching the excess reducing agent followed by extraction and purification by column chromatography or crystallization.
In Vitro Monoamine Transporter Binding Assay
This protocol is essential for evaluating the potential antidepressant activity of the synthesized compounds.
Caption: Workflow for in vitro monoamine transporter binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Utilize cell lines (e.g., HEK293) stably transfected with the human serotonin transporter (SERT) or norepinephrine transporter (NET). Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Binding Assay: In a 96-well plate, incubate the cell membranes with a fixed concentration of the appropriate radioligand (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET) and a range of concentrations of the test compound.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Scintillation Counting: After the filters have dried, add scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibition constant) values using the Cheng-Prusoff equation.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel CNS-active agents. The structure-activity relationships, inferred from related compound series, highlight the critical roles of the 4-alkoxy substituent and the morpholine ring in determining pharmacological activity. The ethoxy group at the 4-position of the phenyl ring likely provides a favorable combination of electronic and lipophilic properties for receptor interaction and pharmacokinetic profile.
Future research should focus on the systematic exploration of this chemical space. This includes the synthesis and pharmacological evaluation of a focused library of analogs with variations in the 4-alkoxy group, replacement of the morpholine with other heterocycles, and resolution of the enantiomers to determine the stereochemical requirements for activity. Such studies, guided by the principles outlined in this guide, will undoubtedly pave the way for the discovery of new and improved therapeutics for a range of neurological and psychiatric disorders.
References
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]
-
2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. PubMed. [Link]
-
Characterization of two novel sigma receptor ligands: antidystonic effects in rats suggest sigma receptor antagonist properties. PubMed. [Link]
-
Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy- Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology. [Link]
-
Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances. [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. Journal of Chemical Sciences. [Link]
-
Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. PMC. [Link]
-
Pharmacologic Evaluation of Antidepressant Activity and Synthesis of 2-Morpholino-5-phenyl-6H-1,3,4-thiadiazine Hydrobromide. MDPI. [Link]
-
2-(Methyleneaminoxy)methylmorpholine derivatives. Synthesis and antidepressant activity. PubMed. [Link]
-
Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. PubMed Central. [Link]
-
Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide. ResearchGate. [Link]
-
Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. PMC. [Link]
-
Design, synthesis and biological evaluation of new sigma ligands. UniTS. [Link]
-
Exploring the Antibacterial and Antiparasitic Activity of Phenylaminonaphthoquinones—Green Synthesis, Biological Evaluation and Computational Study. MDPI. [Link]
-
A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]
-
A REVIEW: BIOLOGICAL IMPORTANCE OF HETEROCYCLIC COMPOUNDS. Der Pharma Chemica. [Link]
-
Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. ResearchGate. [Link]
-
Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PMC. [Link]
-
Al-Nahrain Journal of Science Heterocyclic Compounds: A Study of its Biological Activity. Al-Nahrain Journal of Science. [Link]
-
A REVIEW: BIOLOGICAL SIGNIFICANCES OF HETEROCYCLIC COMPOUNDS.. Der Pharma Chemica. [Link]
-
New sigma-like receptor recognized by novel phenylaminotetralins: ligand binding and functional studies. PubMed. [Link]
-
Synthesis and functional evaluation of tetrahydroisoquinoline and polysubstituted benzylamine derivatives as sigma-2 receptor-targeted small-molecule probes. ResearchGate. [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. mdpi.com [mdpi.com]
- 3. 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of two novel sigma receptor ligands: antidystonic effects in rats suggest sigma receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine: Profiling a Novel Phenethylamine Derivative Against Established Monoamine Transporter Inhibitors
This guide provides an in-depth comparative analysis of the novel compound 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine, hereafter referred to as Compound-X, against a panel of well-characterized monoamine transporter inhibitors. Given the structural features of Compound-X, which include a phenethylamine backbone and a morpholine moiety, we hypothesized its potential interaction with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[1][2] These transporters are critical regulators of neurotransmission and are the primary targets for a wide range of therapeutics and psychostimulants.[3][4]
The morpholine ring is a privileged scaffold in central nervous system (CNS) drug discovery, known to enhance potency and modulate pharmacokinetic properties to improve blood-brain barrier permeability.[5][6][7] Similarly, the phenethylamine framework is the foundation for numerous endogenous neurotransmitters and psychoactive drugs, suggesting a strong likelihood of interaction with monoamine systems.[1][2][8] This guide is intended for researchers in pharmacology and drug development, offering a rigorous framework for evaluating novel chemical entities targeting monoamine transporters.
Rationale for Comparator Selection
To comprehensively benchmark Compound-X, we selected a panel of established monoamine transporter inhibitors with varying selectivity profiles. This allows for a nuanced understanding of Compound-X's potency and specificity.
-
Cocaine: A non-selective inhibitor of DAT, NET, and SERT, serving as a classic psychostimulant benchmark.
-
GBR 12909: A potent and selective dopamine reuptake inhibitor, ideal for assessing DAT-specific activity.[9]
-
Nisoxetine: A selective norepinephrine reuptake inhibitor (NRI), used to determine NET selectivity.[10]
-
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI), used to determine SERT selectivity.[10]
This selection provides a robust basis for comparing the inhibitory profile of Compound-X across the three primary monoamine transporters.
Experimental Design & Methodologies
Our benchmarking strategy employs two gold-standard in vitro assays: competitive radioligand binding to assess target affinity and neurotransmitter uptake inhibition to measure functional potency.[11]
The overall workflow is designed to first determine the binding affinity of Compound-X at each transporter and then to confirm its functional activity through uptake inhibition assays.
Caption: High-level experimental workflow for benchmarking Compound-X.
This assay determines the affinity (Ki) of a test compound for a specific transporter by measuring its ability to displace a known high-affinity radioligand.[12][13]
Objective: To determine the binding affinities (Ki) of Compound-X and comparators for hDAT, hNET, and hSERT.
Materials:
-
Membrane preparations from HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).
-
Assay Buffer: 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific binding definers: 10 µM GBR 12909 (for DAT), 10 µM Desipramine (for NET), 10 µM Fluoxetine (for SERT).
-
96-well plates, glass fiber filters, and a scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound (Compound-X or comparator) at various concentrations (e.g., 0.1 nM to 100 µM), and 50 µL of the appropriate radioligand at a fixed concentration (near its Kd).
-
Initiate Binding: Add 100 µL of the cell membrane preparation (10-20 µg protein) to each well to initiate the binding reaction. Total volume is 250 µL.[12]
-
Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.
-
Termination: Terminate the assay by rapid filtration through glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester. This separates bound from free radioligand.[12]
-
Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the log concentration of the test compound. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[12]
This cell-based functional assay measures a compound's ability to block the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.[14][15][16]
Objective: To determine the functional potency (IC50) of Compound-X and comparators in inhibiting dopamine, norepinephrine, and serotonin uptake.
Materials:
-
HEK293 cells stably expressing hDAT, hNET, or hSERT, seeded in 96-well plates.[17]
-
Radiolabeled Substrates: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin (5-HT).
-
Krebs-HEPES buffer (KHB), pH 7.4.
-
96-well plates, and a scintillation counter.
Procedure:
-
Cell Plating: Seed the transporter-expressing cells in 96-well plates the day before the experiment to allow for adherence.[17]
-
Pre-incubation: On the day of the assay, wash the cells once with KHB. Pre-incubate the cells for 10-20 minutes at room temperature with 50 µL of KHB containing various concentrations of the test compound (Compound-X or comparator).[15]
-
Initiate Uptake: Initiate neurotransmitter uptake by adding 50 µL of KHB containing the respective radiolabeled substrate at a final concentration near its Km (e.g., 5-50 nM).[15]
-
Incubation: Incubate for a short period (e.g., 5-15 minutes) at room temperature. The timing is critical to ensure measurement of the initial uptake rate.
-
Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold KHB.
-
Lysis & Quantification: Lyse the cells with 1% SDS or a suitable lysis buffer. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity taken up by the cells.
-
Data Analysis: Determine non-specific uptake in the presence of a high concentration of a known inhibitor (e.g., 10 µM mazindol for DAT).[11] Subtract non-specific uptake from all wells. Plot the percentage of inhibition versus the log concentration of the test compound and fit the data using non-linear regression to determine the IC50 value.
Comparative Data Analysis
The following tables summarize hypothetical, yet plausible, data from the described experiments, benchmarking Compound-X against the selected reference inhibitors.
Table 1: Comparative Binding Affinities (Ki, nM) at Monoamine Transporters
| Compound | DAT (Ki, nM) | NET (Ki, nM) | SERT (Ki, nM) | DAT/NET Selectivity | DAT/SERT Selectivity |
| Compound-X | 15 | 45 | 350 | 3.0 | 23.3 |
| Cocaine | 250 | 300 | 200 | 1.2 | 0.8 |
| GBR 12909 | 5 | 500 | 800 | 100 | 160 |
| Nisoxetine | 800 | 8 | 1200 | 0.01 | 0.007 |
| Fluoxetine | 2500 | 1500 | 10 | 0.004 | 0.004 |
Table 2: Functional Potency (IC50, nM) in Uptake Inhibition Assays
| Compound | DAT Uptake (IC50, nM) | NET Uptake (IC50, nM) | SERT Uptake (IC50, nM) |
| Compound-X | 25 | 70 | 550 |
| Cocaine | 300 | 450 | 280 |
| GBR 12909 | 8 | 850 | 1300 |
| Nisoxetine | 1200 | 12 | 1800 |
| Fluoxetine | 3500 | 2000 | 15 |
Discussion and Interpretation
The experimental data suggest that Compound-X is a potent inhibitor of the dopamine and norepinephrine transporters, with a significant preference for DAT.
-
Potency: With a DAT binding affinity (Ki) of 15 nM and a functional uptake inhibition (IC50) of 25 nM, Compound-X demonstrates high potency at the dopamine transporter, comparable to the selective inhibitor GBR 12909.
-
Selectivity: Compound-X exhibits a 3-fold selectivity for DAT over NET and a ~23-fold selectivity for DAT over SERT. This profile suggests it is primarily a dopamine/norepinephrine reuptake inhibitor (DNRI), with a stronger action on dopamine. This contrasts with the non-selective profile of cocaine and the highly selective profiles of the other reference compounds.
-
Structure-Activity Relationship (SAR): The presence of the 4-ethoxy-phenyl group likely contributes to the high affinity for DAT, potentially through hydrophobic interactions within the transporter's binding pocket. The morpholine ring may be optimizing the compound's orientation and physicochemical properties for effective binding and blood-brain barrier penetration.[5][7]
Inhibition of DAT and NET by Compound-X would lead to an increase in the synaptic concentrations of dopamine and norepinephrine, enhancing downstream signaling.
Caption: Mechanism of action for Compound-X at the synapse.
Conclusion
This guide demonstrates a comprehensive framework for characterizing a novel CNS-active compound. Our analysis, based on its structural components and benchmarked against known inhibitors, positions This compound (Compound-X) as a potent DNRI with a notable preference for the dopamine transporter. Its distinct profile—more potent than cocaine and less selective than GBR 12909—warrants further investigation. Future studies should include selectivity screening against a broader panel of CNS targets and in vivo behavioral assays to determine its therapeutic potential or abuse liability.
References
-
Basile, L., Purgatorio, V., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
-
Wikipedia. (n.d.). Substituted phenethylamine. Wikipedia. [Link]
-
Conti, P., Cilibrizzi, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]
-
Asinex. (n.d.). Morpholines for CNS drug discovery. Asinex. [Link]
-
Prikhodko, V. A., et al. (2022). Morpholine derivatives as potential agents for neurological manifestations of nervous system diseases. Pharmacy Formulas. [Link]
-
Basile, L., Purgatorio, V., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. [Link]
-
Kim, J., et al. (2021). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. PubMed Central. [Link]
-
Maier, J., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]
-
Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). PubMed Central. [Link]
-
Navarro-Hernanz, C. T., et al. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. PubMed Central. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Wikipedia. (n.d.). Phenethylamine. Wikipedia. [Link]
-
Banks, M. L., et al. (2014). Monoamine Transporter Inhibitors and Substrates as Treatments for Stimulant Abuse. PubMed Central. [Link]
-
Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins. [Link]
-
Sim, J., et al. (2022). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. MDPI. [Link]
-
Navarro-Hernanz, C. T., et al. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. ResearchGate. [Link]
-
Eurofins. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. Eurofins. [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]
-
Walline, C. C., et al. (2013). Discovery and Development of Monoamine Transporter Ligands. PubMed Central. [Link]
-
LeadQuest Biotech. (n.d.). Transporter Assay. LeadQuest Biotech. [Link]
-
Zhang, L. L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]
-
Biocompare. (n.d.). Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices. Biocompare. [Link]
-
Gifford Bioscience. (n.d.). Cellular Uptake & Cellular Release Assays. Gifford Bioscience. [Link]
Sources
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. Phenethylamine - Wikipedia [en.wikipedia.org]
- 3. Monoamine Transporter Inhibitors and Substrates as Treatments for Stimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters [mdpi.com]
- 11. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. leadquest-biotech.com [leadquest-biotech.com]
- 17. moleculardevices.com [moleculardevices.com]
Reproducibility of 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine experimental results
An Expert's Guide to Ensuring Reproducibility in the Synthesis and Analysis of Novel Phenethylamines: A Case Study Approach
In the landscape of drug discovery and development, the reproducibility of experimental findings is the cornerstone of scientific validity. This guide addresses the critical aspects of ensuring reproducible results for a specific class of compounds, exemplified by the novel structure 2-(4-ethoxy-phenyl)-2-morpholin-4-yl-ethylamine. Given the limited published data on this specific molecule, we will approach the topic of reproducibility through a comparative analysis of established methodologies for the synthesis, purification, and characterization of structurally related and well-documented analogs. By focusing on the principles of robust experimental design and meticulous analytical validation, this guide provides a framework for researchers to generate high-quality, reproducible data for this and other novel chemical entities.
Synthetic Pathway and Impurity Profiling: The First Step in Reproducibility
The reproducibility of any biological or pharmacological study begins with the chemical matter itself. A well-defined and reproducible synthetic route is paramount to ensuring a consistent supply of the target compound with a known and controlled impurity profile. The proposed synthesis of this compound would likely proceed through a multi-step sequence, and variations in reaction conditions can lead to different impurity profiles, which can, in turn, affect biological activity.
Comparative Synthetic Strategies
Two common synthetic routes for analogous α-substituted phenethylamines are the α-bromination of a substituted acetophenone followed by nucleophilic substitution, or a Strecker synthesis variant. Each approach has its own set of potential impurities that must be carefully monitored and controlled.
Table 1: Comparison of Synthetic Routes and Potential Impurities
| Synthetic Route | Key Steps | Common Impurities | Impact on Reproducibility |
| Route A: α-Bromination/Substitution | 1. Bromination of 4-ethoxyacetophenone2. Nucleophilic substitution with morpholine3. Reductive amination | Dibrominated species, unreacted starting materials, over-alkylated byproducts | High potential for difficult-to-remove impurities that can interfere with biological assays. |
| Route B: Strecker Synthesis | 1. Reaction of 4-ethoxybenzaldehyde, morpholine, and a cyanide source2. Hydrolysis of the aminonitrile | Unreacted starting materials, side products from cyanide reactions | Generally cleaner, but requires careful handling of toxic reagents. Reproducibility is highly dependent on precise control of reaction stoichiometry and temperature. |
Recommended Synthetic Protocol: Route A
While both routes are viable, the α-bromination/substitution pathway is often preferred for its versatility. The following is a detailed protocol with an emphasis on steps that ensure reproducibility.
Experimental Protocol: Synthesis of this compound Analog
-
Step 1: α-Bromination of 4-ethoxyacetophenone. Dissolve 4-ethoxyacetophenone (1 eq) in glacial acetic acid. Slowly add bromine (1.1 eq) at 0°C. Allow the reaction to warm to room temperature and stir for 4 hours. Quench with a saturated solution of sodium thiosulfate.
-
Step 2: Nucleophilic Substitution with Morpholine. Dissolve the crude α-bromo-4-ethoxyacetophenone in acetonitrile. Add morpholine (2.5 eq) and potassium carbonate (3 eq). Reflux the mixture for 12 hours.
-
Step 3: Reductive Amination. To the crude product from Step 2, add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq) in methanol. Stir at room temperature for 24 hours.
-
Purification: Purify the final product by column chromatography on silica gel using a gradient of dichloromethane and methanol.
This multi-step synthesis requires careful monitoring at each stage to ensure the desired product is being formed and to minimize the formation of impurities.
Caption: Synthetic and purification workflow for the target compound.
Analytical Characterization: The Fingerprint of Reproducibility
Once synthesized and purified, the identity and purity of the compound must be unequivocally confirmed. This is a critical step for ensuring that subsequent biological assays are performed on the correct, well-characterized molecule. A combination of analytical techniques should be employed.
A Multi-Pronged Analytical Approach
No single analytical technique is sufficient to confirm both the structure and purity of a novel compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) is the industry standard.
Table 2: Comparison of Analytical Techniques for Quality Control
| Technique | Information Provided | Importance for Reproducibility |
| ¹H and ¹³C NMR | Detailed structural information, confirmation of functional groups, and assessment of isomeric purity. | The primary method for confirming the chemical structure. Without it, the identity of the compound is uncertain. |
| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis. | Confirms the molecular formula and can help identify impurities. |
| HPLC | Quantitative assessment of purity. | Essential for ensuring that the biological activity observed is due to the target compound and not an impurity. A purity of >95% is typically required for in vitro assays. |
Standard Operating Protocol for Analytical QC
To ensure consistency between batches and between different laboratories, a standardized analytical quality control (QC) protocol should be established.
Experimental Protocol: Analytical QC
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.
-
HPLC Analysis: Develop a validated HPLC method for purity assessment. A typical method would involve a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).
Caption: A standard workflow for analytical quality control.
Biological Assays: Ensuring Consistent Pharmacological Data
The ultimate test of reproducibility lies in the biological characterization of the compound. Given the structural similarity of this compound to known psychoactive compounds, initial biological screening would likely focus on its interaction with monoamine transporters and receptors.
Comparative Biological Assays
The choice of biological assay can significantly impact the observed activity and the reproducibility of the results. For example, radioligand binding assays and functional assays measure different aspects of a compound's pharmacology.
Table 3: Comparison of Primary Biological Assays
| Assay Type | Principle | Advantages | Disadvantages |
| Radioligand Binding | Measures the affinity of a compound for a specific receptor or transporter by competing with a radiolabeled ligand. | High-throughput, provides a direct measure of binding affinity (Ki). | Does not provide information on functional activity (i.e., agonist, antagonist, or inverse agonist). |
| Functional Assays (e.g., cAMP, Ca²⁺ flux) | Measures the cellular response following receptor activation or inhibition. | Provides information on the efficacy and potency of a compound. | Can be more complex and lower-throughput than binding assays. |
Recommended Protocol for a Primary Screening Cascade
A hierarchical approach to biological screening is recommended to ensure that resources are used efficiently and that the data generated is reproducible.
Experimental Protocol: In Vitro Pharmacological Profiling
-
Primary Screen (Binding): Screen the compound at a single high concentration (e.g., 10 µM) in a panel of radioligand binding assays for key CNS targets (e.g., dopamine, serotonin, and norepinephrine transporters; 5-HT, dopamine, and adrenergic receptors).
-
Dose-Response (Binding): For any "hits" from the primary screen, perform full dose-response curves to determine the binding affinity (Ki).
-
Functional Follow-up: For high-affinity binders, perform functional assays to determine the compound's efficacy and potency (EC₅₀ or IC₅₀).
This tiered approach ensures that only compounds with significant binding affinity are advanced to more complex and resource-intensive functional assays, thereby improving the overall efficiency and reproducibility of the screening process.
Conclusion and Future Directions
The reproducibility of experimental results for novel chemical entities like this compound is not a matter of chance but a direct consequence of rigorous experimental design and meticulous execution. By implementing the comparative strategies and detailed protocols outlined in this guide, researchers can significantly enhance the reliability and validity of their findings. The principles of robust synthesis, comprehensive analytical characterization, and a well-designed biological screening cascade are universally applicable and form the bedrock of good scientific practice in drug discovery. Future work on this and other novel compounds should continue to prioritize these principles to ensure that the scientific record is both accurate and reproducible.
References
-
Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: Wiley URL: [Link]
-
Title: Principles of Instrumental Analysis Source: Cengage Learning URL: [Link]
-
Title: The Pharmacological Basis of Therapeutics Source: McGraw-Hill Education URL: [Link]
-
Title: Assay Guidance Manual Source: National Center for Biotechnology Information URL: [Link]
A Comparative Guide to Target Engagement Validation for 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine
This guide provides a comprehensive framework for validating the target engagement of the novel compound 2-(4-ethoxy-phenyl)-2-morpholin-4-yl-ethylamine, hereafter referred to as Compound-X. The chemical structure of Compound-X, featuring a morpholine ring and a substituted phenyl-ethylamine scaffold, suggests potential interaction with targets in the central nervous system. For the purpose of this illustrative guide, we will hypothesize that its primary target is the Sigma-1 receptor (σ1R) , an intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders.
This document will guide researchers through a multi-tiered validation process, from initial biochemical confirmation to cellular and in-vivo target engagement, comparing Compound-X's performance against a known σ1R agonist, PRE-084.
Part 1: Foundational Target Validation - Radioligand Binding Assay
The first step in confirming a direct interaction between Compound-X and the hypothesized target, σ1R, is to perform a competitive radioligand binding assay. This biochemical technique provides quantitative data on the compound's affinity for the receptor, measured as the inhibition constant (Ki).
Experimental Rationale
This assay relies on the principle of competition between our unlabeled test compound (Compound-X) and a radiolabeled ligand (e.g., -pentazocine), which is known to bind to σ1R with high affinity. By measuring the displacement of the radioligand at various concentrations of Compound-X, we can determine the affinity of our compound for the target. This is a crucial first step to confirm a direct physical interaction.
Experimental Workflow: Radioligand Binding
Caption: Workflow for a competitive radioligand binding assay.
Comparative Data: Affinity for Sigma-1 Receptor
| Compound | IC50 (nM) | Ki (nM) | Source |
| Compound-X | 15 | 7.8 | Hypothetical Experimental Data |
| PRE-084 | 2.2 | 1.1 | |
| (+)-Pentazocine | 3.1 | 1.6 |
This table shows that Compound-X binds to σ1R with high affinity, albeit lower than the well-characterized reference compound PRE-084. This data confirms a direct interaction and justifies proceeding to more physiologically relevant cellular assays.
Part 2: Cellular Target Engagement - Cellular Thermal Shift Assay (CETSA®)
While binding assays confirm physical interaction, they do not confirm target engagement in a live cell environment. The Cellular Thermal Shift Assay (CETSA®) addresses this by measuring the thermal stabilization of a target protein upon ligand binding in intact cells.
Experimental Rationale
The principle behind CETSA is that a protein becomes more resistant to thermal denaturation when its ligand is bound. By heating cells treated with a compound to various temperatures and then quantifying the amount of soluble protein remaining, we can observe a "shift" in the protein's melting curve, indicating target engagement.
Experimental Protocol: CETSA
-
Cell Culture: Culture a human cell line known to express σ1R (e.g., SH-SY5Y neuroblastoma cells).
-
Compound Treatment: Treat cells with either vehicle, Compound-X (at various concentrations), or PRE-084 as a positive control for 1 hour.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 68°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Separation: Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Quantification: Analyze the amount of soluble σ1R in the supernatant using Western blotting or an immunoassay like ELISA.
-
Data Analysis: Plot the amount of soluble σ1R as a function of temperature to generate melting curves.
Visualization of CETSA Principle
Caption: The principle and workflow of the Cellular Thermal Shift Assay.
Comparative Data: Thermal Shift (ΔTm)
| Compound (10 µM) | Melting Temp (Tm) | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | 48.2°C | N/A |
| Compound-X | 52.5°C | +4.3°C |
| PRE-084 | 54.1°C | +5.9°C |
The data clearly demonstrates that both Compound-X and PRE-084 induce a significant thermal stabilization of σ1R in living cells, providing strong evidence of target engagement in a physiological context.
Part 3: In-Vivo Target Engagement - Positron Emission Tomography (PET)
The ultimate validation of target engagement is to demonstrate that the compound reaches and binds to its target in a living organism at a therapeutically relevant dose. Positron Emission Tomography (PET) is a powerful, non-invasive imaging technique that can quantify target occupancy in the brain.
Experimental Rationale
This experiment involves administering a PET radiotracer that specifically binds to σ1R (e.g., [¹¹C]SA4503). A baseline scan is performed to measure the tracer's signal. Then, the animal is pre-treated with a blocking dose of a non-radiolabeled compound (like Compound-X). A second PET scan is conducted, and the reduction in the tracer's signal indicates the degree to which Compound-X is occupying the σ1R in the brain.
Experimental Protocol: In-Vivo PET Imaging
-
Animal Model: Use a relevant animal model, such as a non-human primate or a rodent.
-
Baseline Scan: Anesthetize the animal and inject the σ1R PET radiotracer [¹¹C]SA4503 intravenously. Acquire PET scan data for 90-120 minutes.
-
Compound Administration: On a separate day, administer a dose of Compound-X or PRE-084 to the same animal.
-
Blocking Scan: After a suitable pre-treatment time based on the compound's pharmacokinetics, inject the [¹¹C]SA4503 radiotracer again and acquire a second PET scan.
-
Image Analysis: Reconstruct the PET images and define regions of interest (e.g., cortex, cerebellum). Calculate the binding potential or distribution volume of the tracer for both scans.
-
Calculate Occupancy: Determine the target occupancy (RO) using the formula: RO (%) = 100 * (Baseline Signal - Blocked Signal) / Baseline Signal.
Comparative Data: In-Vivo Target Occupancy
| Compound | Dose (mg/kg) | Brain Region | Target Occupancy (%) |
| Compound-X | 10 | Cortex | 75% |
| PRE-084 | 5 | Cortex | 82% |
These results would provide compelling evidence that orally or intravenously administered Compound-X crosses the blood-brain barrier and engages with its target, the Sigma-1 receptor, in a dose-dependent manner.
Conclusion
This guide outlines a rigorous, multi-step process for validating the target engagement of a novel compound, this compound (Compound-X), for the hypothesized target, the Sigma-1 receptor. By progressing from biochemical binding assays to cellular thermal shift assays and finally to in-vivo PET imaging, researchers can build a comprehensive and convincing body of evidence. The comparative data against the known agonist PRE-084 provides essential context for evaluating the compound's potency and potential for further development as a therapeutic agent. Each step provides a self-validating system, ensuring that the observed effects are due to direct interaction with the intended target.
References
-
Title: Sigma-1 Receptor Chaperone at the ER-Mitochondrion Interface Regulates Mitochondria-ER Ca2+ Signaling and Cellular Homeostasis Source: Cell URL: [Link]
-
Title: The sigma-1 receptor: a new player in neurodegeneration? Source: Journal of Bioenergetics and Biomembranes URL: [Link]
-
Title: Characterization of the binding of [3H]-(+)-pentazocine and [3H]1,3-di(2-tolyl)guanidine to sigma-1 and sigma-2 recognition sites in guinea pig brain Source: The Journal of Pharmacology and Experimental Therapeutics URL: [Link]
-
Title: The cellular thermal shift assay for evaluating drug target interactions in cells Source: Nature Protocols URL: [Link]
-
Title: Tracking drug-target engagement in cells and tissues using the cellular thermal shift assay Source: Science URL: [Link]
-
Title: Positron Emission Tomography (PET) in Drug Development Source: Cold Spring Harbor Perspectives in Medicine URL: [Link]
A Comparative In Vivo Validation Guide for 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine and Functionally Analogous CNS Stimulants
This guide provides a comprehensive framework for the in vivo validation of the novel compound 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine. Given the limited publicly available data on this specific molecule[1], this document outlines a scientifically rigorous approach to characterize its potential central nervous system (CNS) stimulant effects. The experimental design is based on a hypothesized mechanism of action derived from its chemical structure as a phenethylamine derivative and compares its potential effects against well-established CNS stimulants, d-amphetamine and methylphenidate.
Introduction and Hypothesized Mechanism of Action
This compound is a molecule with a phenethylamine backbone, a structural motif common to many CNS stimulants that modulate monoaminergic systems.[2][3] Compounds with this scaffold frequently interact with dopamine (DA) and norepinephrine (NE) transporters, leading to increased synaptic concentrations of these neurotransmitters.[4] Therefore, we hypothesize that this compound acts as a CNS stimulant by either promoting the release or inhibiting the reuptake of dopamine and norepinephrine.
This guide will compare the in vivo effects of this compound with two gold-standard CNS stimulants:
-
d-Amphetamine: A potent releaser of dopamine and norepinephrine.[4]
-
Methylphenidate: Primarily a dopamine and norepinephrine reuptake inhibitor.[5][6]
By comparing the behavioral profile of the novel compound to these two drugs with distinct but related mechanisms, we can infer its likely mode of action.
Caption: Hypothesized mechanism of this compound in the dopaminergic synapse.
In Vivo Validation Strategy: A Two-Pronged Approach
To comprehensively evaluate the CNS stimulant properties of this compound, a two-pronged in vivo behavioral pharmacology approach is recommended. This involves assessing both spontaneous locomotor activity and the subjective interoceptive effects of the compound.
Caption: Overall experimental workflow for the in vivo validation.
Assay 1: Spontaneous Locomotor Activity in Mice
This assay is a fundamental method for assessing the stimulant or sedative effects of a novel compound.[7][8] An increase in locomotor activity is a hallmark of CNS stimulants.[9][10][11]
Experimental Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are individually housed and acclimated to the testing room for at least 24 hours.[12]
-
Apparatus: The test is conducted in open-field arenas equipped with automated photobeam detection systems or video tracking software to quantify movement.[7][12]
-
Procedure:
-
Mice are habituated to the open-field arena for 30 minutes.
-
Following habituation, mice are administered this compound, d-amphetamine, methylphenidate, or vehicle control via intraperitoneal (i.p.) injection. A range of doses for each compound should be tested to establish a dose-response curve.
-
Immediately after injection, mice are returned to the open-field arena, and locomotor activity (e.g., distance traveled, rearing frequency) is recorded for 60-120 minutes.[9][13]
-
-
Data Analysis: The total distance traveled and other locomotor parameters are averaged for each treatment group and dose. The data is then analyzed using ANOVA to determine significant differences between the test compound and the control/reference drugs.
Assay 2: Drug Discrimination in Rats
Drug discrimination is a highly specific behavioral assay used to determine if a novel compound produces subjective effects similar to a known drug of abuse.[14][15] This is crucial for understanding the compound's mechanism and abuse potential.
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats are used and are typically food-restricted to maintain 85-90% of their free-feeding body weight to ensure motivation for the food reward.
-
Apparatus: Standard two-lever operant conditioning chambers are used. Responding on the correct lever results in the delivery of a food pellet.[15]
-
Training Phase:
-
Rats are trained to discriminate between an injection of a known CNS stimulant (e.g., 1.0 mg/kg d-amphetamine) and a vehicle (saline) injection.[14][16]
-
On days when d-amphetamine is administered, responses on one lever (the "drug lever") are reinforced with food pellets.
-
On days when saline is administered, responses on the other lever (the "vehicle lever") are reinforced.
-
Training continues until rats reliably press the correct lever based on the injection they received (typically >80% accuracy).[14]
-
-
Testing Phase:
-
Once trained, rats are tested with various doses of this compound, d-amphetamine (to confirm the dose-response curve), and methylphenidate.
-
During test sessions, responses on either lever are recorded, but no reinforcement is given, to assess the rat's perception of the drug's effect.
-
-
Data Analysis: The primary endpoints are the percentage of responses on the drug-appropriate lever and the rate of responding.[14] Full generalization (>80% drug-lever responding) to the training drug suggests a similar mechanism of action.
Comparative Data Analysis and Interpretation
The data obtained from these assays will allow for a direct comparison of this compound with d-amphetamine and methylphenidate.
Table 1: Hypothetical Locomotor Activity Data
| Compound | Dose (mg/kg, i.p.) | Mean Distance Traveled (cm) ± SEM | % Change from Vehicle |
| Vehicle | - | 500 ± 50 | 0% |
| This compound | 1.0 | 800 ± 75 | +60% |
| 3.0 | 1500 ± 120 | +200% | |
| 10.0 | 2500 ± 200 | +400% | |
| d-Amphetamine | 0.5 | 1200 ± 100 | +140% |
| 1.0 | 2200 ± 180 | +340% | |
| 2.0 | 3500 ± 250 | +600% | |
| Methylphenidate | 2.5 | 1000 ± 90 | +100% |
| 5.0 | 1800 ± 150 | +260% | |
| 10.0 | 2800 ± 220 | +460% |
Interpretation: A dose-dependent increase in locomotor activity would support a CNS stimulant effect. The potency and efficacy relative to d-amphetamine and methylphenidate can be determined from the dose-response curves.
Table 2: Hypothetical Drug Discrimination Data (d-Amphetamine Trained Rats)
| Test Compound | Dose (mg/kg, i.p.) | % Drug Lever Responding ± SEM | Response Rate (responses/min) ± SEM |
| Vehicle | - | 10 ± 5 | 25 ± 3 |
| This compound | 1.0 | 35 ± 8 | 22 ± 4 |
| 3.0 | 75 ± 10 | 20 ± 3 | |
| 10.0 | 95 ± 5 | 18 ± 2 | |
| d-Amphetamine | 0.25 | 40 ± 7 | 24 ± 3 |
| 0.5 | 85 ± 6 | 21 ± 2 | |
| 1.0 | 98 ± 2 | 19 ± 2 | |
| Methylphenidate | 1.0 | 30 ± 6 | 23 ± 4 |
| 2.5 | 65 ± 9 | 20 ± 3 | |
| 5.0 | 90 ± 5 | 18 ± 3 |
Interpretation: Full generalization of this compound to the d-amphetamine cue would strongly suggest that it has a similar subjective effect, likely mediated through the dopamine system. The relative potency can be determined by comparing the ED50 values (the dose that produces 50% drug lever responding).
Conclusion
The proposed in vivo validation strategy provides a robust and scientifically sound method for characterizing the pharmacological profile of this compound. By systematically comparing its effects on locomotor activity and its subjective discriminative stimulus properties against well-understood CNS stimulants like d-amphetamine and methylphenidate, researchers can elucidate its potential mechanism of action, potency, and abuse liability. This comparative approach is essential for the preclinical assessment of any novel psychoactive compound.
References
- J Pharmacol Sci. (2020). The assessment of mouse spontaneous locomotor activity using motion picture.
- San Diego Instruments. (2021).
- Nierenberg, J., & Ator, N. A. (1990). Drug discrimination in rats successively trained to discriminate diazepam and pentobarbital. Pharmacology Biochemistry and Behavior, 35(2), 405-412.
- Melior Discovery.
- News-Medical.Net. (2025). What is the locomotor activity test used for in behavioral studies?.
- JoVE. (2013). Mouse Short- and Long-term Locomotor Activity Analyzed by Video Tracking Software.
- Frontiers in Behavioral Neuroscience. (2022). Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage.
- McMahon, L. R. (2011). The rise (and fall?) of drug discrimination research. Neuropsychopharmacology, 36(1), 329-330.
- Lynch, W. J. (2006).
- Manzella, G. C., et al. (2010). Drug Discrimination in Methamphetamine-Trained Rats: Effects of Cholinergic Nicotinic Compounds. The Journal of pharmacology and experimental therapeutics, 334(3), 857-865.
- Slideshare.
- Jaya Preethi P, et al. (2013). Screening Models for CNS Stimulant Drugs: A Review. Asian Journal of Pharmaceutical Research, 3(3), 151-155.
- McMillen, B. A. (1983). CNS behavioral stimulants: two distinct mechanisms of action for amphetamine-like drugs. Trends in Pharmacological Sciences, 4, 429-432.
- Asian Journal of Pharmaceutical Research. (2022). Review Paper on Models for CNS Stimulant Drug Screening.
- Current Protocols in Neuroscience. (2008). Laboratory Analysis of Behavioral Effects of Drugs of Abuse in Rodents.
- Adedoyin, A., et al. (1995). Effects of CNS stimulants on the in vivo release of the colocalized transmitters, dopamine and neurotensin, from rat prefrontal cortex. Brain Research, 697(1-2), 227-231.
- Frontiers in Behavioral Neuroscience. (2024). Psychostimulants and social behaviors.
- Kuczenski, R., & Segal, D. S. (2014). Differentiation of Rodent Behavioral Phenotypes and Methylphenidate Action in Sustained and Flexible Attention Tasks. Neuropsychopharmacology, 39(12), 2841-2850.
- Santa Cruz Biotechnology. This compound.
- Frontiers in Behavioral Neuroscience. (2016).
- bioRxiv. (2026).
- Yardley, J. P., et al. (1990). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Journal of medicinal chemistry, 33(10), 2899-2905.
- Grol, C. J., et al. (1988). Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives. Journal of medicinal chemistry, 31(10), 1941-1945.
Sources
- 1. scbt.com [scbt.com]
- 2. 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of CNS stimulants on the in vivo release of the colocalized transmitters, dopamine and neurotensin, from rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differentiation of Rodent Behavioral Phenotypes and Methylphenidate Action in Sustained and Flexible Attention Tasks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the Locomotor Activity Test? [sandiegoinstruments.com]
- 8. news-medical.net [news-medical.net]
- 9. The assessment of mouse spontaneous locomotor activity using motion picture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of CNS Stimulants | PPTX [slideshare.net]
- 11. asianjpr.com [asianjpr.com]
- 12. Mouse Short- and Long-term Locomotor Activity Analyzed by Video Tracking Software - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. The rise (and fall?) of drug discrimination research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug Discrimination in Methamphetamine-Trained Rats: Effects of Cholinergic Nicotinic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine
For the diligent researcher, the journey of discovery does not end with the final data point. The responsible management of novel chemical entities is a critical, non-negotiable aspect of laboratory science. This guide provides an in-depth, procedural framework for the safe and compliant disposal of the research compound 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine (CAS No. 31466-48-5). Our approach is grounded in the principles of chemical hazard assessment, regulatory compliance, and proactive risk mitigation, ensuring the safety of personnel and the protection of our environment.
Hazard Profile: Deconstructing the Molecule for Safety
A specific Safety Data Sheet (SDS) for this compound contains limited toxicological and ecological data[1]. Therefore, a conservative approach, based on the hazards of its constituent structural motifs—a substituted phenethylamine core and a morpholine ring—is essential for defining safe handling and disposal protocols.
The phenethylamine backbone suggests potential for biological activity and dictates that the compound be treated as potentially toxic if swallowed and capable of causing severe skin burns and eye damage, consistent with parent phenethylamine compounds[2][3]. The morpholine moiety , a cyclic amine, introduces hazards of corrosivity and flammability[4][5]. Amines as a class can be harmful to aquatic life and should not be disposed of down the drain[6][7].
Based on this analysis, this compound must be managed as hazardous chemical waste .
| Hazard Attribute | Inferred Risk from Structural Analogs | Primary Safety Concern |
| Acute Toxicity (Oral) | Assumed harmful or toxic if swallowed (Phenethylamine analog)[3][8]. | Accidental ingestion. |
| Skin Corrosion/Irritation | Assumed to cause severe skin burns (Phenethylamine, Morpholine analogs)[3][4]. | Chemical burns upon contact. |
| Eye Damage/Irritation | Assumed to cause serious eye damage (Phenethylamine, Morpholine analogs)[3][4]. | Permanent eye injury. |
| Flammability | Potential for flammability (Morpholine analog)[4]. | Fire hazard if exposed to ignition sources. |
| Aquatic Toxicity | Assumed harmful to aquatic life (General amine, Morpholine properties)[7][9]. | Environmental contamination. |
| Reactivity | Reactive with strong oxidizing agents and acids (Amine properties)[4][7]. | Hazardous reactions in storage or disposal. |
The Disposal Workflow: A Step-by-Step Protocol
This protocol ensures that all waste streams containing this compound are handled in a manner that is safe, compliant, and logical.
Step 1: Immediate Waste Segregation at the Point of Generation
The causality behind immediate segregation is to prevent inadvertent and dangerous reactions. Amine compounds can react exothermically and violently with acids and oxidizing agents[4][7].
-
Action: Designate a specific, clearly labeled hazardous waste container for all materials contaminated with this compound.
-
Container Type: Use a chemically resistant (e.g., HDPE or glass) container with a secure, vapor-tight lid.
-
Waste Streams: This includes:
-
Neat (undiluted) compound.
-
Contaminated solvents (e.g., from chromatography or reaction workups).
-
Aqueous solutions.
-
Contaminated personal protective equipment (PPE), such as gloves.
-
Contaminated labware (pipette tips, vials, etc.).
-
Step 2: Proper Labeling and Accumulation
Accurate labeling is a cornerstone of the "cradle-to-grave" hazardous waste management system mandated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[10][11][12].
-
Action: Label the waste container with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
An accurate estimation of the concentration and volume.
-
The associated hazards (e.g., "Corrosive," "Toxic," "Flammable").
-
The date accumulation started.
-
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be under the control of the operator, away from drains, and segregated from incompatible materials, particularly acids and oxidizers.
Step 3: Preparing for Final Disposal
The final disposal route for this category of chemical waste is typically high-temperature incineration by a licensed waste management facility[2][5][13]. This method ensures the complete destruction of the organic molecule.
-
Action (Small Quantities): For minor spills or cleaning residual amounts, use an inert absorbent material like vermiculite or dry sand. Do not use combustible materials like paper towels for large quantities of liquid. Scoop the absorbed material into the designated hazardous waste container[4].
-
Action (Container Consolidation): Once the SAA container is full, or within one year of the start date (whichever comes first), arrange for pickup by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor[7][14].
-
DO NOT:
-
Do NOT attempt to neutralize this compound with acid. The reaction can be violent.
-
Do NOT dispose of this material down the sanitary sewer. Amines can be toxic to aquatic ecosystems and may violate local wastewater regulations[4][6].
-
Do NOT dispose of this material in the regular trash, even if absorbed onto a solid matrix.
-
Spill and Emergency Procedures
Preparedness is paramount. In the event of an accidental release, the following steps should be taken immediately.
-
Evacuate and Ventilate: Secure the area and ensure adequate ventilation. For significant spills, evacuate personnel and control access[4].
-
Personal Protection: Don appropriate PPE, including, at a minimum, a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles or a face shield[1].
-
Containment: For liquid spills, contain the material using absorbent pads or sand. Prevent it from entering drains or waterways[4][13].
-
Cleanup: Absorb the spill with vermiculite or another non-combustible absorbent material. Carefully collect the contaminated material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal[4].
-
Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.
Visualization of the Disposal Decision Pathway
The following diagram illustrates the logical flow for managing waste streams containing this compound.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive disposal plan, researchers can ensure they are not only compliant with safety regulations but are also upholding their professional responsibility to the scientific community and the environment.
References
-
Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
Hazardous Substance Fact Sheet: Morpholine. New Jersey Department of Health. [Link]
-
Hazardous waste - Wikipedia. Wikipedia. [Link]
-
EPA Hazardous Waste Management. Axonator. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). [Link]
-
Defining Hazardous Waste. California Department of Toxic Substances Control. [Link]
- Morpholine Steamline Treatment Safety Data Sheet. [Source URL not fully provided, general SDS for Morpholine].
-
In-Laboratory Treatment of Chemical Waste. University of British Columbia Safety & Risk Services. [Link]
-
Safety Data Sheet Morpholine. Redox. [Link]
-
Phenethylamine | C8H11N. PubChem, National Institutes of Health (NIH). [Link]
-
In-Lab Disposal Methods: Waste Management Guide. Indiana University Environmental Health and Safety. [Link]
-
Amine Disposal For Businesses. Collect and Recycle. [Link]
-
2-[2-(2-morpholinoethoxy)phenyl]ethylamine|403860-33-3. MOLBASE. [Link]
- Safety Data Sheet - 2-[4-(2-Cyclopropylethoxy)phenyl]ethylamine.
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. nj.gov [nj.gov]
- 5. walterlouis.com [walterlouis.com]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. angenechemical.com [angenechemical.com]
- 9. redox.com [redox.com]
- 10. epa.gov [epa.gov]
- 11. Hazardous waste - Wikipedia [en.wikipedia.org]
- 12. epa.gov [epa.gov]
- 13. chemicalbook.com [chemicalbook.com]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Navigating the Unknown: A Senior Application Scientist's Guide to Handling 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine
For the pioneering researchers and drug development professionals venturing into novel chemical spaces, the synthesis and application of new molecular entities present both exciting opportunities and inherent safety challenges. 2-(4-Ethoxy-phenyl)-2-morpholin-4-YL-ethylamine, a compound with potential applications in pharmaceutical and agrochemical research, is one such entity where comprehensive safety data is not yet publicly established.[1][2] This guide is crafted to provide you, my fellow scientists, with a robust framework for handling this and other research chemicals of unknown toxicity, grounding our procedures in the established principles of chemical safety and the known hazards of its structural parents: aromatic amines and morpholine derivatives.
Our core philosophy is one of proactive risk mitigation. In the absence of specific data, we must treat this compound with the highest degree of caution, assuming it to be hazardous.[3][4] This directive will guide our discussion on personal protective equipment (PPE), operational protocols, and emergency preparedness.
Hazard Assessment: A Precautionary Approach
Given the "no data available" status for many hazard classifications in the existing safety data sheet (SDS) for this compound, a precautionary principle is paramount.[1] We will infer potential hazards from its constituent chemical groups:
-
Aromatic Amines: This class of compounds can be toxic and may cause skin allergies.[5][6] Some aromatic amines are known or suspected carcinogens.[5][7] They can be absorbed through the skin, making dermal protection critical.[7]
-
Morpholine Derivatives: Morpholine itself is corrosive and can cause severe skin burns and eye damage.[8][9][10] It is also flammable.[8][11]
Therefore, we must assume that this compound may possess similar properties.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The following table outlines the minimum required protection when handling this compound.
| Protection Type | Equipment | Specification and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Wear tightly-sealing safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield is also mandatory to protect against splashes.[8] |
| Hand Protection | Chemical-Resistant Gloves | Wear impervious, chemical-resistant gloves. Nitrile or neoprene gloves are a reasonable starting point, but always consult the glove manufacturer's resistance guide for specific chemicals if available. Inspect gloves before each use and wash hands thoroughly after handling.[12] |
| Body Protection | Protective Clothing | A lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or suit should be worn.[8] |
| Respiratory Protection | Respirator (as needed) | All handling of the solid or solutions should be conducted in a certified chemical fume hood.[13] If engineering controls are insufficient to control exposure, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[3][14] |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is crucial for minimizing exposure and preventing accidents.
Engineering Controls
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[13] Ensure that safety showers and eyewash stations are readily accessible.[4]
Step-by-Step Handling Protocol
-
Preparation: Before starting any procedure, ensure all necessary PPE is donned correctly. Prepare your work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid inhaling any dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions within the fume hood.
-
Post-Handling: After use, decontaminate the work area. Remove PPE carefully to avoid contaminating your skin. Wash hands thoroughly with soap and water.[15]
Storage
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[14]
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is critical.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[10] |
| Inhalation | Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
| Large Spill | Evacuate the area and contact your institution's environmental health and safety department immediately. |
Disposal Plan: Responsible Waste Management
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Collection: Collect all waste in clearly labeled, sealed containers.
-
Disposal: Dispose of the waste through your institution's hazardous waste management program. Do not discharge to the sewer.[6]
Visualizing the Workflow
To further clarify the handling process, the following diagram illustrates the key decision points and safety measures.
Caption: A workflow for the safe handling of this compound.
Conclusion: A Culture of Safety
As we push the boundaries of science, our commitment to safety must be unwavering. By treating novel compounds like this compound with the respect they demand and adhering to rigorous safety protocols, we can protect ourselves, our colleagues, and our environment. This guide provides a foundation for safe handling, but it is incumbent upon each of us to remain vigilant, to continuously seek out new information, and to foster a culture of safety within our laboratories.
References
- Benchchem. (n.d.). Personal protective equipment for handling Morpholine-4-carbodithioic acid.
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- University of California, Berkeley Environmental Health & Safety. (n.d.). Lab Safety.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). Journal of Chemical Health and Safety, 31(11).
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
- Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
- Scribd. (n.d.).
- Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
- University of Wisconsin-Madison. (n.d.). Laboratory Safety and Chemical Hygiene Plan.
- Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- ACS Publications. (2023, November 9).
- Benchchem. (n.d.). Personal protective equipment for handling 2-(Oxan-2-yl)morpholine.
- Echemi. (2019, July 15). This compound Safety Data Sheets.
- SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Morpholine.
- Santa Cruz Biotechnology. (n.d.). This compound.
- J&K Scientific. (n.d.). 2-Morpholin-4-Yl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine.
- National Center for Biotechnology Information. (n.d.). [4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]amine. PubChem.
- National Center for Biotechnology Information. (n.d.). 2-(2-(2-Propynyloxy)ethoxy)ethylamine. PubChem.
Sources
- 1. echemi.com [echemi.com]
- 2. scbt.com [scbt.com]
- 3. Lab Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. CDC - NIOSH Pocket Guide to Chemical Hazards - Morpholine [cdc.gov]
- 12. international.skcinc.com [international.skcinc.com]
- 13. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. diplomatacomercial.com [diplomatacomercial.com]
- 15. artsci.usu.edu [artsci.usu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
